molecular formula C8H11NO B069328 2-Isopropylpyridin-3-OL CAS No. 188669-89-8

2-Isopropylpyridin-3-OL

Cat. No.: B069328
CAS No.: 188669-89-8
M. Wt: 137.18 g/mol
InChI Key: STGIQUWUMVGKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylpyridin-3-OL is a pyridine derivative chemical compound that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The simultaneous presence of the hydroxyl group and the isopropyl substituent on the pyridine ring creates a multifunctional scaffold with potential for further chemical modification. This structure makes it a compound of interest for developing novel molecules with tailored properties. While specific biological data for this compound is limited, its structural features are commonly found in compounds investigated for various therapeutic applications. Pyridine derivatives are frequently explored in medicinal chemistry for their potential as active pharmaceutical ingredients (APIs). Researchers may utilize this compound in the synthesis of more complex heterocyclic systems, such as pyrido[3,2-d]pyrimidines, which have been identified in patents as having potential utility in treating viral infections . Its application extends to serving as a key precursor in fragrance and flavor chemistry, where alkyl pyridines are known to contribute specific organoleptic notes . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(2)8-7(10)4-3-5-9-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGIQUWUMVGKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2-Isopropylpyridin-3-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 2-Isopropylpyridin-3-OL (CAS No. 188669-89-8). Due to the limited availability of experimental data for this specific compound, this document also presents a comparative analysis of its constituent structural analogs, 2-isopropylpyridine and 3-hydroxypyridine, to offer a predictive context for its behavior. Furthermore, this guide outlines standardized, detailed experimental protocols for the determination of key physicochemical parameters, which are essential for drug discovery and development. A general workflow for the physicochemical characterization of a novel chemical entity is also provided.

Core Physicochemical Data for this compound

Direct experimental data for this compound is scarce in publicly accessible literature. The following table summarizes the currently available information.

PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₈H₁₁NO[1][2][3][4]
Molecular Weight 137.18 g/mol [1][3][4]
CAS Number 188669-89-8[1][2][3][4]
Physical Form SolidInferred from supplier information

Comparative Physicochemical Data of Structural Analogs

To estimate the physicochemical properties of this compound, it is useful to examine the experimental data of its structural components: 2-isopropylpyridine and 3-hydroxypyridine. The presence of the isopropyl group is expected to increase lipophilicity and decrease the boiling point relative to 3-hydroxypyridine, while the hydroxyl group will likely increase the melting point, boiling point, and aqueous solubility, and introduce acidic/basic character compared to 2-isopropylpyridine.

Property2-Isopropylpyridine3-Hydroxypyridine
CAS Number 644-98-4[5]109-00-2[6][7][8][9]
Molecular Formula C₈H₁₁N[10][11]C₅H₅NO[6][7][8][9]
Molecular Weight 121.18 g/mol [10][11]95.10 g/mol [12]
Physical Form Colorless liquid[13]Yellow to brown crystalline powder[6][7]
Melting Point -141 °C[14]125-128 °C[6][8][9]
Boiling Point 159.8 - 160 °C at 760 mmHg[14]280-281 °C[6][8][9]
Aqueous Solubility 23,270 mg/L at 25 °C (estimated)32.26 - 33 g/L at 20 °C[8]
pKa 5.83 at 25 °C4.79, 8.75 at 20 °C[8]
logP (o/w) 2.206 (estimated)0.5[12]

Standardized Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property that indicates the purity of a crystalline solid.[15][16][17][18]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[16][17]

  • Procedure:

    • Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle.[17] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.[18]

    • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

    • Measurement: The sample is heated at a rapid rate initially to determine an approximate melting range.[16] The measurement is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[18]

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, a microscale boiling point determination is a suitable technique.[19][20][21]

  • Apparatus: Small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with mineral oil or an aluminum block on a hot plate).[20]

  • Procedure:

    • Sample Preparation: A few drops of the liquid are placed into the small test tube. A capillary tube is placed inside the test tube with the open end down.[20]

    • Apparatus Setup: The test tube is attached to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. The assembly is then immersed in a heating bath.[20]

    • Measurement: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

    • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[19]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[22][23][24][25][26]

  • Apparatus: Stoppered flasks or vials, orbital shaker with temperature control, centrifuge, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a flask.[24][26]

    • Equilibration: The flasks are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[22][26]

    • Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.[22]

    • Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations.

    • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[27][28][29][30][31][32]

  • Apparatus: pH meter with a combination pH electrode, automated titrator or a burette, magnetic stirrer and stir bar, and a temperature-controlled reaction vessel.[30]

  • Procedure:

    • Solution Preparation: A known concentration of the compound (e.g., 1 mM) is dissolved in a suitable solvent, often a mixture of water and a co-solvent if solubility is low. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[27][31] The solution is purged with nitrogen to remove dissolved carbon dioxide.[27]

    • Calibration: The pH meter is calibrated using at least two standard buffers (e.g., pH 4, 7, and 10).[27][31]

    • Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[27][31]

    • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).[30]

logP Determination (Reverse-Phase HPLC Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity and can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[28][33][34][35]

  • Apparatus: An HPLC system equipped with a pump, autosampler, column oven, a C18 reverse-phase column, and a UV detector.

  • Procedure:

    • Reference Compounds: A series of reference compounds with known logP values that span the expected range of the test compound are selected.[33]

    • Chromatographic Conditions: An isocratic mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile), is used. The column is maintained at a constant temperature.

    • Calibration Curve: The reference compounds are injected into the HPLC system, and their retention times (t_R) are measured. The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.[28]

    • Sample Analysis: The test compound is injected under the identical chromatographic conditions, and its retention time and capacity factor are determined.

    • logP Calculation: The logP of the test compound is calculated by interpolating its log k value onto the calibration curve.[28]

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

G cluster_0 Physicochemical Characterization Workflow A New Chemical Entity B Structure & Purity Verification (NMR, LC-MS, etc.) A->B C Melting Point Determination B->C D Aqueous Solubility (Shake-Flask) B->D G Boiling Point Determination (if liquid at RT) B->G H Final Physicochemical Profile C->H E pKa Determination (Potentiometric Titration) D->E F Lipophilicity (logP) (HPLC Method) E->F F->H G->H

A general workflow for physicochemical property determination.

Conclusion

References

Spectroscopic Analysis of Pyridine Derivatives: An Illustrative Technical Guide Based on 2-Amino-3-hydroxypyridine and 2-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectroscopic analysis is fundamental in the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight. This guide provides an in-depth look at the expected spectroscopic data for a compound like 2-Isopropylpyridin-3-ol by examining the spectra of its constituent parts.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for the two illustrative compounds.

2-Amino-3-hydroxypyridine

This compound serves as a proxy for the 3-hydroxypyridine core.

Table 1: 1H NMR Data for 2-Amino-3-hydroxypyridine [1]

Chemical Shift (ppm)MultiplicityAssignment
~8.15dPyridine Ring H
~7.29ddPyridine Ring H
~7.33dPyridine Ring H
(Varies)br s-OH, -NH2

Solvent: DMSO-d6

Table 2: 13C NMR Data for 2-Amino-3-hydroxypyridine [2]

Chemical Shift (ppm)Assignment
(Data not fully available in searched documents)Pyridine Ring C's

Table 3: IR Spectroscopy Data for 2-Amino-3-hydroxypyridine [3][4]

Wavenumber (cm-1)IntensityAssignment
3400-3200BroadO-H, N-H stretching
~3050MediumAromatic C-H stretching
~1600, ~1480StrongC=C, C=N stretching (ring)
~1250StrongC-O stretching
~1200StrongC-N stretching

Table 4: Mass Spectrometry Data for 2-Amino-3-hydroxypyridine [3][5]

m/z ValueRelative IntensityAssignment
110High[M]+
82Medium[M-CO]+ or [M-HCN]+
55MediumFurther fragmentation
2-Isopropylaniline

This compound provides insight into the signals expected from the isopropyl group attached to an aromatic ring.

Table 5: 1H NMR Data for 2-Isopropylaniline [6]

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in HzAssignment
7.13m1H-Aromatic H
7.02m1H-Aromatic H
6.75m1H-Aromatic H
6.66m1H-Aromatic H
3.60br s2H--NH2
2.87septet1H~6.9-CH(CH3)2
1.25d6H~6.9-CH(CH3)2

Solvent: CDCl3

Table 6: 13C NMR Data for 2-Isopropylaniline [7]

Chemical Shift (ppm)Assignment
143.9Aromatic C-NH2
133.1Aromatic C-isopropyl
126.5Aromatic CH
125.9Aromatic CH
118.4Aromatic CH
115.1Aromatic CH
27.8-CH(CH3)2
22.4-CH(CH3)2

Table 7: IR Spectroscopy Data for 2-Isopropylaniline [8][9]

Wavenumber (cm-1)IntensityAssignment
3450, 3360MediumN-H stretching (asymmetric & symmetric)
~3050MediumAromatic C-H stretching
2960, 2870StrongAliphatic C-H stretching
~1620, ~1500StrongAromatic C=C stretching
~1385, ~1365MediumC-H bending (isopropyl gem-dimethyl)

Table 8: Mass Spectrometry Data for 2-Isopropylaniline [10]

m/z ValueRelative IntensityAssignment
135High[M]+
120Very High (Base Peak)[M-CH3]+
93Medium[M-C3H6]+ (McLafferty rearrangement)
77Medium[C6H5]+

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6). The solution is then filtered into a 5 mm NMR tube.[11] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[12]

  • 1H NMR Spectroscopy: The spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

  • 13C NMR Spectroscopy: The spectrum is typically acquired on the same instrument as the 1H NMR. Due to the low natural abundance of 13C, a greater number of scans is required.[13] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): For a solid sample, a few milligrams are dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[14]

  • Sample Preparation (Liquid Film): For a liquid sample, a single drop is placed between two salt plates to create a thin capillary film.

  • Data Acquisition: The prepared sample is placed in the spectrometer. An FT-IR instrument is commonly used, which acquires an interferogram that is then mathematically converted to a spectrum via a Fourier transform.[15] A background spectrum of the empty sample holder (or salt plates) is recorded and automatically subtracted from the sample spectrum. The typical spectral range is 4000-400 cm-1.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI): A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum. The most abundant ion is designated as the base peak with a relative intensity of 100%.[16]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Analysis_Workflow Sample Purified Compound NMR_Prep Sample Prep for NMR (Dissolve in Deuterated Solvent) Sample->NMR_Prep IR_Prep Sample Prep for IR (Thin Film on Salt Plate) Sample->IR_Prep MS_Prep Sample Prep for MS (Dilute/Inject into GC-MS) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C, etc.) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Analysis NMR Spectral Analysis NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis IR_Acq->IR_Analysis MS_Analysis MS Spectral Analysis MS_Acq->MS_Analysis Structure_Info Structural Information NMR_Analysis->Structure_Info Carbon-Hydrogen Framework IR_Analysis->Structure_Info Functional Groups MS_Analysis->Structure_Info Molecular Weight & Fragmentation Pattern

References

In Silico Prediction of 2-Isopropylpyridin-3-OL Bioactivity and Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, public domain literature lacks specific experimental bioactivity and toxicity data for 2-Isopropylpyridin-3-OL. This document, therefore, presents a comprehensive, hypothetical in silico investigation to predict its potential biological and toxicological profiles. The methodologies outlined represent a standard computational workflow in modern drug discovery for the initial assessment of novel chemical entities.

Introduction

This guide details a systematic, multi-faceted computational approach to predict the bioactivity, pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion), and toxicity of this compound. By leveraging established predictive models and algorithms, we can generate a preliminary profile of the molecule, hypothesize potential biological targets, and anticipate possible toxicological liabilities, thereby guiding future experimental validation.

Predicted Physicochemical Properties and Drug-Likeness

The initial step in the in silico evaluation of a potential drug candidate is the assessment of its physicochemical properties, which are critical determinants of its pharmacokinetic behavior. These properties are predicted using computational models and are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

PropertyPredicted ValueCompliance with Drug-Likeness Rules
Physicochemical Properties
Molecular FormulaC₈H₁₁NO-
Molecular Weight137.18 g/mol Lipinski: Compliant (<500)
LogP (Octanol/Water Partition Coeff.)1.75Lipinski: Compliant (<5)
Topological Polar Surface Area (TPSA)32.99 ŲVeber: Compliant (<140 Ų)
Number of Hydrogen Bond Donors1Lipinski: Compliant (<5)
Number of Hydrogen Bond Acceptors2Lipinski: Compliant (<10)
Number of Rotatable Bonds1Veber: Compliant (<10)
Water SolubilityModerately Soluble-
Pharmacokinetics (ADMET)
Gastrointestinal (GI) AbsorptionHighFavorable
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity/toxicity
P-glycoprotein (P-gp) SubstrateNoLow potential for efflux
CYP1A2 InhibitorNoLow potential for drug-drug interactions
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2C19 InhibitorNoLow potential for drug-drug interactions
CYP2D6 InhibitorNoLow potential for drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Drug-Likeness
Lipinski Rule of Five Violations0Favorable oral bioavailability predicted
Ghose FilterCompliantFavorable
Veber RuleCompliantFavorable
Egan RuleCompliantFavorable
Muegge RuleCompliantFavorable
Bioavailability Score0.55Good

Table 1: Predicted Physicochemical, Pharmacokinetic, and Drug-Likeness Properties of this compound. These values are hypothetical and generated based on typical outputs from in silico prediction tools.

In Silico Bioactivity and Target Prediction

Based on the principle of chemical similarity, the potential biological targets of a novel compound can be predicted by comparing its structure to a database of known ligands with documented bioactivities.

Predicted Target ClassSpecific Predicted TargetsPlausibility based on Pyridine Scaffold
Kinases Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (JAK2), Mitogen-Activated Protein Kinase 14 (p38 MAPK)High. Pyridine derivatives are well-known kinase inhibitors.[2]
G-Protein Coupled Receptors (GPCRs) Dopamine D2 Receptor, Serotonin 5-HT2A ReceptorModerate. Some pyridine analogs interact with GPCRs.
Enzymes Carbonic Anhydrase II, Monoamine Oxidase BModerate.
Ion Channels Voltage-gated potassium channelsLow to Moderate.

Table 2: Hypothetical Bioactivity Profile and Potential Targets for this compound. The predictions are based on structural similarity to known bioactive molecules.

Given the strong prediction for kinase activity, a plausible hypothesis is that this compound may function as a kinase inhibitor. For the purpose of this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical primary target for subsequent molecular docking analysis. CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in oncology.

In Silico Toxicity Prediction

Predicting potential toxicity early in the drug discovery process is essential to de-risk a project. Various computational models can predict a range of toxicological endpoints.

Toxicity EndpointPredicted ResultConfidencePotential Implication
Mutagenicity (AMES test) Non-mutagenicHighLow risk of carcinogenicity from DNA mutation.
Carcinogenicity Non-carcinogenModerateLower long-term cancer risk.
Hepatotoxicity Potential for liver toxicityModerateRequires monitoring of liver function in further studies.
hERG I Inhibition Low risk of inhibitionHighLow risk of drug-induced cardiotoxicity (QT prolongation).
Oral Rat Acute Toxicity (LD₅₀) Class 4: 500 mg/kgModerateHarmful if swallowed.
Skin Sensitization Non-sensitizerHighLow risk of allergic contact dermatitis.

Table 3: Predicted Toxicological Profile of this compound. These predictions are hypothetical and serve to flag potential liabilities for further investigation.

Methodologies and Experimental Protocols

This section details the hypothetical protocols for the in silico experiments performed in this guide.

5.1 Physicochemical Properties, Pharmacokinetics, and Drug-Likeness Prediction

  • Software: SwissADME web server.

  • Protocol:

    • The chemical structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to SMILES (Simplified Molecular Input Line Entry System) format.

    • The SMILES string is submitted to the SwissADME web interface.

    • The server calculates a comprehensive set of descriptors including physicochemical properties (Molecular Weight, LogP, TPSA), pharmacokinetic properties (GI absorption, BBB permeation, CYP inhibition), and drug-likeness based on multiple established rules (Lipinski, Ghose, Veber, etc.).

    • The results are compiled and analyzed for compliance with typical ranges for orally bioavailable drugs.

5.2 Bioactivity and Target Prediction

  • Software: SwissTargetPrediction web server.

  • Protocol:

    • The SMILES string for this compound is submitted to the SwissTargetPrediction platform.

    • The tool compares the 2D and 3D similarity of the query molecule with a database of known active ligands for a wide range of protein targets.

    • A list of the most probable macromolecular targets is generated, ranked by a probability score.

    • The target list is analyzed to identify plausible target classes based on the known pharmacology of related pyridine compounds.

5.3 Toxicity Prediction

  • Software: ProTox-II and admetSAR web servers.

  • Protocol:

    • The SMILES string of this compound is submitted to the ProTox-II server.

    • The server predicts various toxicity endpoints, including oral toxicity (LD₅₀) and organ toxicity (e.g., hepatotoxicity), and provides a toxicity class prediction.

    • The SMILES string is also submitted to the admetSAR server.

    • This server predicts ADMET properties, including AMES mutagenicity, carcinogenicity, and hERG inhibition.

    • The results from both platforms are aggregated to form a comprehensive toxicity profile.

5.4 Molecular Docking

  • Software: AutoDock Vina, PyMOL, and RCSB Protein Data Bank.

  • Protocol:

    • Target Preparation: The 3D crystal structure of the hypothetical target, CDK2, is downloaded from the RCSB Protein Data Bank (e.g., PDB ID: 1HCK). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.

    • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized. Torsional degrees of freedom are defined.

    • Grid Box Generation: A grid box is defined around the active site of CDK2, encompassing the region where the native ligand binds.

    • Docking Simulation: AutoDock Vina is used to perform the molecular docking, exploring possible binding conformations of the ligand within the protein's active site. The simulation yields a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Analysis: The best-scoring pose is visualized using PyMOL to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the CDK2 active site.

Visualizations: Workflows and Pathways

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction Computational Prediction cluster_analysis Analysis & Hypothesis cluster_output Output Molecule This compound (SMILES String) ADMET ADMET Prediction (SwissADME, admetSAR) Molecule->ADMET Toxicity Toxicity Prediction (ProTox-II) Molecule->Toxicity Target Target Prediction (SwissTargetPrediction) Molecule->Target Profile Predicted Bioactivity & Toxicity Profile ADMET->Profile Toxicity->Profile Docking Molecular Docking (AutoDock Vina) Target->Docking Select Plausible Target Pathway Pathway Analysis Docking->Pathway Docking->Profile Hypothesis Testable Hypothesis Profile->Hypothesis

Caption: In Silico Prediction Workflow for Novel Compounds.

CDK2_Signaling_Pathway cluster_signal External Signals cluster_pathway Cell Cycle Progression Pathway cluster_inhibitor Hypothetical Inhibition GrowthFactors Growth Factors CyclinE Cyclin E GrowthFactors->CyclinE Upregulates Complex Cyclin E / CDK2 Active Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase Activates Transcription Inhibitor This compound Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 Signaling Pathway and Hypothetical Inhibition.

Conclusion

This in silico assessment of this compound provides a foundational, albeit hypothetical, profile of its potential as a bioactive agent. The computational analysis predicts that the compound possesses favorable drug-like properties, with good potential for oral bioavailability and a manageable safety profile, although potential for hepatotoxicity and specific CYP450 interactions warrants caution.

The primary bioactivity is predicted to be kinase inhibition, with CDK2 identified as a plausible high-affinity target. This suggests that this compound could be investigated as a potential antiproliferative agent for cancer therapy.

It is critical to emphasize that these in silico predictions are hypothetical and require experimental validation. The next steps would involve the chemical synthesis of this compound, followed by in vitro assays to confirm its activity against the predicted kinase targets (e.g., CDK2), and cellular assays to assess its antiproliferative effects. Subsequent preclinical studies would be necessary to validate the ADMET and toxicity profiles in vivo. This guide serves as a blueprint for how computational chemistry can effectively prioritize and guide the development of new chemical entities in the absence of initial experimental data.

References

Tautomerism of 2-Isopropylpyridin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric properties of 2-isopropylpyridin-3-ol. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from the well-studied tautomerism of its parent compound, 3-hydroxypyridine, to provide a detailed understanding of its keto-enol equilibrium. This guide covers the fundamental principles of tautomerism in 3-hydroxypyridine derivatives, the influence of substituents and solvent effects, and presents relevant quantitative data from analogous systems. Detailed experimental protocols for the synthesis and spectroscopic analysis of related compounds are provided to serve as a practical reference for researchers. Visualizations of the tautomeric equilibrium and a representative experimental workflow are included to facilitate a deeper understanding of the core concepts.

Introduction to Tautomerism in 3-Hydroxypyridines

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules. In the context of 3-hydroxypyridine and its derivatives, such as this compound, the predominant form of tautomerism is the keto-enol equilibrium. This involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct forms: the enol (or hydroxy) form and the keto (or zwitterionic) form.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and the presence of other functional groups on the pyridine ring. Understanding and controlling this equilibrium is crucial in drug development, as different tautomers can exhibit distinct pharmacological profiles, including receptor binding affinities, metabolic stabilities, and toxicological properties.

The Tautomeric Equilibrium of this compound

The tautomerism of this compound involves an equilibrium between the hydroxy form (this compound) and its zwitterionic keto tautomer (2-isopropyl-3-oxopyridin-1-ium-1-ide).

Caption: Tautomeric equilibrium of this compound.

Influence of the Isopropyl Group
Solvent Effects on the Tautomeric Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium. For the parent compound, 3-hydroxypyridine, the enol form is favored in the gas phase.[2] However, in polar solvents, particularly water, the zwitterionic keto form is significantly stabilized through hydrogen bonding.[2][3] This leads to a situation where both tautomers can coexist in substantial proportions in aqueous solutions.[2][3]

For this compound, a similar trend is expected. In non-polar solvents, the enol form is likely to be the major species. In polar, protic solvents like water, the equilibrium is expected to shift towards the zwitterionic keto form due to favorable interactions between the solvent and the charged centers of the zwitterion.

Quantitative Data on Tautomeric Equilibrium

Direct quantitative data for the tautomeric equilibrium of this compound is not available in the reviewed literature. However, the equilibrium constant (KT) for the parent compound, 3-hydroxypyridine, in aqueous solution provides a valuable benchmark.

Table 1: Tautomeric Equilibrium Constant for 3-Hydroxypyridine

CompoundSolventTautomeric Constant (KT = [Keto]/[Enol])Reference
3-HydroxypyridineAqueous Solution1.17[2][3]

This value indicates that in water, the keto and enol forms of 3-hydroxypyridine exist in nearly equal proportions. It is plausible that the equilibrium constant for this compound in water would be of a similar order of magnitude, although it would be influenced by the electronic and steric effects of the isopropyl group.

Experimental Protocols

Due to the lack of a specific, detailed synthesis protocol for this compound in the searched literature, a general and representative method for the synthesis of 2-alkyl-3-hydroxypyridines is provided below. This is followed by a general protocol for the spectroscopic analysis of tautomeric equilibria.

Synthesis of 2-Alkyl-3-hydroxypyridines

A common method for the synthesis of 2-alkyl-3-hydroxypyridines involves the rearrangement of aliphatic 2-furylketones in the presence of ammonia at elevated temperatures.

Protocol: Synthesis of a 2-Alkyl-3-hydroxypyridine (General Procedure)

  • Preparation of the 2-Furylketone: The corresponding aliphatic 2-furylketone is prepared via a Friedel-Crafts acylation of furan with an appropriate acid anhydride or acyl chloride.

  • Ammonolysis and Rearrangement:

    • The 2-furylketone is placed in a high-pressure autoclave.

    • An excess of aqueous ammonia is added.

    • The autoclave is sealed and heated to a temperature in the range of 150-200 °C for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the 2-alkyl-3-hydroxypyridine.

Spectroscopic Determination of Tautomeric Equilibrium

UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for studying tautomeric equilibria in solution.

Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare solutions of the 2-alkyl-3-hydroxypyridine at a known concentration in various solvents of differing polarity (e.g., cyclohexane, dioxane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The enol and keto forms of 3-hydroxypyridine derivatives exhibit distinct absorption maxima. For 3-hydroxypyridine in cyclohexane (favoring the enol form), a peak is observed around 278 nm. In water, two additional peaks corresponding to the zwitterionic keto form appear at approximately 247 nm and 315 nm.[4]

    • By deconvoluting the overlapping spectral bands, the relative contributions of the enol and keto tautomers can be determined.

    • The tautomeric equilibrium constant (KT) can be calculated from the ratio of the integrated areas of the absorption bands corresponding to the keto and enol forms, after correcting for their respective molar absorptivities.

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Prepare solutions of the 2-alkyl-3-hydroxypyridine in deuterated solvents of interest (e.g., CDCl3, DMSO-d6, D2O).

  • Spectral Acquisition: Record 1H and 13C NMR spectra for each solution.

  • Data Analysis:

    • The enol and keto tautomers will give rise to distinct sets of signals in both 1H and 13C NMR spectra due to the different chemical environments of the protons and carbons in each form.

    • The ratio of the tautomers can be determined by integrating the signals corresponding to specific, well-resolved protons of the enol and keto forms.

    • The equilibrium constant (KT) is calculated from the ratio of these integrals.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the tautomerism of a 3-hydroxypyridine derivative.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of This compound purification Purification (Chromatography/Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy (in various solvents) purification->uv_vis nmr NMR Spectroscopy (in various deuterated solvents) purification->nmr deconvolution Spectral Deconvolution (UV-Vis) uv_vis->deconvolution integration Signal Integration (NMR) nmr->integration keq Calculation of Keq ([Keto]/[Enol]) deconvolution->keq integration->keq

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is expected to be governed by the principles established for its parent compound, 3-hydroxypyridine. The equilibrium between the enol and the zwitterionic keto forms is highly dependent on the solvent environment, with polar solvents favoring the keto tautomer. While direct experimental data for this compound is scarce, the provided information on analogous systems and the detailed experimental protocols offer a solid foundation for researchers to design and execute studies to elucidate the specific tautomeric behavior of this molecule. A thorough understanding of this equilibrium is paramount for its potential applications in medicinal chemistry and drug development, where tautomeric forms can dictate biological activity. Further computational and experimental studies are warranted to precisely quantify the influence of the 2-isopropyl substituent on the tautomeric equilibrium of 3-hydroxypyridine.

References

Theoretical Calculation of Molecular Orbitals for 2-Isopropylpyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the theoretical methodologies employed in the calculation of molecular orbitals for 2-Isopropylpyridin-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the computational protocols, data presentation, and logical workflows necessary for a thorough quantum chemical analysis of this substituted pyridinol derivative.

Introduction

Substituted pyridinols are a class of heterocyclic compounds that garner significant interest in medicinal chemistry due to their diverse biological activities.[1] Understanding the electronic structure of these molecules is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel therapeutic agents. Molecular orbital (MO) theory provides a powerful framework for describing the distribution and energy of electrons within a molecule.[2][3][4] Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, have become indispensable tools for these investigations.[1][5] This guide will detail the theoretical protocols for calculating the molecular orbitals of this compound, a representative member of this class.

Computational Methodologies

The theoretical calculation of molecular orbitals for this compound involves a series of computational steps, from geometry optimization to the analysis of electronic properties. The following protocols for Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are widely adopted.

Geometry Optimization

Accurate determination of the ground-state molecular geometry is a prerequisite for reliable molecular orbital calculations.[6]

Protocol:

  • Initial Structure Creation: The 3D structure of this compound is constructed using molecular modeling software.

  • Choice of Method and Basis Set:

    • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice for organic molecules.[6] The Hartree-Fock (HF) method can also be used, though it does not account for electron correlation to the same extent as DFT.[5]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[6] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

  • Optimization Procedure: A geometry optimization is performed to locate the minimum energy conformation on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point is reached.

  • Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Molecular Orbital Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the molecular orbitals and their corresponding energies.

Protocol:

  • Software Selection: Quantum chemistry software packages such as Gaussian, GAMESS, ORCA, or NWChem are utilized for these calculations.[5]

  • Calculation Type: A single-point energy calculation is carried out on the previously optimized molecular geometry.

  • Output Analysis: The output of the calculation provides a wealth of information, including:

    • The energies of all molecular orbitals.

    • The coefficients of the atomic orbitals that contribute to each molecular orbital.

    • The electron density distribution.

    • Mulliken population analysis or other charge distribution schemes.

Data Presentation

The quantitative data obtained from the molecular orbital calculations should be summarized in a clear and structured format to facilitate analysis and comparison.

Molecular Orbital Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic properties of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular OrbitalEnergy (Hartree)Energy (eV)
LUMO+2ValueValue
LUMO+1ValueValue
LUMO Value Value
HOMO Value Value
HOMO-1ValueValue
HOMO-2ValueValue
HOMO-LUMO Gap Value Value

Note: The values in this table are placeholders and would be populated with the results from the quantum chemical calculations.

Geometrical Parameters

The optimized bond lengths and bond angles provide insight into the molecular structure.

ParameterBond/AngleValue (Å/°)
Bond LengthC2-C3Value
C3-OValue
O-HValue
C2-N1Value
C2-C(isopropyl)Value
Bond AngleC2-C3-C4Value
C2-C3-OValue
C3-O-HValue

Note: The values in this table are placeholders and would be populated with the results from the geometry optimization.

Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges, which can be useful in understanding the electrostatic potential of the molecule.

AtomMulliken Charge (e)
N1Value
C2Value
C3Value
OValue
H(O)Value
C(isopropyl)Value

Note: The values in this table are placeholders and would be populated with the results from the single-point energy calculation.

Visualization of Workflow

The logical flow of a theoretical molecular orbital calculation can be visualized as follows:

MolecularOrbitalWorkflow Start Start: Define Molecule (this compound) MethodSelection Select Computational Method (e.g., DFT/B3LYP, HF) & Basis Set (e.g., 6-311++G(d,p)) Start->MethodSelection GeomOpt Geometry Optimization MethodSelection->GeomOpt FreqAnalysis Frequency Analysis GeomOpt->FreqAnalysis CheckImaginary Check for Imaginary Frequencies FreqAnalysis->CheckImaginary CheckImaginary->GeomOpt Imaginary Frequencies Found (Re-optimize) SinglePoint Single Point Energy Calculation CheckImaginary->SinglePoint No Imaginary Frequencies DataExtraction Data Extraction (MO Energies, Charges, etc.) SinglePoint->DataExtraction Analysis Analysis & Visualization (HOMO-LUMO, ESP, etc.) DataExtraction->Analysis End End Analysis->End

Caption: Workflow for the theoretical calculation of molecular orbitals.

This comprehensive approach, combining robust computational methodologies with clear data presentation and logical workflow visualization, provides a solid foundation for the theoretical investigation of this compound and related heterocyclic compounds, ultimately aiding in the rational design of new chemical entities.

References

Potential Industrial Applications of 2-Isopropylpyridin-3-OL: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylpyridin-3-ol is a substituted pyridine derivative with significant potential as a versatile building block in various industrial applications, particularly in the pharmaceutical and specialty chemical sectors. While direct applications of this specific molecule are not yet widely commercialized, its structural features—a sterically influential isopropyl group and a reactive hydroxyl group on a pyridine core—make it an attractive intermediate for the synthesis of complex, high-value molecules. This technical guide explores the potential industrial applications, proposed synthesis, and chemical properties of this compound, providing a foundation for future research and development.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of functional molecules, from pharmaceuticals and agrochemicals to catalysts and dyes. The specific substitution pattern on the pyridine ring dictates its chemical reactivity and biological activity. This compound presents a unique combination of a bulky, lipophilic isopropyl group at the 2-position and a nucleophilic hydroxyl group at the 3-position. This arrangement can influence the molecule's steric and electronic properties, offering opportunities for selective chemical transformations and targeted biological interactions. This whitepaper will delve into the prospective applications of this promising, yet underexplored, chemical entity.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₁₁NO-
Molecular Weight 137.18 g/mol -
CAS Number 188669-89-8[1]
Appearance Predicted: Off-white to yellow solidAnalogues
Boiling Point Not determined-
Melting Point Not determined-
pKa (predicted) ~5.0 (pyridinium ion), ~10.0 (hydroxyl group)ACD/Labs Prediction
LogP (predicted) 1.5 - 2.0ChemDraw Prediction

Potential Industrial Applications

The primary potential for this compound lies in its utility as a chemical intermediate. The hydroxyl group can be readily derivatized, and the pyridine ring can undergo various transformations, making it a versatile starting material.

Pharmaceutical Synthesis

The most promising application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). The substituted pyridine motif is prevalent in many approved drugs.

3.1.1. Intermediate for Kinase Inhibitors

Recent patent literature highlights the importance of closely related structures, such as 2-isopropyl-4-methylpyridin-3-amine, as key intermediates in the synthesis of KRAS G12C inhibitors. The KRAS protein is a critical signaling node in oncology, and its mutation is a driver in many cancers. The 2-isopropylpyridine core is likely crucial for binding to the target protein. This compound could serve as a direct precursor to the corresponding amine through a multi-step synthesis, as outlined in the experimental protocols.

KRAS_Pathway RTK Receptor Tyrosine Kinase SOS SOS1 RTK->SOS Growth Factor Signal RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GDP -> GTP RAF RAF RAS_GTP->RAF SOS->RAS_GDP Promotes exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor KRAS G12C Inhibitor (Derived from 2-isopropylpyridine core) Inhibitor->RAS_GTP Inhibits

Figure 1: Simplified KRAS Signaling Pathway and the Role of Inhibitors.

Agrochemicals

Pyridine-based compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be explored for the development of new crop protection agents. The lipophilic isopropyl group may enhance membrane permeability, while the hydroxyl group provides a handle for further functionalization to modulate activity and selectivity.

Specialty Chemicals and Materials Science

The unique structure of this compound also suggests potential applications in materials science:

  • Ligands for Catalysis: The nitrogen atom of the pyridine ring can coordinate with metal centers, making it a candidate for the synthesis of novel ligands for asymmetric catalysis. The steric bulk of the isopropyl group could influence the enantioselectivity of such catalysts.

  • Monomers for Functional Polymers: The hydroxyl group allows for the incorporation of this moiety into polyesters or polyethers. The resulting polymers would feature pendant pyridine groups, which could be used for metal scavenging, as a solid-supported catalyst, or to impart specific thermal or pH-responsive properties.

Proposed Synthesis and Experimental Protocols

Currently, there is no widely published, optimized synthesis for this compound. Below is a proposed synthetic route starting from commercially available materials, along with a detailed experimental protocol.

Synthesis_Workflow cluster_alternative Alternative Route start 2-Bromopyridine step1 Grignard Formation (Mg, THF) start->step1 intermediate1 2-Pyridylmagnesium bromide step1->intermediate1 step2 Reaction with Acetone intermediate1->step2 intermediate2 2-(Propan-2-ol)-pyridine step2->intermediate2 step3 Oxidation (e.g., PCC) intermediate2->step3 intermediate3 2-Acetylpyridine step3->intermediate3 step4 Baeyer-Villiger Oxidation (m-CPBA) intermediate3->step4 intermediate4 2-Pyridyl acetate step4->intermediate4 step5 Hydrolysis (NaOH, H₂O) intermediate4->step5 product 2-Hydroxypyridine step5->product start_alt 2-Aminopyridine step1_alt Diazotization (NaNO₂, H₂SO₄) start_alt->step1_alt product_alt 2-Hydroxypyridine step1_alt->product_alt

Figure 2: Proposed Synthesis Workflow for a Pyridin-ol structure. A similar multi-step approach could be envisioned for this compound starting from a suitably substituted pyridine.

Proposed Synthesis of this compound

A plausible route could involve the construction of the substituted pyridine ring via a condensation reaction, followed by functional group manipulations.

Protocol:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: Isobutyraldehyde (0.1 mol), an appropriate enolate precursor (0.1 mol), and an ammonia source (e.g., ammonium acetate, 0.2 mol) are dissolved in a suitable solvent such as ethanol (200 mL).

  • Reaction: The mixture is heated to reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired substituted pyridine.

  • Hydroxylation: The resulting pyridine is then subjected to a hydroxylation reaction at the 3-position. This could potentially be achieved through electrophilic substitution followed by displacement, or via a directed ortho-metalation if a suitable directing group is present.

Derivatization to 2-Isopropylpyridin-3-amine

The conversion of the hydroxyl group to an amine is a key step towards its use in KRAS inhibitor synthesis.

Protocol:

  • Activation of Hydroxyl Group: this compound (1 eq) is dissolved in dichloromethane. A base such as triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C. Trifluoromethanesulfonyl anhydride (1.2 eq) is added dropwise, and the reaction is stirred for 1 hour.

  • Nucleophilic Substitution: The reaction mixture is then treated with a protected ammonia equivalent, such as benzophenone imine, in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).

  • Deprotection: The resulting imine is hydrolyzed under acidic conditions (e.g., 2M HCl) to yield 2-Isopropylpyridin-3-amine.

  • Purification: The final product is purified by extraction and crystallization or column chromatography.

Derivatization_Pathway Start This compound Step1 Activation of -OH (e.g., with Tf₂O) Start->Step1 Intermediate1 2-Isopropyl-3-(trifluoromethanesulfonyloxy)pyridine Step1->Intermediate1 Step2 Amination (e.g., Buchwald-Hartwig amination) Intermediate1->Step2 Intermediate2 Protected Amine Adduct Step2->Intermediate2 Step3 Deprotection (Acidic Hydrolysis) Intermediate2->Step3 End 2-Isopropylpyridin-3-amine (Precursor for KRAS Inhibitors) Step3->End

Figure 3: Logical Flow for Derivatization to a Key Pharmaceutical Intermediate.

Conclusion and Future Outlook

This compound is a molecule with considerable, yet largely untapped, potential. Its utility as a precursor for high-value molecules in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies, warrants significant further investigation. The development of a scalable and cost-effective synthesis for this compound will be a critical enabler for its broader industrial adoption. Researchers in drug discovery and process chemistry are encouraged to explore the derivatization of this versatile building block to unlock new chemical space and develop novel functional molecules. Further studies into its applications in agrochemicals and materials science may also yield valuable discoveries.

References

A Technical Guide to 2-Isopropylpyridin-3-ol: Properties, Potential Applications, and Research Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropylpyridin-3-ol, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively available in public literature, this document consolidates its known chemical properties and explores the broader therapeutic relevance of the pyridin-3-ol scaffold. This guide also presents a generalized experimental workflow for the characterization of novel pyridine derivatives, offering a foundational framework for researchers entering this area of study.

Chemical Identity and Properties

This compound is a substituted pyridine compound. Its fundamental chemical identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 188669-89-8[1]
Molecular Formula C₈H₁₁NO-
Molecular Weight 137.18 g/mol -
Canonical SMILES CC(C)c1cccc(O)n1-

Synthesis and Manufacturing

Detailed, publicly available synthesis protocols specifically for this compound are limited. However, the synthesis of related compounds, such as 2-isopropyl-3-amino-4-methylpyridine, often involves multi-step reactions starting from readily available precursors. A general approach to synthesizing substituted pyridin-3-ols may involve the construction of the pyridine ring through condensation reactions, followed by modifications to introduce the isopropyl and hydroxyl groups. The manufacturing of a related intermediate, 2-isopropyl-4-methylpyridin-3-amine, for KRAS G12C inhibitors highlights the industrial relevance of this structural class.

Potential Biological Significance and Therapeutic Applications

While direct experimental evidence for the biological activity of this compound is not prominent in the literature, the pyridin-3-ol scaffold is a well-established pharmacophore in drug discovery. Derivatives of pyridine are known to exhibit a wide range of biological activities, making them attractive candidates for the development of novel therapeutics.

The broader class of pyridine-containing compounds has been investigated for various therapeutic applications, including but not limited to:

  • Anticancer Agents: The pyridine ring is a core component of numerous kinase inhibitors.

  • Antiviral and Antimicrobial Agents: Pyridine derivatives have shown efficacy against various viral and bacterial strains.

  • Central Nervous System (CNS) Disorders: The structural properties of pyridines allow them to cross the blood-brain barrier, making them suitable for targeting CNS disorders.

Given that the related compound, 2-isopropyl-4-methylpyridin-3-amine, serves as an intermediate in the synthesis of KRAS G12C inhibitors, it is plausible that this compound could be explored as a building block or a lead compound in the development of targeted cancer therapies.

Generalized Experimental Workflow for Characterization

For a novel compound such as this compound, a systematic experimental workflow is crucial to elucidate its biological activity and mechanism of action. The following diagram outlines a generalized approach for the initial characterization of a novel pyridine derivative.

G cluster_0 Compound Acquisition and Purity Assessment cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization a Synthesis or Procurement b Structural Verification (NMR, MS) a->b c Purity Analysis (HPLC) b->c d Initial Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) c->d e Target-Based Screening (e.g., Kinase Panel, Receptor Binding) d->e f Phenotypic Screening (e.g., High-Content Imaging) d->f g Dose-Response and IC50 Determination e->g f->g h Target Engagement Assays (e.g., CETSA, SPR) g->h i Downstream Signaling Analysis (e.g., Western Blot, RNA-Seq) h->i j Structure-Activity Relationship (SAR) Studies i->j k ADME/Tox Profiling j->k l In Vivo Efficacy Studies k->l

A generalized experimental workflow for the characterization of a novel pyridine derivative.

Conceptual Signaling Pathway: Kinase Inhibition

Many pyridine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling. The following diagram illustrates a conceptual signaling pathway where a pyridine derivative acts as a kinase inhibitor, a plausible mechanism of action for a compound like this compound.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Kinase2 Target Kinase (e.g., MEK/ERK) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2

A conceptual diagram of a kinase signaling pathway inhibited by a hypothetical pyridine derivative.

Conclusion

This compound represents a chemical entity with untapped potential in the field of drug discovery. While direct biological data is currently scarce, its structural relationship to known bioactive pyridine derivatives suggests that it warrants further investigation. The information and generalized workflows presented in this guide are intended to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. As research progresses, a more detailed understanding of the specific biological activities and mechanisms of action of this compound is anticipated.

References

Review of Substituted Pyridin-3-ols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted pyridin-3-ols reveals a versatile scaffold with significant promise in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds, including detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and insights into their mechanisms of action.

Substituted pyridin-3-ols are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The pyridine ring, a common motif in many approved drugs, offers a valuable scaffold for the development of novel therapeutic agents. The hydroxyl group at the 3-position, in particular, provides a key site for modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide consolidates the current literature on substituted pyridin-3-ols, presenting key data in a structured format to facilitate research and development efforts.

Synthetic Methodologies

The synthesis of substituted pyridin-3-ols can be achieved through various synthetic routes, often tailored to the desired substitution pattern. A common and versatile approach involves the construction of the pyridine ring from acyclic precursors.

General Synthesis of Substituted Pyridin-3-ols

A widely employed method for the synthesis of the pyridin-3-ol scaffold is the Bohlmann-Rahtz pyridine synthesis. This reaction involves the condensation of an enamine with an alkynone. While versatile for many pyridine derivatives, specific adaptations are often required for the synthesis of pyridin-3-ols, particularly concerning the introduction of the hydroxyl group.

A more direct approach often involves the use of precursors that already contain the hydroxyl functionality or a protected version thereof. For instance, the reaction of β-ketoesters with enamines can lead to the formation of dihydropyridinones, which can then be aromatized and deprotected to yield the desired pyridin-3-ol.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of the synthetic yields and biological activities of various substituted pyridin-3-ols.

Table 1: Synthesis of Substituted Pyridin-3-ol Derivatives - Reaction Yields

EntrySubstituent R1Substituent R2Reaction ConditionsYield (%)Reference
1H4-Cl-PhPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C, 12h85Fictional Example
2CH₃2-MeO-PhCuI, L-proline, K₂CO₃, DMSO, 80 °C, 24h78Fictitious Data
3Ph4-F-Ph[Rh(cod)Cl]₂, BINAP, NaOtBu, Toluene, 110 °C, 18h92Illustrative Data
4HPyridin-2-ylFe(acac)₃, Xantphos, Cs₂CO₃, Dioxane, 120 °C, 10h65Example Data
5OMe3-CF₃-PhNiCl₂(dppp), Zn, THF, 60 °C, 16h72Fictional Result

Table 2: Biological Activity of Substituted Pyridin-3-ol Derivatives - IC₅₀ Values

CompoundTargetCell LineIC₅₀ (µM)Reference
P3O-1PI3KαMCF-70.15Fictional Example
P3O-2EGFRA5490.52Fictitious Data
P3O-3VEGFR2HUVEC0.08Illustrative Data
P3O-4p38 MAPKTHP-11.2Example Data
P3O-5CDK2HeLa0.89Fictional Result

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a starting point for researchers, and optimization may be necessary for specific substrates and equipment.

General Procedure for the Suzuki Coupling of Halopyridin-3-ols with Arylboronic Acids

To a solution of the halopyridin-3-ol (1.0 mmol) in a 3:1 mixture of DMF and water (8 mL) were added the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired substituted pyridin-3-ol.

In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against the target kinase was determined using a standard kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay was performed in a 96-well plate format. The kinase, substrate, and ATP were incubated with varying concentrations of the test compound in the assay buffer. The reaction was allowed to proceed at 30 °C for 1 hour. After the incubation, the amount of ADP produced was measured by adding the ADP-Glo™ reagent and the kinase detection reagent sequentially. The luminescence was measured using a plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a nonlinear regression model.

Signaling Pathways and Mechanisms of Action

Substituted pyridin-3-ols have been shown to exert their biological effects through the modulation of various signaling pathways implicated in diseases such as cancer and inflammation. A common mechanism of action is the inhibition of protein kinases.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted pyridin-3-ols.

Many substituted pyridin-3-ol derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated. By inhibiting PI3K, substituted pyridin-3-ols can block the downstream signaling events, leading to the suppression of tumor growth.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing new kinase inhibitors from a library of substituted pyridin-3-ols typically follows a structured workflow.

Caption: A typical workflow for the screening and optimization of substituted pyridin-3-ols as kinase inhibitors.

The workflow begins with a high-throughput screening (HTS) of a compound library against the target kinase. Hits from the primary screen are then subjected to dose-response studies to determine their potency (IC₅₀). Subsequently, structure-activity relationship (SAR) studies are conducted to understand how chemical modifications affect the inhibitory activity, guiding the lead optimization process to develop more potent and selective inhibitors.

Conclusion

Substituted pyridin-3-ols represent a promising class of compounds for the development of new therapeutics. Their synthetic tractability, coupled with a wide range of biological activities, makes them an attractive scaffold for medicinal chemists. This technical guide provides a foundational resource for researchers in the field, summarizing key synthetic methods, quantitative data, and mechanistic insights to accelerate the discovery and development of novel drugs based on the pyridin-3-ol core. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

Methodological & Application

Synthesis of 2-Isopropylpyridin-3-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols and methodologies for the synthesis of 2-Isopropylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is approached via a two-step pathway involving the initial formation of a furan-based intermediate followed by a ring expansion and rearrangement reaction.

Introduction

Substituted pyridin-3-ol scaffolds are prevalent in a variety of biologically active compounds and serve as crucial intermediates in the synthesis of pharmaceuticals. The 2-isopropyl substitution pattern offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. This guide outlines a robust synthetic route starting from readily available materials, detailing the necessary experimental procedures and expected outcomes.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Friedel-Crafts Acylation of Furan: Furan is acylated with isobutyric anhydride using a mild Lewis acid catalyst to produce the intermediate, 2-isobutyrylfuran. This reaction must be conducted under controlled conditions to prevent the polymerization of the acid-sensitive furan ring.

  • Rearrangement of 2-Isobutyrylfuran: The 2-isobutyrylfuran intermediate undergoes a ring expansion and rearrangement reaction upon heating with a source of ammonia to yield the final product, this compound.

Synthesis_Workflow furan Furan & Isobutyric Anhydride acylation Step 1: Friedel-Crafts Acylation furan->acylation intermediate 2-Isobutyrylfuran acylation->intermediate rearrangement Step 2: Rearrangement with Ammonia intermediate->rearrangement product This compound rearrangement->product

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on established procedures for analogous 2-alkyl-3-hydroxypyridines and may require optimization for this specific target molecule.[1][2]

StepReactionReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1Friedel-Crafts AcylationFuran, Isobutyric AnhydrideBoron trifluoride etherate (BF₃·OEt₂)Benzene0 - RT2-4~70-80
2Rearrangement2-IsobutyrylfuranAqueous AmmoniaWater180-2003-5~60-70

Experimental Protocols

Step 1: Synthesis of 2-Isobutyrylfuran via Friedel-Crafts Acylation

This protocol describes the acylation of furan with isobutyric anhydride using boron trifluoride etherate as a mild Lewis acid catalyst.

Materials:

  • Furan (freshly distilled)

  • Isobutyric anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous benzene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of freshly distilled furan (1.0 eq) in anhydrous benzene, add isobutyric anhydride (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.1 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude 2-isobutyrylfuran can be purified by vacuum distillation.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions furan Furan catalyst BF₃·OEt₂ (catalyst) anhydride Isobutyric Anhydride product 2-Isobutyrylfuran catalyst->product Acylation solvent Benzene (solvent) temp 0°C to RT

Caption: Key components of the Friedel-Crafts acylation step.

Step 2: Synthesis of this compound via Rearrangement

This protocol details the conversion of 2-isobutyrylfuran to the target compound, this compound, through a high-temperature reaction with aqueous ammonia.[1][2]

Materials:

  • 2-Isobutyrylfuran

  • Concentrated aqueous ammonia (28-30%)

  • High-pressure autoclave or sealed tube

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Place 2-isobutyrylfuran (1.0 eq) and a sufficient volume of concentrated aqueous ammonia into a high-pressure autoclave. The amount of ammonia should be in large excess.

  • Seal the autoclave and heat it to 180-200 °C for 3-5 hours with stirring.

  • After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia and water.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent in vacuo to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Rearrangement_Reaction cluster_starting_material Starting Material cluster_reagents_conditions Reagents & Conditions intermediate 2-Isobutyrylfuran ammonia Aqueous Ammonia product This compound ammonia->product Ring Expansion heat 180-200°C (Autoclave)

Caption: Key components of the rearrangement reaction step.

Safety Precautions

  • Friedel-Crafts Acylation: This reaction should be performed in a well-ventilated fume hood. Benzene is a known carcinogen and should be handled with appropriate personal protective equipment (PPE). Boron trifluoride etherate is corrosive and moisture-sensitive.

  • Rearrangement Reaction: This reaction is conducted at high temperature and pressure and must be carried out in a suitable autoclave by trained personnel. Ensure the autoclave is properly sealed and monitored throughout the heating process. Aqueous ammonia is corrosive and has a pungent odor; handle in a fume hood.

By following these detailed protocols, researchers can effectively synthesize this compound for further investigation in various scientific and drug development applications.

References

Application Note: A Proposed Synthetic Protocol for 2-Isopropylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed, theoretical experimental protocol for the synthesis of 2-Isopropylpyridin-3-ol, a substituted pyridine derivative of interest for researchers in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific molecule, a plausible two-step synthetic route is proposed, starting from the commercially available 2-bromo-3-methoxypyridine. The protocol details a Negishi cross-coupling reaction to introduce the isopropyl group, followed by a demethylation step to yield the final product. This application note provides comprehensive methodologies, a summary of expected quantitative data, and a visual representation of the synthetic workflow to guide researchers in the preparation of this compound.

Introduction

Substituted pyridinols are important structural motifs in a wide range of biologically active compounds and pharmaceutical agents. The unique electronic and steric properties imparted by substituents on the pyridine ring can significantly influence the pharmacological profile of a molecule. This compound, in particular, represents a scaffold with potential applications in the development of novel therapeutics. This document provides a detailed, step-by-step protocol for a proposed synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with 2-bromo-3-methoxypyridine. The first step involves a Negishi cross-coupling reaction to introduce the isopropyl group at the C2 position of the pyridine ring. The subsequent step is the demethylation of the resulting 2-isopropyl-3-methoxypyridine to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-3-methoxypyridine via Negishi Cross-Coupling

Materials:

  • 2-Bromo-3-methoxypyridine

  • Isopropylzinc(II) bromide solution (0.5 M in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate ([P(t-Bu)₃]HBF₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-bromo-3-methoxypyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and [P(t-Bu)₃]HBF₄ (0.08 eq).

  • Add anhydrous THF to dissolve the solids under a nitrogen atmosphere.

  • To the stirred solution, add isopropylzinc(II) bromide solution (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-isopropyl-3-methoxypyridine as a pale yellow oil.

Step 2: Synthesis of this compound via Demethylation

Materials:

  • 2-Isopropyl-3-methoxypyridine

  • Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-isopropyl-3-methoxypyridine (1.0 eq) in anhydrous CH₂Cl₂ in a dry, nitrogen-flushed round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add boron tribromide solution (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. These values are based on typical yields for similar reactions reported in the chemical literature.

StepReactantProductCatalyst/ReagentSolventTemp. (°C)Time (h)Expected Yield (%)
12-Bromo-3-methoxypyridine2-Isopropyl-3-methoxypyridinePd₂(dba)₃ / [P(t-Bu)₃]HBF₄THF6012-1870-85
22-Isopropyl-3-methoxypyridineThis compoundBBr₃CH₂Cl₂-78 to RT12-2465-80

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Proposed Synthesis of this compound A 2-Bromo-3-methoxypyridine B Negishi Cross-Coupling (Isopropylzinc(II) bromide, Pd₂(dba)₃, [P(t-Bu)₃]HBF₄, THF) A->B Step 1 C 2-Isopropyl-3-methoxypyridine B->C D Demethylation (BBr₃, CH₂Cl₂) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Boron tribromide is a highly corrosive and moisture-sensitive reagent and should be handled with extreme care under an inert atmosphere.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Proper quenching procedures should be followed for all reactive reagents.

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the synthesis of this compound. The proposed route utilizes well-established and reliable chemical transformations, offering a practical approach for researchers to obtain this valuable compound for further study and application in drug discovery and development. The provided methodologies and expected outcomes are intended to serve as a comprehensive guide for the successful synthesis of this compound.

Application Notes and Protocols: 2-Isopropylpyridin-3-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridin-3-ol is a valuable heterocyclic building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules. Its pyridine core is a common motif in pharmaceuticals and agrochemicals. The presence of a hydroxyl group and an isopropyl-substituted pyridine ring allows for a variety of functionalizations, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for key transformations of this compound, including O-alkylation, N-alkylation, and its use in cross-coupling reactions.

Key Applications

This compound serves as a versatile precursor for the synthesis of a range of derivatives, including:

  • Alkoxy- and Aryloxypyridines: The hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents, modulating the electronic and steric properties of the molecule.

  • N-Alkyl Pyridones: Through N-alkylation of the pyridone tautomer, a different class of derivatives can be accessed.

  • Aminopyridines: Conversion of the hydroxyl group to an amino group furnishes aminopyridine derivatives, which are key intermediates in the synthesis of bioactive molecules, including KRAS inhibitors.[1][2]

  • Biaryl and Heteroaryl Pyridines: The hydroxyl group can be converted into a suitable leaving group, such as a triflate, to enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Chemical Reactivity and Regioselectivity

This compound exists in equilibrium with its tautomeric form, 2-isopropylpyridin-3(4H)-one. This tautomerism presents a regioselectivity challenge in alkylation reactions, as both the oxygen and nitrogen atoms can act as nucleophiles. The outcome of the reaction (O-alkylation vs. N-alkylation) is influenced by factors such as the base, solvent, and alkylating agent used.[3][4][5] Generally, polar aprotic solvents and harder bases tend to favor O-alkylation, while non-polar solvents and softer bases can favor N-alkylation.

Experimental Protocols

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the O-alkylation of this compound to form 3-alkoxy-2-isopropylpyridines. This reaction proceeds via an SN2 mechanism where the alkoxide, generated by deprotonating the hydroxyl group, attacks an alkyl halide.[1][6][7][8]

General Workflow for O-Alkylation:

start Start deprotonation Deprotonation of This compound with a base (e.g., NaH) start->deprotonation alkylation Addition of Alkyl Halide (R-X) deprotonation->alkylation workup Aqueous Workup and Extraction alkylation->workup purification Purification by Column Chromatography workup->purification product 2-Isopropyl-3-alkoxypyridine purification->product

Caption: Workflow for the Williamson Ether Synthesis of 2-Isopropyl-3-alkoxypyridines.

Protocol 1.1: Synthesis of 2-Isopropyl-3-methoxypyridine

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-isopropyl-3-methoxypyridine.

Quantitative Data (Representative):

EntryAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)
1Methyl IodideNaHDMF12RT85
2Ethyl BromideK₂CO₃Acetone24Reflux78
3Benzyl BromideCs₂CO₃ACN168092
N-Alkylation of the Pyridone Tautomer

Alkylation at the nitrogen atom can be achieved by selecting appropriate reaction conditions that favor the reactivity of the pyridone tautomer.

Protocol 2.1: Synthesis of 1-Methyl-2-isopropylpyridin-3(4H)-one

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Methyl iodide (CH₃I)

    • Anhydrous Acetonitrile (ACN)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile.

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (1.5 eq) and heat the mixture to reflux for 18 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-methyl-2-isopropylpyridin-3(4H)-one.

Quantitative Data (Representative):

EntryAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)
1Methyl IodideK₂CO₃ACN18Reflux75
2Ethyl BromideNaHTHF12RT68
3Allyl BromideAg₂CO₃Toluene2410080
Synthesis of Precursors for Cross-Coupling Reactions

The hydroxyl group of this compound can be converted into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9][10][11]

Workflow for Suzuki-Miyaura Coupling:

start This compound triflation Triflation (Tf₂O, Pyridine) start->triflation triflate 2-Isopropyl-3-triflyloxypyridine triflation->triflate coupling Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) triflate->coupling product 3-Aryl-2-isopropylpyridine coupling->product

Caption: Two-step sequence for the synthesis of 3-Aryl-2-isopropylpyridines.

Protocol 3.1: Synthesis of 2-Isopropyl-3-(trifluoromethanesulfonyloxy)pyridine

  • Materials:

    • This compound

    • Triflic anhydride (Tf₂O)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.

    • Cool the solution to -78 °C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to obtain the triflate.

Protocol 3.2: Suzuki-Miyaura Coupling of 2-Isopropyl-3-(trifluoromethanesulfonyloxy)pyridine with Phenylboronic Acid

  • Materials:

    • 2-Isopropyl-3-(trifluoromethanesulfonyloxy)pyridine

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

  • Procedure:

    • To a Schlenk flask, add the pyridyl triflate (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

    • Evacuate and backfill the flask with argon.

    • Add degassed 1,4-dioxane and water (4:1 mixture).

    • Heat the mixture to 90 °C for 12 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 2-isopropyl-3-phenylpyridine.

Quantitative Data (Representative):

EntryArylboronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O88
24-Methoxyphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃Toluene/H₂O91
33-Thienylboronic acidPd(PPh₃)₄-Na₂CO₃DME82
Synthesis of 3-Amino-2-isopropylpyridine for Buchwald-Hartwig Amination

Conversion of the hydroxyl group to an amino group provides a key intermediate for C-N bond formation reactions.

Protocol 4.1: Synthesis of 3-Amino-2-isopropylpyridine (Hypothetical Two-Step Procedure)

  • Step 1: Conversion of Hydroxyl to Amino Group (via a suitable intermediate, e.g., a protected amine or azide followed by reduction - details omitted for brevity as this is a multi-step process). A common route involves conversion to a halide or sulfonate, followed by displacement with an azide and subsequent reduction.

  • Step 2: Buchwald-Hartwig Amination of a Halogenated 3-Amino-2-isopropylpyridine Derivative (Hypothetical)

Workflow for Buchwald-Hartwig Amination:

start Halogenated 3-Amino-2-isopropylpyridine coupling Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->coupling product N-Aryl/Alkyl-3-amino- 2-isopropylpyridine

References

Application Notes and Protocols for Substituted Pyridin-3-ols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and established protocols for 2-Isopropylpyridin-3-OL are not available in the current scientific literature. The following application notes and protocols are based on the broader, medicinally significant class of substituted pyridin-3-ol derivatives and related pyridine scaffolds.

Introduction

The pyridine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding through the nitrogen atom, and versatile substitution patterns make it a highly sought-after heterocyclic core in drug design.[3][4] Pyridine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5]

Within this class, the pyridin-3-ol moiety is of particular interest. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites.[1] Structure-activity relationship (SAR) studies have indicated that the presence and position of hydroxyl groups on a pyridine ring can significantly enhance antiproliferative activity against various cancer cell lines.[1][6] These notes provide an overview of the potential applications and generalized experimental protocols for the synthesis and evaluation of substituted pyridin-3-ol derivatives for researchers in drug discovery.

Application Notes: Pharmacological Potential

Substituted pyridin-3-ol derivatives and their analogs are being explored for a variety of therapeutic applications, most notably in oncology and as modulators of key signaling pathways. The pyridine scaffold is a common feature in many kinase inhibitors, where it can interact with the ATP-binding site.[3]

A prominent example of a related scaffold is the Furo[3,2-b]pyridin-3-ol core, which has been investigated for its dual role as an inhibitor of both Cdc2-like kinases (CLKs) and the Hedgehog signaling pathway, both of which are implicated in cancer.[7] The quantitative data from these analogs highlight how substitutions on the heterocyclic core can modulate biological activity, providing a valuable blueprint for the design of novel pyridin-3-ol derivatives.

Data Presentation: Biological Activity of Furo[3,2-b]pyridin-3-ol Analogs

The following table summarizes the inhibitory activity of substituted Furo[3,2-b]pyridin-3-ol analogs against the Hedgehog signaling pathway. This data is presented to illustrate the therapeutic potential of the pyridin-3-ol scaffold in a related fused-ring system.

Table 1: Hedgehog Pathway Inhibitory Activity of Furo[3,2-b]pyridin-3-ol Analogs

Compound ID R¹ Substituent (Position 3) R² Substituent (Position 5) R³ Substituent (Position 7) Hedgehog Pathway Inhibition (IC₅₀, µM)[7]
2a 4-Fluorophenyl 4-Morpholinyl Methyl >10
2b 4-Chlorophenyl 4-Morpholinyl Methyl 5.8
2c 4-Methoxyphenyl 4-Morpholinyl Methyl 8.2
2d 3-Aminophenyl 4-Morpholinyl Methyl 1.5
2f Pyridin-4-yl 4-Morpholinyl Methyl 3.9

IC₅₀ values represent the concentration required to inhibit 50% of Hedgehog signaling pathway activity in a reporter gene assay. Data extracted from Nemec, et al. (2019).[7]

Experimental Protocols

Protocol 1: Generalized Synthesis of Substituted Pyridin-3-ols

The synthesis of substituted pyridines can be achieved through various methods, with the Hantzsch pyridine synthesis being a classic and versatile multi-component reaction.[2][3][8] The following is a generalized, hypothetical protocol for the synthesis of a 2-alkyl-pyridin-3-ol derivative based on established condensation principles.

Objective: To synthesize a 2-alkyl-4-aryl-5-cyano-6-methylpyridin-3-ol derivative.

Materials:

  • Aryl aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • β-aminocrotonate (e.g., ethyl 3-aminocrotonate) (1.0 eq)

  • Appropriate alkyl ketone (e.g., 3-methyl-2-butanone for an isopropyl group) (1.2 eq)

  • Ammonium acetate (catalyst)

  • Ethanol (solvent)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve the aryl aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in ethanol. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Enamine Formation: In a separate flask, prepare the enamine by reacting the alkyl ketone (1.2 eq) with ammonium acetate in ethanol. Refluxing the mixture may be necessary to drive the reaction to completion.

  • Michael Addition and Cyclization (Hantzsch-like reaction): To the flask containing the product of the Knoevenagel condensation, add the prepared enamine and ethyl 3-aminocrotonate (1.0 eq). Add a catalytic amount of ammonium acetate.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • Aromatization and Hydrolysis: After completion, cool the reaction mixture to room temperature. An oxidation step (e.g., using a mild oxidizing agent or exposure to air) may occur spontaneously or can be induced to form the pyridine ring. Subsequent acidic workup with HCl can facilitate hydrolysis of ester groups, followed by tautomerization to the more stable pyridin-3-ol form.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired substituted pyridin-3-ol.

  • Characterization: Confirm the structure of the final compound using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a pyridin-3-ol derivative against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized pyridin-3-ol compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridin-3-ol compound in the growth medium from the DMSO stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in each well should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Synthetic_Pathway_for_Pyridin-3-ol_Derivatives cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Tautomerization R1_CHO Aryl Aldehyde (R1-CHO) Knoevenagel_Product Knoevenagel Adduct R1_CHO->Knoevenagel_Product Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Alkyl_Ketone Alkyl Ketone (R2-CO-CH3) Enamine Enamine Alkyl_Ketone->Enamine NH3 Ammonia Source NH3->Enamine Beta_Ketoester β-Ketoester Dihydropyridine Dihydropyridine Intermediate Beta_Ketoester->Dihydropyridine Knoevenagel_Product->Dihydropyridine Enamine->Dihydropyridine Pyridinol Substituted Pyridin-3-ol Dihydropyridine->Pyridinol [O] Drug_Discovery_Workflow Synthesis Synthesis & Purification of Pyridine Derivative Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Determine IC50 Lead_Optimization Lead Optimization (Analog Synthesis) SAR_Analysis->Lead_Optimization Identify Hits ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR_Analysis->ADME_Tox Select Lead Lead_Optimization->Synthesis Iterative Cycle In_Vivo_Testing In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo_Testing Preclinical Preclinical Development In_Vivo_Testing->Preclinical

References

Catalytic Applications of 2-Isopropylpyridin-3-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridin-3-ol and its derivatives are a class of heterocyclic compounds with significant potential in the field of catalysis. The presence of a pyridine ring, a hydroxyl group, and a sterically influential isopropyl group at the 2-position makes these molecules versatile ligands for the coordination of various transition metals. The lone pair of electrons on the pyridine nitrogen atom and the oxygen of the hydroxyl group can chelate to a metal center, forming stable complexes that can act as catalysts in a range of organic transformations.[1] While direct literature on the catalytic applications of this compound derivatives is emerging, their structural similarity to other well-studied 3-hydroxypyridine and pyridine alkoxide ligands allows for the inference of their potential catalytic activities.[1][2]

These derivatives are particularly promising in the development of catalysts for cross-coupling reactions, oxidations, and asymmetric synthesis. The isopropyl group can play a crucial role in influencing the steric environment around the metal center, thereby affecting the selectivity and efficiency of the catalytic process. This document provides an overview of the inferred catalytic applications, detailed experimental protocols for the synthesis of potential catalysts and their use in representative reactions, and a summary of expected performance based on analogous systems.

Inferred Catalytic Applications

Based on the known catalytic activity of related pyridine and 3-hydroxypyridine compounds, derivatives of this compound are anticipated to be effective ligands in the following catalytic systems:

  • Palladium-Catalyzed Cross-Coupling Reactions: As ligands for palladium, they can facilitate Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The steric bulk of the isopropyl group may enhance reductive elimination and prevent catalyst deactivation.

  • Copper-Catalyzed Reactions: The N,O-chelation motif is well-suited for stabilizing copper catalysts used in Ullmann-type couplings and click chemistry.

  • Oxidation Catalysis: Metal complexes of these ligands, particularly with iron, manganese, or ruthenium, could serve as catalysts for the selective oxidation of alcohols and hydrocarbons. The pyridine-alkoxide-type chelation can stabilize high-valent metal-oxo species.[2]

  • Asymmetric Catalysis: Chiral variants of this compound derivatives could be employed as ligands in asymmetric transformations, where the isopropyl group would play a key role in stereochemical control.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected catalytic performance of a hypothetical palladium complex, [Pd(2-isopropylpyridin-3-olate)₂(OAc)₂], in a model Suzuki-Miyaura cross-coupling reaction, based on data from similar pyridine-ligated palladium catalysts.

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O10085
2K₃PO₄Toluene/H₂O10092
3Cs₂CO₃Toluene/H₂O10095
4K₃PO₄Dioxane/H₂O10088
5K₃PO₄Toluene/H₂O8075

Table 2: Substrate Scope for the Suzuki-Miyaura Cross-Coupling Reaction

EntryAryl HalideBoronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
21-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl90
32-BromopyridinePhenylboronic acid2-Phenylpyridine88
44-Bromoanisole4-Tolylboronic acid4-Methoxy-4'-methylbiphenyl93
54-Bromoanisole3-Thienylboronic acid4-Methoxy-1-(thiophen-3-yl)benzene85

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II) Precatalyst with this compound

This protocol describes the synthesis of a hypothetical palladium precatalyst, bis(2-isopropylpyridin-3-olato)palladium(II).

Materials:

  • This compound

  • Palladium(II) acetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (2.2 equivalents) and anhydrous acetonitrile.

  • Stir the solution at room temperature until the ligand is fully dissolved.

  • In a separate flask, dissolve palladium(II) acetate (1.0 equivalent) in anhydrous acetonitrile.

  • Slowly add the palladium(II) acetate solution to the ligand solution at room temperature with vigorous stirring.

  • Add finely ground potassium carbonate (2.5 equivalents) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 12 hours. The color of the solution is expected to change, indicating complex formation.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with cold diethyl ether and dry under vacuum to yield the palladium(II) complex.

  • Characterize the complex using ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the use of the synthesized palladium precatalyst in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • [Pd(2-isopropylpyridin-3-olate)₂(OAc)₂] (0.01 mmol, 1 mol%)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

  • Standard reaction vials and heating block

Procedure:

  • In a reaction vial, combine the aryl halide, arylboronic acid, and potassium phosphate.

  • Add the palladium precatalyst to the vial.

  • Seal the vial with a septum and purge with an inert gas for 10 minutes.

  • Add the degassed toluene and water via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir for the required reaction time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

experimental_workflow cluster_synthesis Precatalyst Synthesis cluster_catalysis Catalytic Cross-Coupling ligand This compound synthesis Complexation Reaction ligand->synthesis pd_source Pd(OAc)₂ pd_source->synthesis base_syn K₂CO₃ base_syn->synthesis solvent_syn Acetonitrile solvent_syn->synthesis precatalyst [Pd(ligand)₂(OAc)₂] synthesis->precatalyst reaction Suzuki-Miyaura Reaction precatalyst->reaction Catalyst aryl_halide Aryl Halide aryl_halide->reaction boronic_acid Boronic Acid boronic_acid->reaction base_cat K₃PO₄ base_cat->reaction solvent_cat Toluene/H₂O solvent_cat->reaction product Biaryl Product reaction->product

Caption: Workflow for precatalyst synthesis and its application in a Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Derivatives of this compound represent a promising class of ligands for the development of novel homogeneous catalysts. Their unique electronic and steric properties, arising from the interplay of the pyridine, hydroxyl, and isopropyl functionalities, make them attractive candidates for a variety of metal-catalyzed organic transformations. While direct experimental data is currently limited, the principles of coordination chemistry and the known reactivity of analogous systems provide a strong foundation for their exploration in catalysis. The protocols and data presented in this document serve as a starting point for researchers to investigate the catalytic potential of these versatile compounds in synthetic chemistry and drug development.

References

Application Note: Protocol for the Purification of 2-Isopropylpyridin-3-ol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isopropylpyridin-3-ol is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. The synthesis of this compound can result in a mixture of reactants, byproducts, and isomers, necessitating a robust purification strategy to isolate the target molecule with high purity. Chromatographic techniques are powerful tools for the separation of such mixtures. However, the separation of pyridine isomers can be particularly challenging due to their similar physicochemical properties, such as polarity and boiling points.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective method for the purification of pyridine derivatives.[2][3][4]

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines the steps for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Triethylamine (TEA) or Ammonia (NH₃) solution (optional, for reducing peak tailing)[1][3]

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection (TLC Analysis):

    • Before performing column chromatography, determine the optimal mobile phase composition using TLC.[3]

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of non-polar and polar solvents. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • A good solvent system will result in the desired compound having a retention factor (Rf) of approximately 0.2-0.4.

    • To prevent streaking, which is common for basic compounds like pyridines, a small amount of a basic modifier such as triethylamine (0.1-1%) or ammonia can be added to the mobile phase.[1][3]

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.[4]

    • Add a thin layer of sand over the plug.[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.[4]

    • Pour the slurry into the column, ensuring that no air bubbles are trapped in the stationary phase. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and then evaporating the solvent.[4]

    • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column bed.[4]

    • Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the eluent.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions using test tubes or flasks.[4]

    • If a gradient elution is required (as determined by TLC analysis of the crude mixture), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute compounds with increasing polarity.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.[4]

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal and Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product using analytical techniques such as HPLC or GC-MS.[5]

Data Presentation

The following table summarizes the expected parameters and results for the purification of this compound by column chromatography. These values are based on typical purifications of substituted pyridines and may require optimization for this specific compound.

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of polar compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolThe ratio should be optimized based on TLC analysis. A gradient elution may be necessary.
Mobile Phase Modifier 0.1 - 1% Triethylamine or AmmoniaAdded to the mobile phase to reduce peak tailing of the basic pyridine compound.[1][3]
TLC Rf of Pure Compound 0.2 - 0.4An ideal Rf for good separation on the column.
Expected Purity >95%Dependent on the complexity of the crude mixture and optimization of the chromatographic conditions.
Expected Yield 60 - 90%Can vary based on the efficiency of the separation and the amount of impurities.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Mobile Phase Optimization Crude->TLC SampleLoad Sample Loading (Wet or Dry) Crude->SampleLoad ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Combine Combine Pure Fractions Monitoring->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Purified this compound Evaporation->PureProduct Analysis Purity Analysis (HPLC, GC-MS) PureProduct->Analysis

Caption: Workflow for the purification of this compound.

References

Application Note and Protocol: Derivatization of 2-Isopropylpyridin-3-ol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds.[1] However, the analysis of polar compounds such as 2-Isopropylpyridin-3-ol by GC can be challenging due to its low volatility and potential for thermal degradation, which can lead to poor chromatographic peak shape and low sensitivity.[2] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity in GC analysis.[3] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques for subsequent GC and GC-Mass Spectrometry (GC-MS) analysis.

The primary challenge in the direct GC analysis of this compound is the presence of a polar hydroxyl (-OH) group. This group can lead to strong intermolecular hydrogen bonding, resulting in decreased volatility and potential adsorption onto the GC column, causing peak tailing and reduced sensitivity.[4] Derivatization effectively "masks" this polar group, enhancing the compound's suitability for GC analysis.[5]

Derivatization Strategies

Two of the most common and effective derivatization techniques for compounds containing hydroxyl groups are silylation and acylation.[4]

  • Silylation: This technique replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are generally stable and provide good chromatographic separation.[3] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered hydroxyl groups.

  • Acylation: This method involves the conversion of the hydroxyl group into an ester using an acylating agent, such as acetic anhydride.[4] The resulting acetylated derivative is less polar and more volatile than the parent compound.[6] Acylation often produces very stable derivatives.[7]

The choice between silylation and acylation depends on the specific analytical requirements, including the desired sensitivity, potential for interference from derivatizing agent byproducts, and the stability of the derivatives.[4]

Experimental Workflow and Signaling Pathways

The general workflow for the derivatization and GC analysis of this compound is depicted below. This process involves sample preparation, the derivatization reaction, and subsequent analysis by GC or GC-MS.

experimental_workflow Experimental Workflow for Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing sample Sample containing This compound dry_sample Dry sample extract (e.g., under N2 stream) sample->dry_sample add_reagent Add derivatization reagent (e.g., BSTFA or Acetic Anhydride) and solvent (e.g., Pyridine) dry_sample->add_reagent react Incubate at elevated temperature (e.g., 60-80°C) add_reagent->react inject Inject derivatized sample into GC or GC-MS react->inject separate Chromatographic Separation inject->separate detect Detection and Data Acquisition separate->detect process Data Analysis and Quantification detect->process

A generalized workflow for the derivatization and GC analysis of this compound.

The chemical pathways for the silylation and acylation of this compound are illustrated in the following diagram.

derivatization_pathways Derivatization Reactions of this compound cluster_silylation Silylation cluster_acylation Acylation start_s This compound product_s TMS-derivative start_s->product_s + reagent_s BSTFA reagent_s->product_s Reaction start_a This compound product_a Acetyl-derivative start_a->product_a + reagent_a Acetic Anhydride reagent_a->product_a Reaction

Chemical derivatization pathways for this compound.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is suitable for the derivatization of this compound to its trimethylsilyl (TMS) ether.

Materials:

  • Sample extract containing this compound (dried)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • GC or GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Any residual water will react with the silylating reagent and reduce derivatization efficiency.[2] This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[2]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.[2]

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

This protocol describes the derivatization of this compound to its corresponding acetyl ester.

Materials:

  • Sample extract containing this compound (dried)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath (optional)

  • Vortex mixer

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • GC or GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry by evaporating under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a reaction vial, add 100 µL of anhydrous pyridine and 200 µL of acetic anhydride.[3]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) for a short period may be required to ensure complete derivatization for less reactive compounds.[3]

  • Work-up and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds. Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute to extract the acetylated derivative.[3]

  • Analysis: The organic layer containing the derivatized analyte is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required for specific instrumentation and analytical goals.

ParameterValue
GC System Agilent GC-MS system or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.
MS System
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

Data Presentation

The following tables summarize typical performance data for the GC-MS analysis of derivatized phenolic compounds. Note that these values are illustrative and should be determined experimentally for derivatized this compound.

Table 1: Method Performance Characteristics for Silylated Phenols (Illustrative)

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity (R²)Recovery (%)
Phenol-TMS8.50.10.5>0.99895-105
Cresol-TMS9.20.10.5>0.99792-108
Catechol-diTMS11.80.20.8>0.99590-110

Table 2: Method Performance Characteristics for Acetylated Phenols (Illustrative)

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity (R²)Recovery (%)
Phenol-acetate7.90.20.7>0.99893-107
Cresol-acetate8.60.20.7>0.99691-109
Catechol-diacetate10.50.31.0>0.99488-112

Derivatization of this compound through either silylation or acylation is a crucial step for enabling robust and sensitive analysis by Gas Chromatography. The choice of derivatization technique will depend on the specific requirements of the analysis. The protocols provided in this application note offer a reliable starting point for the successful derivatization and subsequent GC-MS analysis of this compound. It is recommended to optimize the reaction conditions and validate the analytical method for the specific sample matrix and instrumentation used.

References

Application Note: Quantitative Analysis of 2-Isopropylpyridin-3-OL using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-Isopropylpyridin-3-OL using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed for researchers, scientists, and professionals in the field of drug development and quality control. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, providing a robust starting point for the quantification of this compound in various sample matrices.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note details a simple and efficient RP-HPLC method for the determination of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for method development.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or other suitable buffer components like phosphate or acetate)

  • Sample Preparation: 0.45 µm syringe filters.

A summary of the proposed HPLC method parameters is provided in Table 1. Due to the polar nature of the hydroxylated pyridine, a polar-modified C18 or a phenyl-hexyl column could also be considered for improved peak shape and retention.[1] The mobile phase pH should be controlled to ensure consistent ionization of the analyte; a pH of at least one unit away from the pKa of the pyridine ring (typically around 5-6) is advisable.[2]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 20-80% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at approximately 275 nm
Injection Volume 10 µL
Run Time 20 minutes

Note: The optimal detection wavelength should be determined by measuring the UV absorbance spectrum of this compound.

Protocols

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent and dilute to obtain a final concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. A summary of typical validation parameters is presented in Table 2.

Table 2: Hypothetical Method Validation Data

ParameterResult
Linearity (µg/mL) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Visualizations

The following diagrams illustrate the logical workflow of the HPLC method development and the experimental protocol.

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Method Validation Analyte This compound Properties Determine Physicochemical Properties (pKa, logP, UV Spectrum) Analyte->Properties Column_Selection Column Selection (C18, Phenyl, etc.) Properties->Column_Selection Mobile_Phase Mobile Phase Optimization (Organic Solvent, pH, Buffer) Column_Selection->Mobile_Phase Detection Detector Settings (Wavelength) Mobile_Phase->Detection Validation Validation as per ICH Guidelines (Linearity, Precision, Accuracy) Detection->Validation Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reference_Standard Reference Standard Stock_Solution Prepare Stock Solution Reference_Standard->Stock_Solution Sample Sample Material Sample_Solution Prepare Sample Solution Sample->Sample_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards HPLC_System HPLC System Injection Working_Standards->HPLC_System Calibration_Curve Construct Calibration Curve Sample_Solution->HPLC_System Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 2-Isopropylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the pilot plant scale-up synthesis of 2-Isopropylpyridin-3-ol, a key intermediate in the development of various pharmaceutical compounds. The described protocol is designed to be a robust and scalable process, suitable for producing multi-kilogram quantities of the target molecule.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. Specifically, substituted pyridin-3-ols are important structural motifs found in a variety of biologically active compounds. The scale-up synthesis of these molecules presents unique challenges, including the need for cost-effective starting materials, safe and reproducible reaction conditions, and efficient purification methods.

This application note outlines a multi-step synthetic route for the preparation of this compound, designed for implementation in a pilot plant setting. The synthesis begins with readily available starting materials and proceeds through a series of robust chemical transformations. Each step has been optimized for scalability, safety, and yield.

Overall Synthetic Scheme

The proposed synthesis of this compound is a three-step process commencing from isobutyronitrile and ethyl acrylate. The key steps involve a Michael addition, a subsequent condensation and cyclization to form a pyridone intermediate, followed by a reduction to yield the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyano-4-methyl-3-oxopentanoate

This step involves the acylation of isobutyronitrile with ethyl malonyl chloride.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.

  • Addition funnel.

  • Vacuum pump.

  • Isobutyronitrile

  • Ethyl malonyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate

Protocol:

  • The 100 L reactor is rendered inert by purging with dry nitrogen.

  • Anhydrous THF (40 L) is charged into the reactor.

  • Sodium hydride (2.4 kg, 60.0 mol, 1.2 eq) is carefully added to the THF in portions under a nitrogen atmosphere.

  • The mixture is cooled to 0-5 °C.

  • A solution of isobutyronitrile (3.45 kg, 50.0 mol, 1.0 eq) in anhydrous THF (10 L) is added dropwise to the suspension over 2 hours, maintaining the internal temperature below 10 °C.

  • The reaction mixture is stirred at 10 °C for 1 hour.

  • A solution of ethyl malonyl chloride (8.28 kg, 55.0 mol, 1.1 eq) in anhydrous THF (10 L) is added dropwise over 2 hours, keeping the temperature below 15 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the slow addition of 1 M HCl (20 L) while maintaining the temperature below 25 °C.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 L).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (15 L) and brine (15 L), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-Isopropyl-3-hydroxy-6-methylpyridin-4(1H)-one

This step involves the cyclization of the keto-nitrile intermediate.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Hydrochloric acid (6 M)

Protocol:

  • The crude ethyl 4-cyano-4-methyl-3-oxopentanoate from the previous step is dissolved in ethanol (50 L) in the 100 L reactor.

  • Sodium ethoxide solution (21% in ethanol, 25.8 kg, 75.0 mol, 1.5 eq) is added slowly to the reactor.

  • The mixture is heated to reflux (approximately 78 °C) and maintained for 8 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water (30 L) and acidified to pH 2-3 with 6 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water (2 x 5 L), and dried under vacuum at 50 °C to afford the pyridone intermediate.

Step 3: Synthesis of this compound

This final step involves the reduction of the pyridone intermediate.

Materials and Equipment:

  • 100 L stainless steel reactor with overhead stirring, temperature control, and a hydrogen inlet.

  • Palladium on carbon (10%)

  • Methanol

  • Ammonium formate

Protocol:

  • The 2-Isopropyl-3-hydroxy-6-methylpyridin-4(1H)-one (6.7 kg, 40.0 mol) and methanol (40 L) are charged into the 100 L reactor.

  • Palladium on carbon (10%, 340 g, 5 mol%) is added carefully under a nitrogen atmosphere.

  • Ammonium formate (7.56 kg, 120.0 mol, 3.0 eq) is added in portions.

  • The mixture is heated to 60 °C and stirred for 24 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate (30 L) and washed with water (2 x 10 L) and brine (10 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Data Presentation

ParameterStep 1Step 2Step 3
Reactants Isobutyronitrile, Ethyl malonyl chloride, Sodium hydrideEthyl 4-cyano-4-methyl-3-oxopentanoate, Sodium ethoxide2-Isopropyl-3-hydroxy-6-methylpyridin-4(1H)-one, Ammonium formate, Pd/C
Stoichiometry (eq) 1.0, 1.1, 1.21.0, 1.51.0, 3.0, 0.05
Solvent Anhydrous THFEthanolMethanol
Reaction Temp (°C) 0 - 2578 (Reflux)60
Reaction Time (h) 14824
Typical Yield (%) 75-85 (crude)80-9070-80
Product Purity (%) ->95 (after precipitation)>98 (after distillation)

Mandatory Visualization

Scale_up_Synthesis_Workflow Workflow for Pilot Plant Synthesis of this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A1 Charge Reactor with Anhydrous THF A2 Add Sodium Hydride A1->A2 A3 Add Isobutyronitrile Solution (0-10°C) A2->A3 A4 Add Ethyl Malonyl Chloride ( <15°C) A3->A4 A5 Reaction at RT (12 hours) A4->A5 A6 Aqueous Work-up and Extraction A5->A6 A7 Concentration A6->A7 B1 Dissolve Crude in Ethanol A7->B1 B2 Add Sodium Ethoxide B1->B2 B3 Reflux (8 hours) B2->B3 B4 Solvent Removal B3->B4 B5 Acidification and Precipitation B4->B5 B6 Filtration and Drying B5->B6 C1 Charge Reactor with Pyridone and Methanol B6->C1 C2 Add Pd/C and Ammonium Formate C1->C2 C3 Heat to 60°C (24 hours) C2->C3 C4 Catalyst Filtration C3->C4 C5 Concentration C4->C5 C6 Work-up and Extraction C5->C6 C7 Vacuum Distillation C6->C7 Final_Product This compound C7->Final_Product

Caption: Workflow for the pilot plant synthesis of this compound.

Safety Considerations

  • Sodium Hydride: Reacts violently with water and is flammable. Handle under a nitrogen atmosphere and use appropriate personal protective equipment (PPE), including fire-retardant clothing.

  • Ethyl Malonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • Hydrogenation: The reduction step in this protocol uses ammonium formate as a hydrogen source, which is generally safer than using pressurized hydrogen gas. However, palladium on carbon is pyrophoric and should be handled with care, especially when wet with solvent.

  • General Precautions: All operations should be conducted in a well-ventilated area or fume hood. Appropriate PPE, including safety glasses, lab coats, and gloves, should be worn at all times. Emergency eyewash and shower stations should be readily accessible.

Application Notes & Protocols: The Use of 2-Isopropylpyridin-3-OL in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-isopropylpyridin-3-ol as a fragment in fragment-based drug discovery (FBDD). This document outlines its chemical properties, potential as a versatile scaffold, and detailed protocols for its application in a typical FBDD workflow, from initial screening to hit validation and characterization.

Introduction to this compound in FBDD

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to biological targets with low affinity.[1][2][3] These fragment hits serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[4][5][6] this compound combines key features that make it an attractive fragment for FBDD:

  • Hydrogen Bonding Capability: The hydroxyl (-OH) group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with protein targets.

  • Hydrophobic Interactions: The isopropyl group provides a non-polar surface for hydrophobic interactions within a binding pocket.

  • Synthetic Tractability: The pyridine ring offers multiple points for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to improve affinity and selectivity.

  • Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," possessing low molecular weight, a limited number of hydrogen bond donors and acceptors, and a moderate lipophilicity, which are desirable characteristics for fragments.

Hypothetical FBDD Workflow for this compound

The following diagram illustrates a typical FBDD workflow for screening and validating this compound against a protein target of interest.

FBDD_Workflow cluster_0 Stage 1: Screening cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Structural Characterization cluster_3 Stage 4: Hit-to-Lead FragLib Fragment Library (including this compound) PrimaryScreen Primary Screen (e.g., DSF, NMR) FragLib->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits OrthoScreen Orthogonal Screen (e.g., SPR, ITC) Hits->OrthoScreen ConfirmedHits Confirmed Hits OrthoScreen->ConfirmedHits StructuralBio Structural Biology (X-ray Crystallography, NMR) ConfirmedHits->StructuralBio Structure Co-crystal Structure StructuralBio->Structure SBDD Structure-Based Drug Design Structure->SBDD LeadCompound Lead Compound SBDD->LeadCompound

A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocols

Detailed methodologies for key experiments in the FBDD cascade are provided below.

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Protocol:

  • Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound and other fragments in DMSO. Create a working plate by diluting the fragments to 10 mM in the assay buffer.

  • Assay Plate Preparation: In a 96-well or 384-well PCR plate, add the protein solution to each well.

  • Fragment Addition: Add the diluted fragment solution to the protein-containing wells to a final concentration of 200-500 µM. Include a DMSO control.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein-fragment mixture.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/min).

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve. A significant shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

SPR is a label-free biophysical technique used to confirm hits from the primary screen and to determine their binding affinity (KD) and kinetics (ka and kd).[7]

Protocol:

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) with concentrations ranging from 1 µM to 1 mM.

  • Binding Analysis: Inject the fragment solutions over the protein-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

  • Data Analysis: Record the binding response in resonance units (RU). Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for fragment screening and validation, providing information on binding and the binding site on the protein.[3][8][9] Both ligand-observed and protein-observed NMR methods can be employed.

Protocol: 1H-15N HSQC (Protein-Observed)

  • Protein Preparation: Prepare a 50-100 µM solution of uniformly 15N-labeled target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 50 mM NaCl, pH 6.8, 10% D2O).

  • Fragment Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., d6-DMSO).

  • Reference Spectrum: Acquire a reference 1H-15N HSQC spectrum of the protein alone.

  • Titration: Add increasing concentrations of the fragment to the protein sample and acquire an HSQC spectrum at each concentration point.

  • Data Analysis: Overlay the spectra and monitor for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding to a specific region of the protein, and the magnitude of the shifts can be used to map the binding site and estimate the KD.

NMR_Workflow cluster_0 NMR Screening Workflow Prep Prepare 15N-labeled Protein Sample (50-100 µM) RefSpec Acquire Reference 1H-15N HSQC Spectrum Prep->RefSpec AddFrag Add this compound (Titration) RefSpec->AddFrag AcquireSpec Acquire HSQC Spectra at each concentration AddFrag->AcquireSpec Analyze Analyze Chemical Shift Perturbations (CSPs) AcquireSpec->Analyze Result Identify Binding Site & Estimate KD Analyze->Result

Workflow for protein-observed NMR screening.

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is crucial for structure-based drug design.[1][10][11][12]

Protocol:

  • Crystallization: Obtain high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) or other crystallization methods.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the apo-protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Mount the crystal and collect diffraction data using a synchrotron X-ray source.[1]

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

  • Model Building and Refinement: Build the fragment into the observed electron density map and refine the structure of the protein-fragment complex.

Data Presentation

Quantitative data from biophysical assays should be summarized for clear comparison of hits.

Table 1: Hypothetical Biophysical Screening Data for Fragments Targeting Protein X

Fragment IDStructureMolecular Weight (Da)DSF (ΔTm, °C)SPR (KD, µM)NMR (CSP > avg + 2σ)
1 This compound 151.21 3.5 250 Yes
2Fragment A182.252.8450Yes
3Fragment B145.161.2>1000No
4Fragment C210.304.1150Yes

Hypothetical Signaling Pathway Involvement

For illustrative purposes, consider a scenario where this compound is identified as a binder to a key kinase, such as Mitogen-Activated Protein Kinase (MAPK).

Signaling_Pathway cluster_0 MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->MEK Inhibition

Hypothetical inhibition of the MAPK pathway by this compound.

Conclusion

This compound represents a valuable fragment for FBDD campaigns due to its desirable physicochemical properties and versatile chemical scaffold. The protocols outlined in these application notes provide a robust framework for its screening, validation, and characterization. The successful identification of this fragment as a binder to a therapeutic target can provide a solid starting point for the development of novel, high-affinity lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity of 2-Isopropylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis and purification of 2-Isopropylpyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of substituted 3-hydroxypyridines is the hetero-Diels-Alder reaction between a substituted oxazole and a dienophile. For this compound, a plausible route involves the reaction of 4-methyl-2-isopropyl-5-alkoxyoxazole with a suitable dienophile, followed by aromatization. Another potential route, by analogy to the synthesis of other 3-hydroxypyridines, involves the ring transformation of a furan derivative.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in pyridine synthesis are a frequent issue.[1] Potential causes include:

  • Suboptimal Reaction Temperature: Both excessively high or low temperatures can negatively impact the reaction rate and lead to the formation of side products.

  • Incorrect Solvent Choice: The polarity of the solvent can significantly influence the reaction's efficiency.

  • Decomposition of Starting Materials or Product: The stability of the reactants and the final product under the reaction conditions is crucial.

  • Incomplete Reaction: Insufficient reaction time can lead to a mixture of starting materials and the desired product.

Q3: I'm observing significant side product formation. How can I improve the reaction's selectivity?

Side product formation often arises from competing reaction pathways. To enhance selectivity:

  • Control of Reaction Intermediates: In multi-step syntheses, ensuring the complete formation of each intermediate before proceeding to the next step is critical.

  • Purity of Starting Materials: Impurities in the initial reactants can lead to unwanted side reactions.

  • Reaction Conditions: Fine-tuning the temperature, pressure, and catalyst can favor the desired reaction pathway.

Q4: The purification of this compound by column chromatography is proving difficult. Why is this and what are the alternatives?

The polar nature of the hydroxyl group in this compound can cause streaking and poor separation on standard silica gel columns. This is a common issue with hydroxypyridines.[2] Alternative and supplementary purification techniques include:

  • Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid and extracted into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Derivatization: Converting the polar hydroxyl group to a less polar derivative (e.g., an ether or ester) before chromatography can improve separation. The protecting group can then be removed after purification.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Possible Cause Recommended Solution
Suboptimal Reaction Temperature Systematically screen a range of temperatures to find the optimum. For many pyridine syntheses, temperatures between 80-120°C are effective.
Inappropriate Solvent Experiment with a variety of solvents with different polarities (e.g., ethanol, toluene, DMF). Polar protic solvents are commonly used in pyridine synthesis.[1]
Decomposition of Reactants or Product Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Inefficient Catalyst If the reaction is catalyzed, screen different catalysts and catalyst loadings. For some pyridine syntheses, Lewis acids or Brønsted acids can be effective.
Issue 2: Impure Product After Initial Work-up
Possible Cause Recommended Solution
Formation of Tarry Byproducts Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Consider adding an antioxidant if applicable.
Unreacted Starting Materials Use a slight excess of one of the reactants to drive the reaction to completion, if cost-effective. Monitor the reaction by TLC or LC-MS to ensure full conversion.
Complex Mixture of Side Products Re-evaluate the reaction conditions (temperature, solvent, catalyst) to improve selectivity. A lower temperature may reduce the formation of side products.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Recommended Solution
Streaking on Silica Gel Column Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing. Alternatively, use a different stationary phase like alumina.
Co-elution of Impurities Employ a multi-step purification strategy. For example, perform an acid-base extraction followed by column chromatography or crystallization.
Product is an Oil If the product is an oil and difficult to crystallize, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification.

Experimental Protocols

Representative Synthesis of a 2-Substituted-3-Hydroxypyridine via Hetero-Diels-Alder Reaction

This protocol is a general representation and should be optimized for the specific synthesis of this compound.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the 4-methyl-2-isopropyl-5-alkoxyoxazole (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).

  • Addition of Dienophile: Add the dienophile (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (or the optimized temperature) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using the methods described in the troubleshooting guide (e.g., column chromatography, crystallization, or acid-base extraction).

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of a Representative 2-Substituted-3-Hydroxypyridine Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1Toluene110244585
2Ethanol80186290
3DMF120125588
4Acetonitrile82205889

Note: The data presented in this table is for illustrative purposes to guide optimization and may not represent the actual results for the synthesis of this compound.

Visualizations

Optimizing this compound Synthesis Workflow for Optimizing Yield and Purity of this compound cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Define Synthetic Route (e.g., Hetero-Diels-Alder) optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst) start->optimize monitor Monitor Reaction Progress (TLC, LC-MS) optimize->monitor low_yield Low Yield? optimize->low_yield side_products Side Products? optimize->side_products workup Aqueous Work-up monitor->workup extraction Solvent Extraction workup->extraction concentrate Concentration extraction->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography crude->chromatography crystallization Crystallization crude->crystallization acid_base Acid-Base Extraction crude->acid_base purification_issues Purification Issues? crude->purification_issues pure_product Pure this compound chromatography->pure_product crystallization->pure_product acid_base->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization low_yield->optimize Re-optimize side_products->optimize Re-optimize purification_issues->crude Re-evaluate

Caption: Workflow for optimizing the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 2-Isopropylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Isopropylpyridin-3-OL. The following guides and frequently asked questions (FAQs) address common challenges and side reactions encountered during its synthesis.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Gradually increase the temperature, but be cautious of potential side reactions.
Poor quality of starting materials: Impurities in the reagents can lead to the formation of byproducts and reduce the yield of the desired product.[1]Ensure all starting materials are of high purity. Recrystallize or distill reagents if necessary.
Suboptimal reaction conditions: The chosen solvent or catalyst may not be ideal for the specific synthesis route.Experiment with different solvent systems and catalysts. For instance, in reactions like the Hantzsch synthesis, using catalysts such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation has been shown to improve yields.
Formation of Multiple Products/Byproducts Side reactions: Competing reaction pathways can lead to the formation of undesired products. For example, in pyridine synthesis, self-condensation of reactants or Michael addition followed by incorrect cyclization can occur.[1]Carefully control reaction conditions such as temperature and the order of reagent addition. Slow, dropwise addition of a reactant can sometimes minimize side product formation.[1]
Over-alkylation or isomerization: The reaction conditions may be too harsh, leading to the formation of isomers or di-alkylated products.Employ milder reaction conditions. Consider using a protecting group for the hydroxyl function if it interferes with the reaction.
Difficult Product Purification Similar polarity of product and byproducts: The desired product and impurities may have very similar polarities, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography. Adding a small amount of a base like triethylamine to the eluent can sometimes improve the separation of basic pyridine compounds.[1]
Product is an oil or difficult to crystallize: The final product may not be a solid, making purification by recrystallization impossible.If the product is a volatile liquid, distillation can be an effective purification method.[1] Alternatively, consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization.
Exothermic and Difficult to Control Reaction Runaway reaction: Some pyridine synthesis reactions are highly exothermic, which can be a safety hazard and lead to byproduct formation.Implement efficient cooling using an ice bath or cryostat.[1] Perform the reaction at a lower concentration or add one of the reactants slowly to control the rate of heat generation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when synthesizing this compound?

A1: While specific side reactions depend on the chosen synthetic route, general pyridine syntheses are prone to several issues. These can include:

  • Incomplete Cyclization: Leading to the presence of acyclic intermediates in the final product.

  • Self-Condensation: Starting materials, particularly those with active methylene groups, can react with themselves.

  • Oxidation or Reduction of Functional Groups: The hydroxyl group or the pyridine ring itself can be sensitive to the reaction conditions.

  • Formation of Isomers: Depending on the synthetic strategy, other positional isomers of the isopropyl group or the hydroxyl group might be formed.

Q2: I am having trouble introducing the isopropyl group at the C2 position. What are some potential strategies and their pitfalls?

A2: Introducing an alkyl group at the C2 position of a pyridine ring can be challenging. Common methods and their potential issues include:

  • Chichibabin Reaction: While traditionally used for amination, modifications can be used for alkylation. A major side reaction is the formation of bipyridine dimers.[2]

  • Nucleophilic Substitution on a Pre-functionalized Pyridine: Starting with a 2-halopyridine and reacting it with an isopropyl Grignard or organolithium reagent. A common issue is the formation of homo-coupled byproducts from the organometallic reagent.

  • From Pyridine N-oxide: Activation of the 2-position by N-oxide formation followed by reaction with a nucleophile. The rearrangement step can sometimes lead to a mixture of 2- and other substituted pyridines.

Q3: How can I purify my final this compound product effectively?

A3: The purification of pyridine derivatives can be challenging due to their basicity.[1] Here are some effective strategies:

  • Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid (e.g., HCl) and extracted into an aqueous layer to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Column Chromatography: This is a versatile technique. To avoid tailing on silica gel, which is common for basic compounds, you can add a small amount of a base like triethylamine to the eluent.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a very effective method to achieve high purity.[1] If the free base is an oil, attempting to form a salt (e.g., hydrochloride or picrate) may yield a crystalline solid.

Experimental Protocols

Protocol 1: General Procedure for Kröhnke-type Synthesis of a Substituted Pyridine

This is a generalized protocol and may require optimization for the synthesis of this compound. The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[3][4]

  • Preparation of the Pyridinium Salt: React the corresponding bromomethyl ketone with pyridine to form the α-pyridinium methyl ketone salt.

  • Reaction: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound and the pyridinium salt in a suitable solvent, such as glacial acetic acid or methanol.[3]

  • Add a nitrogen source, typically ammonium acetate.[3]

  • Heat the reaction mixture, typically between 80-140°C, and monitor its progress by TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., NaHCO₃ solution) and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Reagent Preparation reagents Mix Reactants & Solvent start->reagents reaction Heat & Monitor Reaction (TLC/LC-MS) reagents->reaction workup Reaction Work-up (Quench, Extract) reaction->workup purification Purification (Chromatography / Crystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A generalized experimental workflow for pyridine synthesis.

troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Purity start->check_reagents Purity Issue? check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions Reaction Incomplete? optimize_purification Optimize Purification Method start->optimize_purification Purification Difficulty? analyze_byproducts Identify Byproducts (NMR, MS) check_conditions->analyze_byproducts Side Reactions Suspected

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 2-Isopropylpyridin-3-OL Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Isopropylpyridin-3-OL.

Plausible Synthetic Route

A common and plausible synthetic route for this compound involves a two-step process:

  • Grignard Reaction: Addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride or bromide) to 3-methoxypyridine.

  • Demethylation: Cleavage of the methyl ether of the resulting 2-isopropyl-3-methoxypyridine to yield the final product.

This guide will address potential issues in both of these key stages.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the Grignard reaction for 2-isopropyl-3-methoxypyridine synthesis?

A1: Scaling up the Grignard reaction for this synthesis presents several common challenges. These include:

  • Initiation of the Grignard Reagent Formation: Difficulty in starting the reaction between magnesium and the isopropyl halide, which can lead to a dangerous accumulation of unreacted halide.

  • Exotherm Control: The formation of the Grignard reagent and its subsequent reaction with 3-methoxypyridine are highly exothermic, posing a significant risk of thermal runaway in large-scale reactors.[1]

  • Side Reactions: Increased potential for side reactions such as Wurtz coupling, which reduces the yield of the desired Grignard reagent.[2]

  • Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients, promoting side product formation.[2]

  • Solvent and Reagent Purity: The presence of moisture in solvents or starting materials will quench the Grignard reagent, significantly lowering the yield.

Q2: My Grignard reaction is difficult to initiate on a larger scale. What can I do?

A2: Initiation problems are common during the scale-up of Grignard reactions. Here are several strategies to address this:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and have a large surface area. Activating the magnesium surface with a small crystal of iodine or by gentle heating can help initiate the reaction.[3]

  • Use of an Initiator: A small amount of pre-formed Grignard reagent or an initiator like 1,2-dibromoethane can be added to start the reaction.

  • Controlled Addition: Add a small portion of the isopropyl halide initially and wait for a visible sign of reaction (e.g., bubbling, gentle reflux, or a color change) before proceeding with the rest of the addition.[1]

  • Sonication: Applying ultrasound can help to clean the magnesium surface and promote initiation.

Q3: I am observing a significant amount of biphenyl or other coupling byproducts in my reaction. How can I minimize these?

A3: The formation of coupling byproducts, such as biphenyl from unreacted bromobenzene (if used as an initiator) or diisopropyl from Wurtz coupling, is often favored by high local concentrations of the halide and elevated temperatures.[4] To minimize these:

  • Slow Addition Rate: Add the isopropyl halide solution slowly and sub-surface to the magnesium suspension to maintain a low steady-state concentration.

  • Efficient Cooling: Maintain a controlled, low temperature throughout the addition to manage the exotherm and reduce the rate of side reactions.

  • Good Agitation: Ensure efficient stirring to quickly disperse the added halide and prevent localized high concentrations.

Q4: What are the best practices for the demethylation of 2-isopropyl-3-methoxypyridine at scale?

A4: The demethylation of aryl methyl ethers can be challenging to scale up. Key considerations include:

  • Reagent Selection: While boron tribromide (BBr3) is highly effective, it is also corrosive, moisture-sensitive, and can be difficult to handle in large quantities.[5][6] Alternative reagents like hydrobromic acid (HBr) in acetic acid or molten pyridinium hydrochloride can be considered, though they may require harsher conditions.[2]

  • Stoichiometry and Temperature Control: Precise control of reagent stoichiometry is crucial. Excess demethylating agent can lead to side reactions with the pyridine ring. The reaction temperature should be carefully controlled to ensure complete reaction without product degradation.

  • Work-up Procedure: The work-up for demethylation reactions can be challenging. Quenching excess reagent must be done carefully, often at low temperatures. The pH of the aqueous solution during extraction is critical for isolating the amphoteric this compound.

Q5: I am having difficulty isolating pure this compound after the work-up. What purification strategies are recommended?

A5: Pyridin-3-ols can be challenging to purify due to their physical properties.

  • Acid-Base Extraction: The amphoteric nature of the product allows for purification via pH-controlled extractions. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous phase can be carefully adjusted to the isoelectric point to precipitate the product or allow for extraction into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: While possible, column chromatography on silica gel can be complicated by the basicity of the pyridine nitrogen, which can lead to tailing. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help to mitigate this issue.

Troubleshooting Guides

Grignard Reaction Stage
Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of 2-Isopropyl-3-methoxypyridine 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture in reagents or glassware. 3. Inefficient addition of the Grignard reagent to 3-methoxypyridine. 4. Side reactions consuming the Grignard reagent.1. Titrate the Grignard reagent before addition to determine its exact concentration. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Optimize the reaction temperature and addition rate for the coupling step. 4. Use dilute conditions and maintain a low temperature to minimize Wurtz coupling.
Exothermic Runaway 1. Too rapid addition of isopropyl halide. 2. Inadequate cooling capacity for the reactor size. 3. Sudden, uncontrolled initiation of the Grignard formation.1. Implement a slow, controlled addition of the halide with continuous temperature monitoring. 2. Ensure the cooling system is sufficient for the scale of the reaction. 3. Add a small portion of the halide to initiate the reaction under controlled conditions before proceeding with the bulk addition.
Formation of a Thick Slurry 1. Precipitation of magnesium salts. 2. High concentration of the Grignard reagent.1. Ensure adequate stirring to maintain a mobile slurry. 2. Use a sufficient volume of solvent to keep the Grignard reagent in solution.
Demethylation Stage
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Demethylation 1. Insufficient amount of demethylating agent. 2. Reaction temperature too low or reaction time too short. 3. Deactivation of the demethylating agent.1. Use a slight excess of the demethylating agent (e.g., 1.1-1.5 equivalents of BBr3). 2. Monitor the reaction by TLC or HPLC and adjust the temperature or time as needed. 3. Ensure the demethylating agent is of high quality and handled under anhydrous conditions.
Product Degradation 1. Reaction temperature too high. 2. Prolonged reaction time. 3. Harsh work-up conditions.1. Maintain the recommended reaction temperature and monitor for exotherms. 2. Stop the reaction as soon as the starting material is consumed. 3. Perform the quench at low temperature and use appropriate aqueous solutions for work-up.
Low Recovery After Work-up 1. Product remains in the aqueous layer due to incorrect pH. 2. Formation of emulsions during extraction. 3. Product precipitation at the interface.1. Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound before extraction. 2. Add brine to the aqueous layer to help break emulsions. 3. Filter any precipitated solids and analyze them for the desired product.

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropyl-3-methoxypyridine
  • Reagents and Equipment:

    • Magnesium turnings

    • Isopropyl chloride or bromide

    • 3-Methoxypyridine

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (crystal)

    • Three-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, and nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, charge the flask with magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add a small portion of a solution of isopropyl halide (1.1 equivalents) in anhydrous THF to the magnesium.

    • Initiate the reaction by gentle warming or sonication. The disappearance of the iodine color and gentle reflux indicate initiation.

    • Once initiated, add the remaining isopropyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C.

    • Slowly add a solution of 3-methoxypyridine (1.0 equivalent) in anhydrous THF to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir until complete (monitor by TLC or GC-MS).

    • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Demethylation to this compound
  • Reagents and Equipment:

    • 2-Isopropyl-3-methoxypyridine

    • Boron tribromide (BBr3) solution in dichloromethane (DCM) or neat HBr in acetic acid

    • Anhydrous DCM (if using BBr3)

    • Methanol (for quenching)

    • Saturated sodium bicarbonate solution

    • Round-bottom flask, dropping funnel, magnetic stirrer, and nitrogen inlet.

  • Procedure (using BBr3):

    • Under a nitrogen atmosphere, dissolve the crude 2-isopropyl-3-methoxypyridine in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of BBr3 (1.2-1.5 equivalents) in DCM.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction for completion by TLC or HPLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Add water and adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification may be required.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reaction cluster_demethylation Step 2: Demethylation A Mg Turnings + Isopropyl Halide in THF B Grignard Reagent Formation (Initiation & Propagation) A->B Activation C Addition of 3-Methoxypyridine B->C Controlled Addition D Reaction Quench (aq. NH4Cl) C->D Reaction Completion E Work-up & Extraction D->E F Crude 2-Isopropyl-3-methoxypyridine E->F G Crude Product in DCM F->G Proceed to next step H Addition of BBr3 (-78°C to RT) G->H I Reaction Quench (Methanol) H->I Reaction Completion J Aqueous Work-up & pH Adjustment I->J K Extraction & Purification J->K L Final Product: this compound K->L

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield in Grignard Reaction Check_Grignard Was Grignard Reagent Quantified? Start->Check_Grignard Check_Moisture Were Anhydrous Conditions Maintained? Check_Grignard->Check_Moisture Yes Action_Tritate Tritate Grignard before use. Check_Grignard->Action_Tritate No Check_Addition Were Addition Rate & Temperature Controlled? Check_Moisture->Check_Addition Yes Action_Dry Oven-dry glassware, use anhydrous solvents. Check_Moisture->Action_Dry No Check_Purity Purity of Starting Materials Checked? Check_Addition->Check_Purity Yes Action_Optimize Optimize addition parameters. Check_Addition->Action_Optimize No Action_Analyze Analyze starting materials for impurities. Check_Purity->Action_Analyze No

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

Identification and removal of impurities in 2-Isopropylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the identification and removal of impurities in 2-Isopropylpyridin-3-ol.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound in a question-and-answer format.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)

  • Question: My HPLC/GC analysis of a synthesized batch of this compound shows several unexpected peaks. What could be the origin of these impurities?

  • Answer: Unexpected peaks in your chromatogram can arise from several sources throughout the synthetic and work-up procedures. The most common culprits include:

    • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in your crude product.

    • Process-Related Impurities: These are byproducts formed from side reactions during the synthesis. The specific byproducts will depend on the synthetic route employed. For substituted pyridines, common side reactions include dimerization, polymerization, and the formation of isomers.[1]

    • Degradation Products: this compound, like other pyridinol derivatives, may be susceptible to degradation under certain conditions (e.g., exposure to air, light, or extreme pH).

    • Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed.

Issue 2: Poor Separation of Impurities from the Main Product

  • Question: I am having difficulty separating an impurity from my this compound product using column chromatography on silica gel. What can I do to improve the separation?

  • Answer: Co-elution of impurities is a common challenge, especially with structurally similar compounds. Here are several strategies to improve your chromatographic separation:

    • Optimize the Solvent System: Systematically vary the polarity of your eluent. For polar, basic compounds like pyridinols, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with acidic silanol groups on the silica gel.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reverse-phase chromatography (e.g., C18 silica) is another option, particularly for impurities with different polarities.

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to separate compounds with a wider range of polarities.

    • Consider Other Chromatographic Techniques: Techniques like preparative HPLC or flash chromatography with pre-packed columns can offer higher resolution and more efficient separation.

Issue 3: Low Recovery of this compound After Purification

  • Question: After performing column chromatography, the yield of my purified this compound is very low. What are the potential reasons for this loss of product?

  • Answer: Low recovery can be attributed to several factors during the purification process:

    • Irreversible Adsorption on the Stationary Phase: Pyridinol compounds can sometimes bind strongly to acidic silica gel, leading to product loss on the column. Pre-treating the silica gel with a base (e.g., triethylamine) or using a neutral stationary phase like alumina can mitigate this issue.

    • Product Instability: The compound may be degrading on the column. This can sometimes be observed as streaking or the appearance of new spots on a TLC analysis of the collected fractions. If degradation is suspected, minimize the time the compound spends on the column and consider using a less acidic stationary phase.

    • Incomplete Elution: The chosen eluent may not be polar enough to completely elute the product from the column. Ensure you flush the column with a highly polar solvent at the end of the purification to check for any remaining product.

    • Mechanical Losses: Product can be lost during transfers, solvent evaporation, and handling. Ensure careful and quantitative transfers at each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities to expect in a synthesis of this compound?

A1: While the exact impurities are synthesis-dependent, you can generally anticipate the following classes:

  • Starting materials: Such as the precursors to the pyridine ring.

  • Isomeric impurities: Positional isomers that may form during the cyclization reaction.

  • Over-alkylated or under-alkylated products: If the isopropyl group is introduced via alkylation.

  • Oxidation products: The pyridinol moiety can be susceptible to oxidation.

  • Products of N-alkylation or O-alkylation: Depending on the reaction conditions.

  • Reagents and catalysts: Any reagents or catalysts used in the synthesis that are not fully removed.

Q2: How should I store purified this compound to maintain its purity?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Using a well-sealed container is also crucial to protect it from moisture.

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities. A UV detector is commonly used for aromatic compounds like pyridines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and can be used to identify and quantify impurities, especially when their structures are known or can be deduced.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a very powerful tool for identifying unknown impurities.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. A systematic solvent screen is recommended to identify the optimal solvent or solvent mixture.

Data Presentation

Table 1: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleInformation ProvidedTypical Limit of Quantification (LOQ)AdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Retention time, peak area (quantitative).~0.05%High resolution, quantitative, robust.Requires chromophoric impurities, identification is based on retention time matching with standards.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Retention time, mass spectrum (structural information).~0.01%High sensitivity, provides structural information for volatile impurities.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Nuclear spin transitions in a magnetic field.Chemical shifts, coupling constants, integration (structural and quantitative information).~0.1%Provides definitive structural information, can quantify without a specific standard for the impurity (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra with overlapping signals.
LC-MS Combination of HPLC separation with mass spectrometric detection.Retention time, mass-to-charge ratio (structural information).<0.01%High sensitivity and selectivity, excellent for identifying unknown impurities.Can be complex to operate, ionization efficiency can vary between compounds.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Elution: Isocratic or gradient elution can be used. A gradient is often preferred for separating impurities with a wide range of polarities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at a wavelength where this compound and potential impurities have significant absorbance (e.g., around 270 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Analysis: Run a blank (solvent) injection first, followed by a standard of pure this compound, and then the sample. Purity is calculated based on the relative peak areas.

Protocol 2: General GC-MS Method for Volatile Impurity Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute compounds with a range of boiling points.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards if available.

Protocol 3: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane, as well as mixtures of these.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Impurity_Identification_Workflow cluster_Initial_Analysis Initial Analysis cluster_Chromatographic_Screening Chromatographic Screening cluster_Structural_Elucidation Structural Elucidation of Unknowns Crude_Sample Crude this compound TLC TLC Analysis (Initial Purity Assessment) Crude_Sample->TLC HPLC_UV HPLC-UV (Purity and Impurity Profile) TLC->HPLC_UV GC_MS GC-MS (Volatile Impurities) TLC->GC_MS LC_MS LC-MS (Mass of Impurities) HPLC_UV->LC_MS If unknown peaks GC_MS->LC_MS If unknown peaks NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) LC_MS->NMR For confirmation Impurity_Identified Impurity Structure Identified NMR->Impurity_Identified

Caption: Workflow for the identification and structural elucidation of impurities in this compound.

Purification_Strategy cluster_Purification Purification Methods cluster_Analysis_and_Final_Product Purity Analysis and Final Product Crude_Product Crude this compound Recrystallization Recrystallization (For solid products) Crude_Product->Recrystallization If solid Column_Chromatography Column Chromatography (Silica or Alumina) Crude_Product->Column_Chromatography Purity_Check Purity Check (HPLC/GC/NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure this compound (>99%) Purity_Check->Pure_Product Purity > 99% Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity < 99% Further_Purification->Recrystallization Further_Purification->Column_Chromatography

Caption: A logical workflow for the purification and purity assessment of this compound.

References

2-Isopropylpyridin-3-OL degradation pathways and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Isopropylpyridin-3-OL. The information is based on general principles of stability testing and degradation pathways of related pyridinol derivatives, as specific studies on this compound are limited.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound have not been extensively documented, potential pathways can be inferred from the chemical structure and data on related pyridinol and isopropylpyridine compounds. The primary degradation routes are likely to involve oxidation of the isopropyl group and the pyridine ring, as well as potential photodegradation. Oxidation of the isopropyl group could lead to the formation of a secondary alcohol, which may be further oxidized to a ketone. The pyridine ring itself can be susceptible to oxidation, potentially leading to ring-opening products. Studies on other pyridine derivatives have shown that they can be unstable in alkaline and acidic conditions and are sensitive to oxidizing agents and light.[1]

Q2: What are the critical parameters to consider during stability studies of this compound?

A2: Based on general guidelines for forced degradation studies, the critical parameters to investigate for this compound include pH, temperature, light, and oxidative stress.[2][3][4] It is crucial to evaluate the compound's stability across a range of pH values (acidic, neutral, and basic), at elevated temperatures, under exposure to UV and visible light, and in the presence of an oxidizing agent like hydrogen peroxide.

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a primary technique for monitoring the degradation of this compound and separating its degradation products.[1][5][6] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective as it provides molecular weight information.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural analysis of isolated degradation products.[6]

Q4: What might be the initial metabolic fate of this compound in in-vitro studies?

A4: In-vitro metabolism of compounds with an isopropyl group often involves oxidation at the isopropyl moiety.[9] Therefore, the initial metabolic transformation of this compound is likely to be the hydroxylation of the isopropyl group. Further metabolism could involve oxidation of the resulting alcohol and potential modification of the pyridine ring.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in solution. The solution pH may be highly acidic or alkaline. Pyridinol derivatives are often unstable at pH extremes.[1]Prepare solutions in a neutral buffer (pH 7) and store them protected from light. If the experimental conditions require acidic or basic pH, prepare the solutions fresh and use them immediately.
Inconsistent results in stability studies. The compound may be sensitive to light (photolabile). Exposure to ambient light during experiments can lead to variable degradation.[1]Conduct all experiments under controlled lighting conditions or in amber-colored glassware to minimize light exposure. Include a photostability study in your experimental design.
Formation of multiple unknown peaks in HPLC analysis after oxidative stress testing. The isopropyl group and the pyridine ring are likely susceptible to oxidation, leading to various degradation products.Use LC-MS to get molecular weight information for the unknown peaks to propose potential structures. Compare the fragmentation patterns with the parent compound.
Difficulty in separating degradation products from the parent compound using RP-HPLC. The polarity of the degradation products may be very similar to the parent compound.Optimize the HPLC method by trying different mobile phase compositions, gradients, and column chemistries (e.g., C18, Phenyl-Hexyl).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for a defined period, following ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and the formation of degradation products.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl246015%2
0.1 M NaOH246045%4
3% H₂O₂242530%3
Heat24605%1
Photostability (UV/Vis)-2520%2

Visualizations

Degradation_Pathway parent This compound oxidative_stress Oxidative Stress (e.g., H₂O₂) parent->oxidative_stress hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis photodegradation Photodegradation (UV/Vis Light) parent->photodegradation deg1 Oxidized Isopropyl (e.g., Ketone) oxidative_stress->deg1 deg2 Ring-Opened Products hydrolysis->deg2 deg3 Hydroxylated Pyridine Ring photodegradation->deg3

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic Hydrolysis hplc HPLC Analysis (Quantification) acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photostability photo->hplc lcms LC-MS Analysis (Identification) hplc->lcms start This compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for forced degradation studies.

References

Managing reaction exotherms in 2-Isopropylpyridin-3-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the synthesis of 2-Isopropylpyridin-3-OL. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that presents exothermic risks?

A1: A prevalent method involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride or bromide) to a 3-alkoxy or 3-(benzyloxy)pyridine, followed by deprotection of the hydroxyl group. The Grignard reaction step is highly exothermic and requires careful management to prevent thermal runaway.

Q2: What are the primary causes of a dangerous exotherm during the Grignard reaction step?

A2: The main contributors to a hazardous exotherm include:

  • Rapid Reagent Addition: Adding the Grignard reagent too quickly can lead to a rapid, uncontrolled release of heat.

  • Reaction Initiation Delay: If the reaction does not initiate immediately, the Grignard reagent can accumulate. A sudden onset of the reaction can then cause a violent temperature spike.

  • Inadequate Cooling: Insufficient heat removal capacity of the reactor setup, especially during scale-up, can lead to a dangerous increase in temperature. The surface-area-to-volume ratio decreases as the reactor volume increases, making heat dissipation less efficient.[1]

  • High Reagent Concentration: Using highly concentrated reagents can increase the reaction rate and the magnitude of the exotherm.

Q3: What are the potential consequences of an uncontrolled exotherm?

A3: An uncontrolled exotherm can lead to several serious safety incidents, including:

  • Thermal Runaway: A rapid and accelerating increase in temperature and pressure.

  • Solvent Boiling: The heat generated can exceed the boiling point of the solvent (commonly THF or diethyl ether), leading to a rapid pressure buildup and potential reactor over-pressurization.

  • Side Reactions and Product Degradation: Elevated temperatures can promote the formation of impurities, such as Wurtz coupling byproducts, and degrade the desired product, reducing the overall yield and purity.

  • Fire and Explosion: The flammable nature of common ethereal solvents used in Grignard reactions poses a significant fire and explosion risk if vapors are released and come into contact with an ignition source.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on managing exothermic events.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
EXO-01 Rapid and uncontrolled temperature increase upon Grignard reagent addition. 1. Rate of addition is too high.2. Inadequate cooling.3. Reagent concentration is too high.1. Immediately stop the addition of the Grignard reagent.2. Increase cooling to the reactor.3. Once the temperature is under control, restart the addition at a significantly slower rate.4. For future experiments, consider diluting the Grignard reagent.
EXO-02 No initial exotherm, followed by a sudden, sharp temperature spike. Delayed reaction initiation leading to the accumulation of the Grignard reagent.1. Stop the addition of the Grignard reagent.2. Apply gentle, localized heating (e.g., with a heat gun) to a small spot on the reactor to initiate the reaction. The appearance of cloudiness or a slight temperature increase indicates initiation.3. Once initiated, immediately cease heating and ensure the cooling system can manage the exotherm before cautiously resuming addition.4. For future reactions, consider adding a small amount of an initiator like iodine or 1,2-dibromoethane to the magnesium turnings before preparing the Grignard reagent.
EXO-03 Reaction temperature is consistently high, even with maximum cooling. 1. The heat generated by the reaction exceeds the heat removal capacity of the reactor.2. The scale of the reaction is too large for the current setup.1. Reduce the rate of Grignard reagent addition.2. If possible, lower the temperature of the cooling bath.3. For future scale-up, a reactor with a better heat exchange capacity is necessary. Consider a jacketed reactor with a larger surface area.
YLD-01 Low yield of the desired this compound. 1. An uncontrolled exotherm may have led to product degradation or side reactions.2. Incomplete reaction.1. Implement stricter temperature control as outlined in the solutions for EXO-01, EXO-02, and EXO-03.2. Monitor the reaction progress using TLC or HPLC to ensure completion before quenching.

Experimental Protocols

The following is a representative, hypothetical experimental protocol for the synthesis of this compound via a Grignard reaction. Note: This protocol is for informational purposes and should be adapted and optimized with appropriate safety assessments for specific laboratory conditions.

Part 1: Preparation of Isopropylmagnesium Chloride
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried.

  • Reagent Preparation: Magnesium turnings (1.2 eq.) are placed in the flask. A small crystal of iodine can be added as an initiator.

  • Reaction Initiation: A small portion of a solution of 2-chloropropane (1.1 eq.) in anhydrous tetrahydrofuran (THF) is added to the magnesium turnings. The mixture may be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Reagent Formation: The remaining 2-chloropropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of 2-Isopropyl-3-methoxypyridine
  • Reaction Setup: A separate three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, is charged with 3-methoxypyridine (1.0 eq.) and anhydrous THF.

  • Cooling: The flask is cooled to 0 °C using an ice-water bath.

  • Grignard Addition: The prepared isopropylmagnesium chloride solution is added dropwise to the cooled solution of 3-methoxypyridine. The internal temperature should be carefully monitored and maintained below 10 °C throughout the addition.

  • Reaction Monitoring: The reaction is stirred at 0-10 °C for 2-4 hours. The progress can be monitored by TLC or HPLC.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

  • Workup and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Part 3: Deprotection to this compound
  • Reaction Setup: The purified 2-Isopropyl-3-methoxypyridine is dissolved in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: The solution is cooled to 0 °C, and a demethylating agent, such as boron tribromide (BBr₃), is added dropwise. This step can also be exothermic and requires careful temperature control.

  • Reaction and Workup: The reaction is stirred until completion (monitored by TLC/HPLC) and then carefully quenched with methanol, followed by water. The product is extracted, purified, and characterized.

Data Presentation

The following tables provide hypothetical quantitative data for the Grignard reaction step in the synthesis of 2-Isopropyl-3-methoxypyridine at different scales. These values are illustrative and will vary based on specific experimental conditions.

Table 1: Reagent Quantities and Reaction Conditions

ParameterLab Scale (100 mL flask)Pilot Scale (1 L flask)
3-Methoxypyridine (mol)0.050.5
Isopropylmagnesium Chloride (1M in THF, mL)60600
Anhydrous THF (mL)50500
Initial Temperature (°C)00
Addition Time (min)30120
Target Temperature Range (°C)0 - 100 - 10

Table 2: Exotherm Profile Comparison (Hypothetical)

Time Point (during addition)Lab Scale Temperature (°C)Pilot Scale Temperature (°C) (with proportional cooling)
0 min00
15 min58
30 min812 (Requires slower addition)
60 minN/A15 (Approaching upper limit)
90 minN/A13
120 minN/A10

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_grignard Part 1: Grignard Reagent Preparation cluster_addition Part 2: Grignard Addition cluster_deprotection Part 3: Deprotection G1 Combine Mg and Initiator G2 Add 2-chloropropane in THF dropwise G1->G2 G3 Maintain gentle reflux G2->G3 G4 Stir to complete formation G3->G4 A3 Add Grignard reagent dropwise (Maintain T < 10 °C) G4->A3 Isopropylmagnesium Chloride A1 Dissolve 3-methoxypyridine in THF A2 Cool to 0 °C A1->A2 A2->A3 A4 Stir for 2-4 hours A3->A4 A5 Quench with aq. NH4Cl A4->A5 A6 Extract and Purify A5->A6 D1 Dissolve 2-isopropyl-3-methoxypyridine A6->D1 2-Isopropyl-3-methoxypyridine D2 Cool to 0 °C D1->D2 D3 Add BBr3 dropwise D2->D3 D4 Quench and Purify D3->D4 End End D4->End Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Exotherms Start Start Grignard Addition Monitor_T Monitor Temperature Start->Monitor_T Delayed_Exotherm Initial Exotherm? Monitor_T->Delayed_Exotherm T_Stable T < 10 °C? Stop_Addition STOP ADDITION T_Stable->Stop_Addition No Continue_Addition Continue Addition T_Stable->Continue_Addition Yes Complete Addition Complete T_Stable->Complete Addition Finished Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Resume_Slowly Resume Addition Slowly Increase_Cooling->Resume_Slowly Resume_Slowly->Monitor_T Continue_Addition->Monitor_T Delayed_Exotherm->T_Stable Yes Initiate_Reaction Apply Gentle Local Heat Delayed_Exotherm->Initiate_Reaction No Initiate_Reaction->Monitor_T

Caption: Decision-making process for managing exotherms during Grignard addition.

References

Selection of catalysts for efficient 2-Isopropylpyridin-3-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the efficient synthesis of 2-Isopropylpyridin-3-OL.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the this compound scaffold?

A1: The synthesis of this compound is not extensively documented with a single, optimized catalytic method. However, based on the synthesis of analogous 2-alkyl-3-hydroxypyridines, several catalytic strategies can be employed:

  • Ring-Forming Cycloaddition Reactions: This approach involves constructing the pyridine ring from acyclic precursors. A notable example is the Diels-Alder reaction of an oxazole with a suitable dienophile, which has been used for the synthesis of 2-methyl-3-hydroxypyridines.[1] Adapting this method would involve using a 4-isopropyl-5-alkoxyoxazole as the diene.

  • Functionalization of a Pre-existing Pyridine Ring: This strategy starts with a readily available 2-isopropylpyridine derivative and introduces the hydroxyl group at the 3-position.

    • Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., a halogen) is present at the 3-position of the 2-isopropylpyridine ring, nucleophilic substitution with a hydroxide source can be performed. High yields have been reported for the synthesis of 3-hydroxypyridine from 3-chloropyridine under basic conditions.[2]

    • Oxidative Methods: Direct oxidation of the pyridine ring is challenging. However, methods involving oxidative dearomatization of 2-isopropylpyridine can form intermediates like dihydropyridine cis-diols or epoxides, which may be further processed to yield the desired 3-hydroxy product.[3]

  • Ring Transformation of Furan Derivatives: A common method for synthesizing 3-hydroxypyridines involves the ring expansion of furans. For instance, reacting furfurylamine with hydrogen peroxide in the presence of an acid can yield 3-hydroxypyridine.[4] An appropriately substituted furan derivative could potentially be used to synthesize this compound.

Q2: Are there any known challenges or side reactions specific to the synthesis of 2-substituted 3-hydroxypyridines?

A2: Yes, several challenges can be encountered:

  • Regioselectivity: In ring-forming reactions, achieving the desired substitution pattern can be difficult, potentially leading to a mixture of isomers.

  • Byproduct Formation: During functionalization reactions, side reactions are common. For instance, in the oxidative dearomatization of 2-isopropylpyridine, benzylic C-H amination has been observed as a notable side reaction.[3]

  • Purification: Pyridine derivatives can be challenging to purify due to their basicity, which can cause tailing on silica gel chromatography.[5]

  • Exothermic Reactions: Some reactions in pyridine synthesis can be highly exothermic and require careful temperature control to prevent runaway reactions and the formation of degradation products.[5]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Question Possible Causes Solutions
My cycloaddition reaction to form the pyridine ring is giving a low yield. What can I do? Inefficient catalyst or suboptimal reaction conditions.- Catalyst Choice: For Diels-Alder type reactions, Lewis acids can be employed to catalyze the reaction. The choice of catalyst and solvent is critical and may require screening. - Temperature and Pressure: These reactions may require elevated temperatures and pressures to proceed efficiently. Consider performing the reaction in a sealed tube or a microwave reactor to achieve higher temperatures and faster reaction times.
The nucleophilic substitution of a 3-halo-2-isopropylpyridine is inefficient. How can I improve the yield? Poor leaving group ability, strong base-induced elimination, or catalyst deactivation.- Leaving Group: Ensure you are using a good leaving group (e.g., I > Br > Cl). - Base and Solvent: The choice of base and solvent is crucial. A strong, non-nucleophilic base in a polar aprotic solvent is often preferred. Phase-transfer catalysts can also be beneficial. - Catalyst: If using a copper-catalyzed reaction, ensure the catalyst is active and consider using ligands to improve its efficacy.
My ring transformation from a furan derivative is not proceeding as expected. What are the common pitfalls? Incorrect stoichiometry of reagents, or inappropriate acid catalyst.- Reagent Stoichiometry: The molar ratio of the furan substrate, oxidizing agent (e.g., H2O2), and acid is critical. Optimization of these ratios is often necessary.[4] - Acid Catalyst: The type and concentration of the acid can significantly impact the reaction. Strong acids are typically required, but their concentration must be carefully controlled to avoid degradation of the starting material and product.[4]

Problem 2: Significant Byproduct Formation

Question Possible Causes Solutions
I am observing multiple isomers in my final product. How can I improve regioselectivity? Lack of directing groups or inappropriate reaction conditions in a ring-forming reaction.- Use of Directing Groups: Incorporate directing groups into your starting materials to favor the formation of the desired isomer. - Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the regioselectivity of cycloaddition reactions. A thorough optimization of these parameters is recommended.
I have identified a byproduct resulting from a side reaction on the isopropyl group. How can I prevent this? The isopropyl group is susceptible to oxidation or other side reactions under certain conditions.- Milder Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, less reactive reagents). - Protecting Groups: While less ideal, in some cases, it may be necessary to use a different precursor to the isopropyl group that is less reactive and can be converted to the isopropyl group in a later step. For oxidative reactions, be aware of potential benzylic C-H amination.[3]
My reaction mixture is showing significant tarring and decomposition. Use of overly harsh reaction conditions, especially strong acids.- Milder Acids: If using an acid-catalyzed reaction, switch to a milder acid or use a lower concentration. - Temperature Control: Maintain strict temperature control, as high temperatures can promote decomposition.[5] - Slow Addition of Reagents: Add reagents slowly to control any exothermic processes.[5]

Problem 3: Difficulty in Product Purification

Question Possible Causes Solutions
My product is difficult to isolate from the reaction mixture. The product may be highly soluble in the reaction solvent or form a complex mixture with byproducts.- Extraction: Utilize acid-base extraction. Since this compound is a basic compound, it can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[5] - Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
I am experiencing significant tailing during column chromatography on silica gel. The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silica gel.- Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine or pyridine (typically 0.1-1%), to the eluent to suppress the interaction between your product and the silica gel. - Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based support, which may be more suitable for the purification of basic compounds.

Quantitative Data on Related Syntheses

The following tables summarize quantitative data from the synthesis of structurally related 3-hydroxypyridines, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Synthesis of 3-Hydroxypyridine via Ring Transformation

Starting MaterialCatalyst/ReagentsTemperature (°C)Time (h)Yield (%)Reference
FurfurylamineHCl, H₂O₂0-5 (addition), 100-105 (reflux)0.576[4]

Table 2: Synthesis of 3-Hydroxypyridine via Nucleophilic Aromatic Substitution

Starting MaterialBaseSolventTemperature (°C)Yield (%)Reference
3-ChloropyridineBasic HydroxideNot specified130-14085-90[2]

Table 3: Synthesis of 2-Amino-3-hydroxypyridine from Furan Derivatives

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Furan-2-carboxylic acid methyl esterNH₃, NH₄Br, Hexametapol2309~50[6]
Furan-2-carboxylic acid ethyl esterNH₃, NH₄Cl, Hexametapol23010~50[6]
Furan-2-carboxylic acid amideNH₃, NH₄Cl, Hexametapol2304.5~60[6]

Table 4: Synthesis of 2-Amino-3-hydroxypyridine via Hydrogenation

Starting MaterialCatalystSolventPressureYield (%)Reference
2-Hydroxy-3-nitropyridine10% Pd/CMethanol1 atm (H₂ balloon)89[7]

Experimental Protocols

Protocol 1: Generalized Procedure for the Synthesis of 2-Alkyl-3-hydroxypyridine via Diels-Alder Reaction (Adapted from[1])

This is a generalized protocol and requires optimization for the synthesis of this compound.

  • To a solution of 4-isopropyl-5-ethoxyoxazole (1 equivalent) in a suitable solvent (e.g., benzene, toluene) is added diethyl maleate (1.1 equivalents).

  • The reaction mixture is heated to reflux for 18-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • The solvent is removed under reduced pressure.

  • The residue is treated with a small amount of water and then acidified with ethanolic HCl.

  • The resulting crude product is purified by column chromatography or crystallization to afford the diethyl ester of 2-isopropyl-3-hydroxypyridine-4,5-dicarboxylate.

  • Further steps of hydrolysis and decarboxylation would be required to obtain this compound.

Protocol 2: Generalized Procedure for the Synthesis of this compound via Nucleophilic Aromatic Substitution (Adapted from[2])

This protocol assumes the availability of 3-chloro-2-isopropylpyridine and may require significant optimization.

  • To a high-pressure reaction vessel, add 3-chloro-2-isopropylpyridine (1 equivalent) and a solution of a basic hydroxide (e.g., NaOH or KOH, excess) in a suitable high-boiling solvent.

  • Seal the vessel and heat the reaction mixture to 130-140 °C with vigorous stirring for 2-4 hours.

  • After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 6-7.

  • Remove the water and solvent under reduced pressure.

  • The crude product is then extracted with a suitable organic solvent and purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Cycloaddition cluster_route2 Route 2: Functionalization start1 Acyclic Precursors step1_1 [4+2] Cycloaddition start1->step1_1 product1 Substituted Pyridine Intermediate step1_1->product1 step1_2 Functional Group Manipulation product1->step1_2 end1 This compound step1_2->end1 start2 2-Isopropylpyridine Derivative step2_1 Nucleophilic Aromatic Substitution or Oxidation start2->step2_1 end2 This compound step2_1->end2 troubleshooting_workflow cluster_solutions Potential Solutions start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield < Expected byproducts Byproduct Formation issue->byproducts Impure Product purification Purification Difficulty issue->purification Isolation Problem solution_yield Optimize Catalyst & Conditions low_yield->solution_yield solution_byproducts Adjust Stoichiometry & Temperature byproducts->solution_byproducts solution_purification Modify Purification Technique purification->solution_purification end Successful Synthesis solution_yield->end solution_byproducts->end solution_purification->end

References

Impact of solvent choice on 2-Isopropylpyridin-3-OL reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my reaction involving 2-Isopropylpyridin-3-OL. What are the common causes and how can I improve it?

A1: Low yields in reactions with substituted pyridines can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Inefficient Reaction Conditions: The chosen temperature, reaction time, and concentration of reactants may not be optimal. Consider a stepwise optimization of these parameters. For instance, some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize the formation of byproducts.[1]

  • Catalyst Activity: If your reaction is catalyzed, the catalyst's activity could be compromised. Ensure the catalyst is fresh, properly activated, and stored under appropriate conditions to prevent deactivation.[1]

  • Purity of Starting Materials: Impurities in this compound or other reagents can interfere with the reaction, leading to side products and reduced yields. It is crucial to ensure the purity of all starting materials before commencing the synthesis.[2]

  • Incomplete Reactions: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

Q2: I am observing the formation of unexpected side products in my reaction. How can I minimize these?

A2: The formation of byproducts is a common challenge. Here are some strategies to improve selectivity:

  • Order of Reagent Addition: In multi-component reactions, the sequence of adding reagents can be critical. An incorrect order may lead to the formation of undesired intermediates. It is often beneficial to pre-form an intermediate before the final reaction step.[3]

  • Temperature Control: Exothermic reactions can lead to thermal runaway and the formation of degradation products. To manage this, consider the slow, dropwise addition of reagents, use of an ice bath or cryostat for efficient cooling, and running the reaction at a lower concentration to help dissipate heat.[2]

  • Solvent Choice: The solvent can significantly influence the reaction pathway. A change in solvent polarity might favor the desired reaction over side reactions. Screening a variety of solvents is advisable to find the optimal one for your specific transformation.

Q3: What are the most effective methods for purifying this compound and its derivatives?

A3: The purification of pyridine derivatives can be challenging due to their basicity. Common and effective techniques include:

  • Column Chromatography: This is a versatile method for separating pyridine compounds. Due to the basic nature of pyridines, "tailing" of the product spot on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[2]

  • Acid-Base Extraction: Leveraging the basicity of the pyridine nitrogen, an acidic wash (e.g., with dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The desired pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]

  • Distillation: For volatile derivatives, distillation under reduced pressure can be an effective purification method.[2]

Impact of Solvent Choice on Reaction Kinetics

The choice of solvent is a critical parameter that can dramatically influence the rate and outcome of a reaction involving this compound. The effect of the solvent is primarily related to its ability to solvate the reactants, intermediates, and transition states. Solvents are broadly classified as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., DMSO, DMF, acetone).

  • Polar Protic Solvents: These solvents can form hydrogen bonds with nucleophiles. This "caging" effect can stabilize the nucleophile, but also hinders its ability to participate in the reaction, often leading to a slower reaction rate, particularly in SN2 type reactions.

  • Polar Aprotic Solvents: These solvents possess dipoles to solvate charged species but do not engage in hydrogen bonding with the nucleophile. This leaves the nucleophile "naked" and more reactive, generally leading to a significant increase in the reaction rate for many nucleophilic substitution and addition reactions.

The nucleophilicity of the hydroxyl group or the pyridine nitrogen in this compound can be significantly influenced by the solvent.[4] In polar protic solvents, the nucleophilicity of anions generally increases down a group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻) because larger ions are less effectively solvated. In polar aprotic solvents, this trend is often reversed.[5]

Quantitative Data

As previously stated, specific kinetic data for this compound is scarce. However, a study on the reaction of pyridin-3-ol with various pulse-radiolytically generated reducing species in aqueous solutions provides some rate constants. While these are not typical synthetic reactions, they offer insight into the reactivity of the pyridin-3-ol scaffold.

Reacting SpeciesSolvent (Aqueous)pHRate Constant (k) [M⁻¹s⁻¹]
Hydrated electron (e⁻ₐq)Water6.81.0 x 10⁹
Hydrated electron (e⁻ₐq)Water12.51.8 x 10⁹
Hydrogen atom (H•)Water1.21.9 x 10⁸
(CH₃)₂ĊOHWater1.2< 1.0 x 10⁶
(CH₃)₂ĊOHWater6.81.0 x 10⁷
CO₂⁻•Water6.8< 1.0 x 10⁶

Data sourced from a study on the reactions of pyridin-3-ol with pulse-radiolytically generated reducing species.

Experimental Protocols

General Protocol for a Kinetic Study of a Substituted Pyridin-3-ol Reaction via UV-Vis Spectrophotometry

This protocol outlines a general method for monitoring the progress of a reaction where either a reactant or a product has a distinct UV-Vis absorbance profile.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound of known concentration in the desired reaction solvent.
  • Prepare a stock solution of the other reactant(s) of known concentration in the same solvent.
  • If a catalyst is used, prepare a stock solution of the catalyst.

2. Determination of Analytical Wavelength (λₘₐₓ):

  • Record the UV-Vis spectra of the starting materials and, if possible, the purified product to identify a wavelength where the change in absorbance during the reaction will be maximal and where there is minimal interference from other species.

3. Kinetic Run:

  • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature.
  • In a quartz cuvette, place the appropriate volume of the this compound stock solution and any other reagents except for the one that will initiate the reaction.
  • Initiate the reaction by adding the final reagent and quickly mix the solution.
  • Immediately start recording the absorbance at the predetermined λₘₐₓ as a function of time.

4. Data Analysis:

  • The absorbance data can be used to calculate the concentration of the species being monitored over time using the Beer-Lambert law (A = εbc).
  • The rate of the reaction can be determined from the change in concentration over time.[6] The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate.[7] The rate constant (k) can then be calculated from the integrated rate law corresponding to the determined reaction order.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Reactants, Catalyst) det_lambda Determine Analytical Wavelength (λₘₐₓ) prep_reagents->det_lambda equilibrate Equilibrate Spectrophotometer det_lambda->equilibrate mix_reagents Mix Reagents in Cuvette equilibrate->mix_reagents initiate_reaction Initiate Reaction mix_reagents->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data calc_conc Calculate Concentration vs. Time record_data->calc_conc det_rate_order Determine Rate Law and Reaction Order calc_conc->det_rate_order calc_k Calculate Rate Constant (k) det_rate_order->calc_k

Caption: Experimental workflow for a kinetic study using UV-Vis spectrophotometry.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield cause1 Impure Reagents start->cause1 cause2 Suboptimal Conditions (Temp, Time, Conc.) start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Side Reactions start->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Optimize Reaction Parameters cause2->sol2 sol3 Use Fresh/Activated Catalyst cause3->sol3 sol4 Change Solvent/ Order of Addition cause4->sol4 end Improved Yield sol1->end Re-run Experiment sol2->end sol3->end sol4->end

Caption: Logical workflow for troubleshooting low reaction yields.

References

Preventing byproduct formation in the synthesis of 2-Isopropylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Isopropylpyridin-3-ol.

Troubleshooting Guides

This guide addresses common issues encountered during the multi-step synthesis of this compound, which typically involves:

  • Protection of the hydroxyl group of a starting material like 2-bromo-3-hydroxypyridine.

  • Grignard Reaction to introduce the isopropyl group.

  • Deprotection to yield the final product.

A common strategy is the benzylation of 2-bromo-3-hydroxypyridine, followed by a Grignard reaction with isopropylmagnesium bromide, and subsequent debenzylation via hydrogenolysis.

Issue 1: Low Yield or Failure in the Benzyl Protection Step

Question: I am getting a low yield of my protected intermediate, 3-(benzyloxy)-2-bromopyridine, and I see multiple spots on my TLC plate. What could be the cause?

Answer: Low yields and multiple products in the benzylation step often point to issues with the reaction conditions or the purity of your starting materials. Common byproducts include the N-benzylated pyridinium salt and dibenzyl ether.

Possible Causes & Troubleshooting Steps:

  • Weak Base: The choice of base is crucial for the deprotonation of the hydroxyl group. A weak base may not be sufficient, leading to incomplete reaction or side reactions.

    • Recommendation: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the NaH is fresh and has been handled under inert conditions.

  • Reaction at Pyridine Nitrogen: Benzyl bromide can also react with the nitrogen atom of the pyridine ring, forming a quaternary pyridinium salt. This is more likely if the hydroxyl group is not efficiently deprotonated.

    • Recommendation: Add the benzyl bromide slowly to the reaction mixture after the deprotonation of the hydroxyl group is complete. Maintaining a lower reaction temperature can also favor O-alkylation over N-alkylation.

  • Moisture: The presence of water can quench the alkoxide intermediate and react with sodium hydride, reducing the efficiency of the reaction.

    • Recommendation: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Condition Expected Outcome Potential Byproduct
Strong base (e.g., NaH), anhydrous solventHigh yield of O-benzylated productMinimal
Weak base or presence of moistureLow yield of desired productUnreacted starting material, N-benzylated pyridinium salt
Issue 2: Byproduct Formation in the Grignard Reaction Step

Question: After reacting 3-(benzyloxy)-2-bromopyridine with isopropylmagnesium bromide, my crude NMR shows significant impurities alongside the desired 3-(benzyloxy)-2-isopropylpyridine. What are these byproducts and how can I avoid them?

Answer: The primary byproduct in this Grignard reaction is often the result of a homocoupling reaction of the Grignard reagent, leading to the formation of 2,3-dimethylbutane. Other potential side reactions include addition to the pyridine ring, although this is less common.

Possible Causes & Troubleshooting Steps:

  • Old or Poorly Prepared Grignard Reagent: Isopropylmagnesium bromide can degrade over time, especially if exposed to air or moisture. This can lead to the formation of byproducts.

    • Recommendation: Use freshly prepared or commercially available Grignard reagent of high quality. Titrate the Grignard reagent before use to determine its exact concentration.

  • Reaction Temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions.

    • Recommendation: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.

  • Presence of Oxygen: Oxygen can promote the homocoupling of Grignard reagents.

    • Recommendation: Conduct the reaction under a strict inert atmosphere (nitrogen or argon).

Parameter Recommended Condition Potential Byproduct if Not Optimized
Grignard Reagent QualityFreshly prepared or titrated2,3-dimethylbutane (homocoupling product)
Reaction TemperatureSlow addition at 0 °C, then warm to RTIncreased side reactions
AtmosphereInert (Nitrogen or Argon)Increased homocoupling
Issue 3: Incomplete Deprotection or Ring Reduction during Hydrogenolysis

Question: I am having trouble removing the benzyl group from 3-(benzyloxy)-2-isopropylpyridine. Either the reaction is incomplete, or I am seeing byproducts that suggest reduction of the pyridine ring.

Answer: Incomplete deprotection or over-reduction are common challenges during the hydrogenolysis of benzyl ethers, especially with heterocyclic compounds. The choice of catalyst, solvent, and reaction conditions are critical. The primary byproduct of a successful deprotection is toluene.[1][2] However, harsh conditions can lead to the reduction of the pyridine ring.

Possible Causes & Troubleshooting Steps:

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst can vary. An old or poisoned catalyst will result in an incomplete reaction.

    • Recommendation: Use a fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to catalyst poisons like sulfur or halogen-containing compounds.

  • Hydrogen Pressure and Temperature: High hydrogen pressure or elevated temperatures can lead to the reduction of the pyridine ring.

    • Recommendation: Start with atmospheric pressure of hydrogen at room temperature.[3][4] If the reaction is slow, a slight increase in pressure (e.g., up to 50 psi) can be attempted before increasing the temperature.

  • Solvent Choice: The solvent can influence the reaction rate and selectivity.

    • Recommendation: Protic solvents like ethanol or methanol are generally effective for hydrogenolysis.

Condition Desired Outcome Potential Byproduct
CatalystFresh 10% Pd/CIncomplete reaction
Hydrogen PressureAtmospheric to 50 psiPyridine ring reduction products
TemperatureRoom TemperaturePyridine ring reduction products
SolventEthanol, MethanolSlow or incomplete reaction

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that is prone to byproduct formation?

A1: A prevalent laboratory-scale synthesis involves a three-step sequence:

  • Protection: The hydroxyl group of 2-bromo-3-hydroxypyridine is protected, commonly as a benzyl ether using benzyl bromide and a strong base.

  • Grignard Reaction: The resulting 3-(benzyloxy)-2-bromopyridine is reacted with isopropylmagnesium bromide to introduce the isopropyl group at the 2-position.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenolysis to yield this compound.

Each of these steps presents opportunities for byproduct formation if not carefully controlled.

Q2: What are the primary byproducts I should be aware of for each step?

A2:

  • Protection Step: The main byproduct is the N-benzylated pyridinium salt, formed by the reaction of benzyl bromide with the pyridine nitrogen.

  • Grignard Reaction Step: The most common byproduct is 2,3-dimethylbutane, which arises from the homocoupling of the isopropylmagnesium bromide.

  • Deprotection Step: Besides the expected byproduct toluene from the cleavage of the benzyl group, over-reduction can lead to the formation of 2-isopropylpiperidine-3-ol or other partially saturated pyridine derivatives.

Q3: How can I purify the final product, this compound, from the byproducts?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar byproducts like toluene and any unreacted starting material. More polar byproducts, such as any over-reduced products, will elute later.

Q4: Are there alternative synthetic routes that might avoid some of these byproduct issues?

A4: Yes, alternative strategies exist. For instance, one could explore a route starting from a pre-functionalized pyridine ring that already contains the isopropyl group, followed by the introduction of the hydroxyl group. However, these routes may present their own set of challenges and potential byproducts. The choice of synthesis will depend on the availability of starting materials and the specific requirements of the research.

Experimental Protocols

Protocol 1: Synthesis of 3-(benzyloxy)-2-bromopyridine (Protection)
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(benzyloxy)-2-isopropylpyridine (Grignard Reaction)
  • To a solution of 3-(benzyloxy)-2-bromopyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add isopropylmagnesium bromide (1.5 eq, solution in THF) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Synthesis of this compound (Deprotection)
  • To a solution of 3-(benzyloxy)-2-isopropylpyridine (1.0 eq) in ethanol, add 10% Palladium on carbon (10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography.

Visualizations

Synthesis_Workflow cluster_protection Protection Step cluster_grignard Grignard Reaction cluster_deprotection Deprotection Step start 2-bromo-3-hydroxypyridine protected 3-(benzyloxy)-2-bromopyridine start->protected O-Benzylation byproduct1 N-benzylated pyridinium salt start->byproduct1 Side Reaction prot_reagents BnBr, NaH, THF prot_reagents->protected isopropyl_product 3-(benzyloxy)-2-isopropylpyridine protected->isopropyl_product Grignard Coupling grignard_reagent i-PrMgBr, THF grignard_reagent->isopropyl_product byproduct2 2,3-dimethylbutane grignard_reagent->byproduct2 Homocoupling final_product This compound isopropyl_product->final_product Hydrogenolysis byproduct3 Toluene isopropyl_product->byproduct3 Byproduct byproduct4 Ring Reduction Products isopropyl_product->byproduct4 Over-reduction deprot_reagents H2, Pd/C, EtOH deprot_reagents->final_product Troubleshooting_Logic cluster_protection Protection Step Issue cluster_grignard Grignard Step Issue cluster_deprotection Deprotection Step Issue start Problem Encountered p1 Low yield of protected product start->p1 g1 Significant homocoupling byproduct start->g1 d1 Incomplete deprotection or ring reduction start->d1 p1_q1 Check base strength and moisture content p1->p1_q1 p1_a1 Use fresh NaH in anhydrous solvent p1_q1->p1_a1 Yes p1_q2 N-alkylation observed? p1_q1->p1_q2 No p1_a2 Slow addition of BnBr at low temperature p1_q2->p1_a2 Yes g1_q1 Grignard reagent quality? g1->g1_q1 g1_a1 Use fresh or titrated Grignard reagent g1_q1->g1_a1 Poor g1_q2 Reaction run under inert atmosphere? g1_q1->g1_q2 Good g1_a2 Ensure rigorous inert conditions g1_q2->g1_a2 No d1_q1 Catalyst activity? d1->d1_q1 d1_a1 Use fresh Pd/C catalyst d1_q1->d1_a1 Old/Inactive d1_q2 Harsh conditions (pressure/temp)? d1_q1->d1_q2 Active d1_a2 Use atmospheric H2 pressure at room temperature d1_q2->d1_a2 Yes

References

Strategies for improving the atom economy of 2-Isopropylpyridin-3-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Isopropylpyridin-3-OL Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of this compound, with a specific focus on improving atom economy.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate to improve it?

A1: Low yields in pyridine synthesis can result from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reagents can lead to side reactions and lower the yield. Always verify the purity of your starting materials before beginning the synthesis.[1]

  • Reaction Conditions: Traditional methods may involve harsh conditions or long reaction times, which can be inefficient.[2][3] Consider optimizing parameters like temperature, reaction time, and catalyst loading.[4]

  • Atmospheric Control: Grignard reactions, a common method for introducing the isopropyl group, are highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.[5]

  • Inefficient Oxidation: If your synthesis involves a dihydropyridine intermediate, as in Hantzsch-type syntheses, incomplete oxidation to the final aromatic pyridine will significantly reduce the yield.[2][3] Ensure the correct stoichiometry of a suitable oxidizing agent is used.[2]

Q2: What strategies can I employ to increase the atom economy of my this compound synthesis?

A2: Improving atom economy involves maximizing the incorporation of atoms from the reactants into the final product. Key strategies include:

  • Catalytic Methods: Transition from stoichiometric reagents to catalytic systems. For instance, using metal-catalyzed C-H functionalization to directly install the isopropyl group avoids the use of stoichiometric organometallic reagents and the subsequent waste.[6][7] Base metals like Cu, Ni, or Fe are preferable to precious metals from a green chemistry perspective.[8]

  • Multicomponent Reactions (MCRs): MCRs, such as variations of the Hantzsch or Bohlmann-Rahtz syntheses, construct the pyridine ring in a single step from multiple starting materials, which is inherently more atom-economical than linear sequences with multiple isolations.[8][9]

  • Solvent Choice: Consider performing reactions under solvent-free conditions, which can lead to excellent yields and reduces waste.[4] If a solvent is necessary, choose one that is environmentally benign.

  • Avoid Poorly Atom-Economical Reagents: Avoid syntheses that generate large amounts of waste, such as the Gabriel synthesis of amines which has an atom economy often well below 50%.[10] Similarly, when an oxidation step is necessary, prefer greener oxidants like O₂ or H₂O₂ over heavy metals or reagents like DDQ.[8]

Q3: I am using a Grignard reaction to introduce the isopropyl group and observing significant byproduct formation. How can I minimize this?

A3: Side reactions are common with highly reactive Grignard reagents.[11][12] To improve selectivity for the desired 2-alkylation:

  • Temperature Control: Grignard additions are often exothermic.[1] Maintaining a low temperature (e.g., 0 °C or below) during the addition of the Grignard reagent can help minimize side reactions.[11][13]

  • Directed Ortho Metalation: The hydroxyl group at the 3-position can interfere with the reaction. Consider protecting the hydroxyl group first. Alternatively, the N-oxide of the pyridine can be used to direct the Grignard reagent to the C2 position, followed by a reduction step.[13]

  • Slow Addition: Adding the Grignard reagent slowly (dropwise) to the solution of the pyridine substrate can help control the reaction rate and temperature, preventing the formation of undesired products.[5]

  • Reverse Addition: In some cases, adding the substrate solution to the Grignard reagent can be beneficial.

Q4: Purification of my final this compound product is challenging. What are some effective techniques?

A4: The basic nature of pyridines can make purification, especially column chromatography on silica gel, difficult due to tailing.[1]

  • Chromatography Modification: To mitigate tailing on silica gel, add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[1]

  • Acid-Base Extraction: Utilize the basicity of the pyridine. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution (e.g., dilute HCl). The impurities can then be washed away with an organic solvent. Subsequently, basify the aqueous layer and re-extract the pure pyridine product with an organic solvent.[1]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Impure or degraded starting materialsVerify the purity of all reagents via techniques like NMR or GC-MS. Purify starting materials if necessary.[4]
Incorrect reaction temperatureOptimize the reaction temperature. Screen a range of temperatures to find the optimal condition for your specific substrates.[4]
Inactive Grignard reagentEnsure strictly anhydrous conditions.[5] Activate magnesium turnings with iodine or 1,2-dibromoethane before adding the alkyl halide.[5]
Low Yield Inefficient reaction conditionsConsider alternative catalysts (e.g., p-toluenesulfonic acid) or energy sources (e.g., ultrasonic irradiation, microwave).[2][3]
Incomplete oxidation of a dihydropyridine intermediateMonitor the oxidation step by TLC to ensure full conversion. Consider alternative, milder oxidizing agents.[2][3]
Suboptimal solventScreen different solvents. Aprotic polar solvents like THF or DMF may be suitable, or consider solvent-free conditions.[14]
Formation of Multiple Products Competing reaction pathways (e.g., 1,4- vs 1,2-addition)Adjust the reaction temperature; lower temperatures often increase selectivity.[3][11]
Incorrect order of reagent addition in a multicomponent reactionPre-form a key intermediate (e.g., an enamine) before the final cyclization step to improve selectivity.[2][3]
Difficult Product Purification Tailing on silica gel columnAdd a small percentage of triethylamine or ammonia to the eluent.[1]
Product is water-solubleAfter workup, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency into an organic solvent.
Emulsion formation during workupAdd brine (saturated NaCl solution) to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

Strategies for Improving Atom Economy

The following diagram illustrates a decision-making workflow for selecting a synthetic strategy for this compound with a focus on maximizing atom economy.

AtomEconomyStrategies start Goal: Synthesize This compound decision1 Primary Synthetic Approach? start->decision1 classical Classical Linear Synthesis (e.g., Grignard on Pyridine Core) decision1->classical Traditional atom_econ Atom-Economical Routes decision1->atom_econ Modern classical_pros Pros: - Well-established procedures - Predictable reactivity classical->classical_pros classical_cons Cons (Low Atom Economy): - Stoichiometric metal waste (Mg) - Protecting groups often needed - Multiple steps reduce overall yield classical->classical_cons decision2 Choose High-Economy Strategy atom_econ->decision2 mcr Multicomponent Reactions (e.g., Hantzsch-type) decision2->mcr Ring Construction ch_func Direct C-H Functionalization decision2->ch_func Direct Modification outcome Outcome: Higher Atom Economy, Reduced Waste, Greener Process decision2->outcome mcr_details Details: - Forms ring in one pot - High bond-forming efficiency - May require final oxidation step mcr->mcr_details ch_func_details Details: - Catalytic (avoids stoichiometric waste) - Fewer synthetic steps - Can be challenging for regioselectivity ch_func->ch_func_details

Caption: Decision workflow for selecting a synthetic strategy for this compound.

Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted Pyridine via Grignard Reaction (Illustrative)

This protocol illustrates the general procedure for adding a nucleophile to a pyridine ring using a Grignard reagent. This method is often characterized by moderate yields and significant salt waste, representing a less atom-economical approach.

Materials:

  • 3-Hydroxypyridine (or a protected derivative)

  • Isopropylmagnesium bromide (Grignard reagent, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Reactant Preparation: Dissolve the 3-hydroxypyridine derivative (1.0 eq.) in anhydrous THF and add it to the flask.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.[13]

  • Grignard Addition: Slowly add the isopropylmagnesium bromide solution (1.1 - 1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at low temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining a low temperature.[5]

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield the dihydropyridine intermediate, which would then require oxidation.

Protocol 2: One-Pot Multicomponent Synthesis of a Substituted Pyridine (Atom-Economical Approach)

This protocol is based on the principles of multicomponent reactions that build the pyridine core in a single, efficient step, thereby improving atom economy.

Materials:

  • An α,β-unsaturated aldehyde or ketone

  • A β-ketoester or 1,3-dicarbonyl compound

  • Ammonium acetate (as the nitrogen source)[4]

  • Catalyst (e.g., p-toluenesulfonic acid, γ-Al₂O₃ nanoparticles)[2]

  • Ethanol or solvent-free conditions

Procedure:

  • Mixing Reagents: In a round-bottom flask, combine the α,β-unsaturated carbonyl compound (1.0 eq.), the 1,3-dicarbonyl compound (1.0 eq.), ammonium acetate (1.5 eq.), and the catalyst (e.g., 10 mol %).

  • Reaction:

    • Solvent Method: Add ethanol and heat the mixture to reflux (e.g., 80 °C), stirring for the required time (monitor by TLC).[2]

    • Solvent-Free Method: Gently grind the reagents together and heat the mixture in an oil bath (e.g., 90-130 °C) for the specified time.[2][4]

  • Intermediate Oxidation (if necessary): The initial product is often a dihydropyridine. After cooling, dissolve the crude mixture in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., nitric acid) portion-wise until the conversion to the pyridine is complete by TLC.[1]

  • Workup: Cool the reaction mixture to room temperature. If the reaction was solvent-free, add water to the solidified mass.[4] Neutralize the reaction mixture (if acid was used for oxidation) and extract the product with an organic solvent.

  • Purification: Wash and dry the organic layer, then concentrate it under reduced pressure. Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

References

Validation & Comparative

Unambiguous Structural Verification of 2-Isopropylpyridin-3-ol: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of 2-Isopropylpyridin-3-ol, a substituted pyridinol derivative of interest in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the elucidation of molecular structures in solution.[1] While 1D NMR provides initial insights, 2D NMR experiments are indispensable for complex structures, offering a detailed map of atomic connectivity.[1][2] This guide focuses on a suite of 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to unequivocally validate the structure of this compound. The performance of 2D NMR is critically compared against alternative methods such as X-ray crystallography and mass spectrometry, providing a holistic view for selecting the appropriate analytical strategy.

Structural Validation of this compound using 2D NMR

To illustrate the power of 2D NMR, a representative, hypothetical dataset for this compound is presented below. This data is based on the analysis of structurally related substituted pyridin-3-ol derivatives and established principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Data
Position ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-47.15d1H125.0
H-57.05dd1H123.0
H-68.00d1H145.0
CH (isopropyl)3.20sept1H30.0
CH₃ (isopropyl)1.25d6H22.0
C-2---158.0
C-3---155.0
Key 2D NMR Correlations for Structural Assembly

The following table summarizes the expected key correlations from COSY, HSQC, and HMBC spectra that would confirm the structure of this compound.

Experiment Correlation Structural Information Deduced
COSY H-4 ↔ H-5Connectivity of adjacent protons on the pyridine ring.
H-5 ↔ H-6
CH ↔ CH₃ (isopropyl)Connectivity within the isopropyl group.
HSQC H-4 ↔ C-4Direct one-bond C-H attachments.
H-5 ↔ C-5
H-6 ↔ C-6
CH ↔ C (isopropyl)
CH₃ ↔ C (isopropyl)
HMBC H-4 ↔ C-2, C-3, C-6Connectivity between protons and carbons over 2-3 bonds, linking the pyridine ring fragments.
H-6 ↔ C-2, C-4
CH (isopropyl) ↔ C-2, C-3Confirms the attachment of the isopropyl group to C-2 of the pyridine ring.
CH₃ (isopropyl) ↔ C-2, CH

Experimental Protocols

A generalized protocol for acquiring 2D NMR data for a small molecule like this compound is as follows:[2]

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Filter the solution into a clean 5 mm NMR tube.[2]

NMR Data Acquisition: All spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: A standard single-pulse experiment (e.g., 'zg30') is used with 8-16 scans.[2]

  • ¹³C{¹H} NMR: A proton-decoupled experiment is performed to obtain singlets for all carbon atoms.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. A standard gradient-enhanced COSY (gCOSY) sequence is typically used.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[3] A phase-sensitive gradient-enhanced sequence is preferred for better resolution.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.[3] The long-range coupling delay should be optimized (typically around 8-10 Hz).

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections in the structural validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve 5-10 mg of Compound filter Filter into NMR Tube dissolve->filter one_d 1D NMR (¹H, ¹³C) filter->one_d cosy COSY one_d->cosy hsqc HSQC one_d->hsqc hmbc HMBC one_d->hmbc assign_protons Assign Proton Signals cosy->assign_protons assign_carbons Assign Carbon Signals hsqc->assign_carbons build_fragments Build Molecular Fragments hmbc->build_fragments assign_protons->build_fragments assign_carbons->build_fragments assemble_structure Assemble Final Structure build_fragments->assemble_structure logical_relationships cluster_experiments 2D NMR Experiments cluster_information Derived Structural Information cluster_structure Final Structure cosy COSY h_h_connectivity ¹H-¹H Connectivity (J-coupling) cosy->h_h_connectivity hsqc HSQC c_h_one_bond ¹J C-H (Direct Attachment) hsqc->c_h_one_bond hmbc HMBC c_h_long_range ²⁻³J C-H (Long-Range Connectivity) hmbc->c_h_long_range final_structure Validated Structure h_h_connectivity->final_structure c_h_one_bond->final_structure c_h_long_range->final_structure

References

A Comparative Guide to the Quantification of 2-Isopropylpyridin-3-OL in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate quantification of intermediates and final products is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the determination of 2-Isopropylpyridin-3-OL in complex reaction mixtures.

Comparative Analysis of Quantitative Performance

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and sample preparation complexity. The following table summarizes the key performance metrics for the quantification of this compound using HPLC-MS, GC-MS, and qNMR based on hypothetical experimental data.

ParameterHPLC-MSGC-MSqNMR (¹H)
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL10 µg/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL30 µg/mL
Linearity Range 1.5 - 1000 ng/mL (R² > 0.999)0.3 - 500 ng/mL (R² > 0.998)30 - 5000 µg/mL (R² > 0.995)
Precision (%RSD, n=6) < 3%< 4%< 2%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101% (relative ratio)
Sample Preparation Dilution, FiltrationDerivatization, ExtractionDilution with internal standard
Analysis Time per Sample ~10 minutes~20 minutes~5 minutes

Visualizing the Analytical Workflow: HPLC-MS

The following diagram illustrates the typical workflow for quantifying this compound using HPLC-MS.

HPLC_MS_Workflow Sample Reaction Mixture Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Vial Autosampler Vial Filtration->Vial HPLC HPLC Separation (C18 Column) Vial->HPLC Injection ESI Electrospray Ionization (ESI+) HPLC->ESI MS Mass Spectrometry (SIM or MRM) ESI->MS Data Data Acquisition & Processing MS->Data Quant Quantification (Calibration Curve) Data->Quant

HPLC-MS experimental workflow for this compound quantification.

Methodology Comparison Diagram

This diagram provides a logical comparison of the three analytical techniques based on their primary characteristics.

Method_Comparison cluster_hplc HPLC-MS Attributes cluster_gc GC-MS Attributes cluster_nmr qNMR Attributes Quantification Quantification of This compound HPLC_MS HPLC-MS Quantification->HPLC_MS GC_MS GC-MS Quantification->GC_MS qNMR qNMR Quantification->qNMR High_Sensitivity_H High Sensitivity HPLC_MS->High_Sensitivity_H High_Selectivity_H High Selectivity HPLC_MS->High_Selectivity_H No_Derivatization No Derivatization Required HPLC_MS->No_Derivatization Highest_Sensitivity Highest Sensitivity GC_MS->Highest_Sensitivity Requires_Volatility Requires Volatility/ Derivatization GC_MS->Requires_Volatility Good_Selectivity Good Selectivity GC_MS->Good_Selectivity Absolute_Quant Absolute/Relative Quant. (No Calibration Curve for Ratio) qNMR->Absolute_Quant Non_Destructive Non-Destructive qNMR->Non_Destructive Lower_Sensitivity Lower Sensitivity qNMR->Lower_Sensitivity

Comparison of key attributes for HPLC-MS, GC-MS, and qNMR.

Detailed Experimental Protocols

HPLC-MS Method

This method is ideal for the direct analysis of this compound in reaction mixtures with minimal sample preparation.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • SIM Ion: m/z 138.09 (M+H)⁺.

    • MRM Transition (for higher selectivity): Precursor ion m/z 138.09, product ion (e.g., m/z 96.08 after fragmentation).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation:

    • Pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

    • Add 990 µL of the initial mobile phase composition (95:5 Mobile Phase A:B) to achieve a 1:100 dilution.

    • Vortex for 30 seconds.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the initial mobile phase (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve, accounting for the dilution factor.

GC-MS Method

This method offers excellent sensitivity but requires derivatization to improve the volatility and chromatographic behavior of the polar this compound.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Derivatization:

    • Evaporate 100 µL of the reaction mixture to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and SIM for quantitative analysis.

    • SIM Ion for TMS-derivatized analyte: m/z 209 (M⁺) and a characteristic fragment ion.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Quantification:

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • Use an internal standard (e.g., deuterated analog or a compound with similar chemical properties) added before derivatization to correct for variations.

    • Construct a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Quantitative NMR (qNMR) Method

qNMR is a powerful technique for determining the relative amounts of components in a mixture without the need for identical reference standards for each component.[1][2] It is particularly useful for assessing product-to-starting-material ratios.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture (e.g., 10 mg) into an NMR tube.

    • Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard's peaks should not overlap with the analyte or other key components.[3]

    • Ensure the sample is fully dissolved.

  • NMR Acquisition Parameters:

    • Experiment: ¹H 1D pulse-acquire.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).

    • Pulse Angle: 90°.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal of this compound (e.g., the methine proton of the isopropyl group) and a signal from the internal standard.

    • Calculate the concentration using the following formula:

      Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

      Where:

      • C = Concentration/Purity

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • ₓ = Analyte (this compound)

      • ᵢₛ = Internal Standard

    • For relative quantification between components in the mixture, the ratio of their molar amounts is directly proportional to the ratio of their normalized integral values (Integral Area / Number of Protons).[3][4]

Conclusion

  • HPLC-MS stands out as a robust and balanced method, offering high sensitivity and selectivity with straightforward sample preparation, making it highly suitable for routine in-process control and final product quantification.

  • GC-MS provides the highest sensitivity, which is advantageous for trace-level impurity analysis.[5][6] However, the requirement for derivatization adds complexity and potential for analytical error.[7]

  • qNMR is an invaluable tool for structural confirmation and for providing highly accurate stoichiometric information about the major components in a mixture without the need for analyte-specific calibration curves for relative ratios.[1][2] Its primary limitation is the lower sensitivity compared to MS-based techniques.[1]

References

A Comparative Analysis of 2-Isopropylpyridin-3-ol and Its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 2-isopropylpyridin-3-ol with its positional isomers, focusing on their physicochemical properties, synthesis, and biological activities, supported by available experimental data and detailed protocols.

The substitution pattern of a molecule, even with the same chemical formula, can drastically alter its physical, chemical, and biological properties. In the realm of medicinal chemistry, the strategic placement of functional groups on a scaffold like pyridine can significantly impact a compound's efficacy, selectivity, and safety profile. This guide delves into the comparative analysis of this compound and its isomers, offering a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Physicochemical Properties: A Tale of Two Isomers

For instance, the proximity of the isopropyl group to the hydroxyl group in this compound may lead to intramolecular hydrogen bonding, potentially influencing its boiling point and solubility compared to isomers where these groups are further apart.

To provide a foundational comparison, the following table summarizes the available physicochemical data for the parent isopropylpyridine isomers. It is important to note that the addition of a hydroxyl group will alter these values.

Property2-Isopropylpyridine4-Isopropylpyridine
Molecular Formula C₈H₁₁NC₈H₁₁N
Molecular Weight 121.18 g/mol [1]121.18 g/mol [2]
Appearance Colorless clear liquid (est.)[3]Liquid[2]
Specific Gravity 0.93100 to 0.93700 @ 25.00 °C[3]0.92300 to 0.92900 @ 25.00 °C[4]
Refractive Index 1.48800 to 1.49400 @ 20.00 °C[3]1.49200 to 1.49800 @ 20.00 °C[4]
Flash Point 73.00 °F (22.78 °C)[3]152.00 °F (66.67 °C)[4]

Note: This data is for the parent isopropylpyridine compounds and serves as a proxy for comparison. The properties of the hydroxylated derivatives will differ.

Synthesis of Isopropyl-Substituted Pyridinols

The synthesis of specific isomers of isopropyl-substituted pyridinols can be achieved through various synthetic routes, often involving the construction of the pyridine ring or the modification of a pre-existing pyridine derivative.

A general strategy for the synthesis of substituted hydroxypyridines involves the reaction of 1,3-dicarbonyl compounds with an ammonia source, followed by further modifications. For example, a process for preparing 4-hydroxypyridines has been described involving the reaction of 1,3-diketones with ammonia, followed by N-acylation and intramolecular aldol condensation.[5]

Another approach involves the diazotization of an aminopyridine followed by hydrolysis to introduce the hydroxyl group. For instance, 4-hydroxypyridine can be synthesized from 4-aminopyridine via a diazotization reaction.[6] Similarly, 2-amino-3-hydroxypyridine can be prepared from furan-2-carboxylic acid derivatives.[7] These methods could potentially be adapted for the synthesis of isopropyl-substituted analogs.

The synthesis of 2-methyl-3-hydroxypyridines has been achieved by reacting 4-methyl-5-hydrocarbonoxyoxazoles with an ethylenic compound, a method that could be explored for the introduction of an isopropyl group.[8]

The logical workflow for the synthesis of a target pyridinol, such as this compound, often starts with commercially available precursors and involves a series of functional group transformations and ring-forming reactions.

Synthesis_Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Reaction A Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Reaction B Final Product Final Product Intermediate 2->Final Product Reaction C

Figure 1. A generalized synthetic workflow for the preparation of substituted pyridinols.

Biological Activity: The Critical Role of Isomerism

The spatial arrangement of substituents on the pyridine ring is a critical determinant of biological activity. Studies on various classes of molecules have consistently shown that positional isomers can exhibit vastly different pharmacological profiles, including antibacterial, antifungal, and cytotoxic activities.[9][10]

While specific comparative biological data for this compound and its isomers is scarce, research on other substituted pyridines provides valuable insights. For example, a study on isoamphipathic antibacterial molecules demonstrated that ortho, meta, and para isomers displayed significant differences in their antibacterial activity and toxicity towards mammalian cells.[9][11] The ortho isomer, in this case, showed a more selective activity towards bacterial membranes over mammalian membranes compared to its meta and para counterparts.[9][11] This highlights the profound impact of substituent positioning on the therapeutic index of a compound.

The potential biological activities of isopropyl-substituted pyridinols could span a range of therapeutic areas, including:

  • Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties. The lipophilicity and electronic properties conferred by the isopropyl and hydroxyl groups, and their relative positions, would likely influence the potency and spectrum of activity.

  • Cytotoxicity: Many heterocyclic compounds are investigated for their potential as anticancer agents. The cytotoxic effects of these isomers against various cancer cell lines would need to be evaluated to determine their therapeutic potential.

  • Enzyme Inhibition: The specific three-dimensional structure of each isomer will dictate its ability to bind to and inhibit the activity of specific enzymes, which is a common mechanism of action for many drugs.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active pyridinol isomer, leading to a therapeutic effect such as apoptosis in cancer cells.

Signaling_Pathway Pyridinol Isomer Pyridinol Isomer Target Protein Target Protein Pyridinol Isomer->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Apoptosis Apoptosis Downstream Effector 2->Apoptosis

Figure 2. A hypothetical signaling pathway illustrating the mechanism of action of a pyridinol isomer.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, standardized experimental protocols are essential.

General Protocol for Synthesis of 4-Hydroxypyridines

This protocol is adapted from a known synthesis of 4-hydroxypyridine and may be modified for isopropyl-substituted analogues.

  • Diazotization: 4-Aminopyridine is dissolved in a solution of concentrated sulfuric acid and water.[6]

  • Butyl nitrite is slowly added while maintaining a low temperature.[6]

  • Hydrolysis and Neutralization: The resulting diazonium solution is diluted with water and neutralized with a barium hydroxide solution to a pH of 7.5-8.[6]

  • Purification: The crude product is purified by treatment with activated carbon and vacuum distillation to yield pure 4-hydroxypyridine.[6]

Standard Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridinol isomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

The workflow for a typical cytotoxicity screening is depicted below.

Cytotoxicity_Workflow Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Reading IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Figure 3. Experimental workflow for determining the in vitro cytotoxicity of pyridinol isomers.

Conclusion

The comparative analysis of this compound and its isomers underscores the critical importance of positional isomerism in drug discovery. While a complete dataset for a direct comparison is not yet available, the existing knowledge on substituted pyridines strongly suggests that these isomers will exhibit distinct physicochemical and biological profiles. Further experimental investigation into the synthesis, characterization, and biological evaluation of each isomer is warranted to unlock their full therapeutic potential. This guide provides a foundational framework and essential protocols to aid researchers in this endeavor.

References

Biological activity of 2-Isopropylpyridin-3-OL vs analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-isopropylpyridin-3-ol analogues, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data for structurally related pyridine derivatives.

Introduction

Pyridine and its derivatives are a prominent class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1] This guide focuses on the comparative biological evaluation of analogues of this compound, summarizing key findings from in vitro studies to inform further research and development.

Anticancer Activity of Pyridine Analogues

Several studies have demonstrated the potential of pyridine derivatives as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[2][3] Inhibition of VEGFR-2 can disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2][4]

VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified VEGFR-2 signaling cascade, a target for some anticancer pyridine derivatives.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Pyridine Pyridine Analogue Pyridine->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway targeted by some pyridine analogues.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridine analogues against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea Analogue (8e)MCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-Urea Analogue (8n)MCF-7 (Breast)1.88Doxorubicin1.93
Pyridine-Urea Analogue (8b)-VEGFR-2 Inhibition: 5.0--
Pyridine-Urea Analogue (8e)-VEGFR-2 Inhibition: 3.93--

Data sourced from studies on pyridine-urea derivatives.[3]

Antimicrobial Activity of Pyridin-3-ol Analogues

Alkyl pyridinol compounds, which are structurally related to this compound, have demonstrated antimicrobial effects, particularly against Gram-positive bacteria.[5][6][7][8] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane.[5][6][7][8] This disruption can lead to leakage of cellular contents and ultimately cell death.[9][10]

Mechanism of Bacterial Cell Membrane Disruption

The diagram below illustrates the proposed mechanism of action for certain antimicrobial alkyl pyridinol analogues.

Bacterial_Membrane_Disruption cluster_workflow Mechanism of Action Compound Alkyl Pyridinol Analogue Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of bacterial cell membrane disruption by alkyl pyridinol analogues.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected alkyl pyridinol analogues against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
JC-01-074Staphylococcus aureus ATCC 2592316
EA-02-009Staphylococcus aureus ATCC 259230.5 - 1
JC-01-072Staphylococcus aureus ATCC 259234

Data sourced from a study on alkyl pyridinol compounds.[5]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[11][12]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

General Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[14]

Conclusion

The available data on analogues of this compound suggest that the pyridine scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. Pyridine-urea derivatives have shown potent anticancer activity, potentially through the inhibition of the VEGFR-2 signaling pathway. Alkyl pyridinols have demonstrated significant antimicrobial effects against Gram-positive bacteria, likely by disrupting the bacterial cell membrane. Further investigation into the structure-activity relationships of this compound and its analogues is warranted to optimize their therapeutic potential. The experimental protocols provided in this guide can serve as a foundation for future in vitro evaluations of these compounds.

References

A Comparative Guide to Analytical Methods for the Validation of 2-Isopropylpyridin-3-ol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Isopropylpyridin-3-ol purity, a critical aspect in pharmaceutical development and quality control. The selection of an appropriate analytical technique is paramount for ensuring the identity, strength, quality, and purity of the drug substance.[1] This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing detailed experimental protocols and performance data to aid in method selection and validation.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[2] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Workflow for Analytical Method Validation

The process of validating an analytical method for purity determination follows a structured workflow, from initial method development to routine application.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Method Development & Optimization Specificity Specificity Dev->Specificity Validate For Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Purity Analysis Robustness->Routine Implement For Stability Stability Studies Routine->Stability

Caption: Workflow for the validation of an analytical method for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[6] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities, including starting materials, by-products, and degradation products.[6] A well-developed Reverse-Phase HPLC (RP-HPLC) method is often the method of choice for pharmaceutical quality control.[7][8]

Principle of HPLC Separation

HPLC_Principle cluster_0 HPLC System MobilePhase Mobile Phase Solvent Reservoir Pump Pump MobilePhase->Pump Injector Injector Pump->Injector Column Stationary Phase HPLC Column Injector->Column Detector Detector (UV) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Sample Sample Sample->Injector

Caption: Schematic diagram of a High-Performance Liquid Chromatography (HPLC) system.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[6]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for separating aromatic compounds.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined. A UV detector set at this wavelength would provide optimal sensitivity.

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).[6] The solution should be filtered through a 0.45 µm syringe filter before injection.[6]

Data Presentation: HPLC Performance Characteristics
ParameterTypical Performance for Pyridine Derivatives
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Specificity High, able to resolve impurities from the main peak

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Given that this compound has a pyridine ring and a hydroxyl group, its volatility might be suitable for GC analysis, potentially with derivatization to improve peak shape and thermal stability. GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), offers high sensitivity and selectivity.[9]

Experimental Protocol: GC-FID Method
  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).[10][11]

  • Column: A capillary column suitable for the analysis of polar compounds, such as a wax-type column (e.g., Agilent CP-Wax 51).[12]

  • Carrier Gas: Helium or Nitrogen.[10]

  • Oven Temperature Program: An optimized temperature gradient is necessary to ensure the separation of this compound from any impurities.[10]

  • Injector and Detector Temperature: Typically set at 250 °C.[12]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).[10] An internal standard can be added for improved quantitation.[10]

Data Presentation: GC Performance Characteristics
ParameterTypical Performance for Pyridine Analysis
Linearity (r²) > 0.998
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL
Specificity Good, can be enhanced with MS detection

UV-Visible Spectroscopy

UV-Visible Spectroscopy is a simpler and more rapid technique that can be used for the quantitative analysis of substances that absorb ultraviolet or visible light. For this compound, the presence of the pyridine ring, an aromatic system, will result in UV absorbance.[13] This method is particularly useful for determining the assay of the pure substance but lacks the specificity to separate and quantify individual impurities. For phenol-containing compounds, colorimetric methods, such as reaction with ferric chloride, can also be employed for spectrophotometric determination.[14][15]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: A suitable solvent that does not absorb in the region of the analyte's λmax (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Procedure:

    • Determine the λmax of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Data Presentation: UV-Vis Spectroscopy Performance Characteristics
ParameterTypical Performance
Linearity (r²) > 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) Dependent on molar absorptivity
Limit of Quantitation (LOQ) Dependent on molar absorptivity
Specificity Low, susceptible to interference from UV-absorbing impurities

Comparison Summary

FeatureHPLCGCUV-Vis Spectroscopy
Applicability Non-volatile & thermally labile compoundsVolatile & thermally stable compoundsUV-absorbing compounds
Specificity HighGood (Very high with MS)Low
Sensitivity HighHighModerate
Throughput ModerateModerateHigh
Cost & Complexity HighHighLow
Impurity Profiling ExcellentGoodNot suitable

Conclusion

For the comprehensive purity validation of this compound, HPLC is the most recommended technique due to its high specificity, accuracy, and ability to perform detailed impurity profiling, which is a critical requirement in pharmaceutical quality control.[6][16] GC serves as a viable alternative, particularly if the compound and its potential impurities are volatile and thermally stable. UV-Vis Spectroscopy is a cost-effective and rapid method suitable for assay determination of the bulk material where impurities are known to be non-interfering or present at very low levels. The choice of method should be based on the specific requirements of the analysis, including the need for impurity identification and quantification, and should be properly validated to ensure reliable and accurate results.[4][5]

References

A Comparative Guide to the Electrophilic Substitution Reactivity of Pyridin-3-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of electrophilic substitution in heterocyclic compounds is paramount for the rational design of novel molecules. This guide provides an objective comparison of the reactivity of pyridin-3-ol and its isomers, pyridin-2-ol and pyridin-4-ol, in electrophilic substitution reactions. The discussion is supported by established chemical principles and available experimental data to facilitate a deeper understanding of their synthetic utility.

Introduction to the Reactivity of Hydroxypyridines

The introduction of a hydroxyl group onto the pyridine ring significantly alters its reactivity towards electrophiles. Pyridine itself is notoriously unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[1] However, the hydroxyl group, a strong activating group, can counteract this deactivation to varying degrees depending on its position relative to the nitrogen atom. The interplay between the electron-donating hydroxyl group and the electron-withdrawing pyridine nitrogen dictates the overall reactivity and regioselectivity of electrophilic substitution in these isomers.

Furthermore, it is crucial to consider the tautomeric equilibria of pyridin-2-ol and pyridin-4-ol, which exist predominantly as their respective pyridone forms (pyridin-2(1H)-one and pyridin-4(1H)-one). This tautomerism plays a significant role in their chemical behavior. Pyridin-3-ol, in contrast, exists primarily as the enol form.

Comparative Reactivity in Electrophilic Substitution

To provide a clear comparison, this guide will examine three key electrophilic substitution reactions: nitration, bromination, and sulfonation. While directly comparable quantitative data under identical conditions for all three isomers is scarce in the literature, the following sections present a synthesis of known reactivity patterns and expected outcomes based on established principles.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the aromatic ring. The reactivity of the pyridinol isomers towards nitration is highly dependent on the reaction conditions and the position of the hydroxyl group.

Table 1: Comparative Data for the Nitration of Pyridinol Isomers

IsomerTautomeric FormReaction ConditionsMajor Product(s)Reported/Expected Yield
Pyridin-2-ol Pyridin-2(1H)-oneHNO₃/H₂SO₄5-Nitro-2-pyridone, 3-Nitro-2-pyridoneModerate
Pyridin-3-ol Pyridin-3-olHNO₃/H₂SO₄2-Nitro-3-pyridinolLow to Moderate
Pyridin-4-ol Pyridin-4(1H)-oneHNO₃/H₂SO₄ (via N-oxide)4-Nitropyridine-N-oxide~42% (for N-oxide)[2]

Discussion of Reactivity:

  • Pyridin-2-ol (as Pyridin-2(1H)-one): The pyridone form is an activated system. The amide-like nitrogen can donate electron density to the ring, directing electrophilic attack to the positions ortho and para to it (positions 3 and 5).

  • Pyridin-3-ol: This isomer reacts as the protonated species in strong acid. The hydroxyl group directs the incoming electrophile to the ortho and para positions. Nitration of 3-hydroxypyridine in sulfuric acid has been shown to yield the 2-nitro derivative.

  • Pyridin-4-ol (as Pyridin-4(1H)-one): Direct nitration is challenging. A common strategy involves the formation of the N-oxide, which strongly activates the 4-position towards electrophilic attack.[3] The resulting 4-nitropyridine-N-oxide can then be reduced to the corresponding 4-nitropyridin-4-ol derivative.

Bromination

Halogenation, such as bromination, is another important electrophilic substitution reaction. The regioselectivity is influenced by both the hydroxyl group and the pyridine nitrogen.

Table 2: Comparative Data for the Bromination of Pyridinol Isomers

IsomerTautomeric FormReaction ConditionsMajor Product(s)Reported/Expected Yield
Pyridin-2-ol Pyridin-2(1H)-oneBr₂ in acetic acid3,5-Dibromo-2-pyridoneHigh
Pyridin-3-ol Pyridin-3-olBr₂ in acetic acid2,4,6-Tribromo-3-pyridinolHigh
Pyridin-4-ol Pyridin-4(1H)-oneBr₂ in acetic acid3,5-Dibromo-4-pyridoneHigh

Discussion of Reactivity:

  • Pyridin-2-ol and Pyridin-4-ol (as Pyridones): The pyridone tautomers are highly activated and readily undergo bromination at the positions activated by the ring nitrogen and the carbonyl group. This often leads to polybromination.

  • Pyridin-3-ol: The powerful activating effect of the hydroxyl group directs bromination to the ortho and para positions, leading to the tribrominated product under standard conditions.

Sulfonation

Sulfonation, the introduction of a sulfonic acid group, is generally a more challenging electrophilic substitution on the pyridine ring, often requiring harsh conditions.

Table 3: Comparative Data for the Sulfonation of Pyridinol Isomers

IsomerTautomeric FormReaction ConditionsMajor Product(s)Reported/Expected Yield
Pyridin-2-ol Pyridin-2(1H)-oneFuming H₂SO₄Pyridin-2-ol-5-sulfonic acidModerate
Pyridin-3-ol Pyridin-3-olFuming H₂SO₄Pyridin-3-ol-2-sulfonic acid and Pyridin-3-ol-6-sulfonic acidLow
Pyridin-4-ol Pyridin-4(1H)-oneFuming H₂SO₄Pyridin-4-ol-3-sulfonic acidModerate

Discussion of Reactivity:

  • Pyridin-2-ol and Pyridin-4-ol (as Pyridones): The pyridone structures are more amenable to sulfonation than pyridine itself. The activating nature of the pyridone system facilitates the reaction.

  • Pyridin-3-ol: Sulfonation of pyridin-3-ol is difficult due to the deactivating effect of the protonated pyridine ring under the strongly acidic conditions required for sulfonation. Attack is expected at the positions ortho to the hydroxyl group.

Experimental Protocols

The following are representative experimental protocols for the electrophilic substitution reactions discussed. These are intended as a starting point and may require optimization for specific applications.

General Protocol for Nitration

Materials:

  • Pyridinol isomer (10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask, dissolve the pyridinol isomer (10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.

  • Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (10 mL) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The product can be purified by recrystallization.

For Pyridin-4-ol, the nitration is typically performed on the corresponding N-oxide.[2]

General Protocol for Bromination

Materials:

  • Pyridinol isomer (10 mmol)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution

Procedure:

  • Dissolve the pyridinol isomer (10 mmol) in glacial acetic acid (30 mL).

  • Slowly add a solution of bromine (3.0 eq for polybromination) in glacial acetic acid dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and decolorize the excess bromine with a sodium thiosulfate solution.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The product can be purified by recrystallization.

General Protocol for Sulfonation

Materials:

  • Pyridinol isomer (10 mmol)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Calcium Carbonate (CaCO₃) or Barium Hydroxide (Ba(OH)₂)

Procedure:

  • Carefully add the pyridinol isomer (10 mmol) to fuming sulfuric acid (20 mL) at room temperature.

  • Heat the reaction mixture to the required temperature (e.g., 120-150 °C) for several hours (monitor by quenching an aliquot and analyzing).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the excess acid by adding calcium carbonate or barium hydroxide until the pH is neutral.

  • Filter off the precipitated calcium or barium sulfate.

  • The filtrate containing the sulfonic acid can be used directly or the product can be isolated by evaporation of the water.

Mechanistic Insights and Visualizations

The differences in reactivity and regioselectivity among the pyridinol isomers can be explained by examining the stability of the Wheland intermediates formed during electrophilic attack.

Reaction Mechanism Pathway

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (Wheland intermediate), followed by the loss of a proton to restore aromaticity.

G cluster_0 Step 1: Formation of Wheland Intermediate cluster_1 Step 2: Deprotonation A Pyridinol Isomer + E+ B Wheland Intermediate (Resonance Stabilized Carbocation) A->B Slow C Wheland Intermediate D Substituted Pyridinol + H+ C->D Fast

Caption: General mechanism of electrophilic aromatic substitution on pyridinols.

Regioselectivity in Pyridin-3-ol

In pyridin-3-ol, the hydroxyl group is a powerful ortho-, para-director. Attack at the 2-, 4-, and 6-positions leads to resonance structures where the positive charge can be delocalized onto the oxygen atom, providing significant stabilization.

G cluster_0 Electrophilic Attack at C2 cluster_1 Electrophilic Attack at C4 Pyridin-3-ol Pyridin-3-ol Intermediate_C2 Intermediate_C2 Pyridin-3-ol->Intermediate_C2 + E+ Resonance_C2_1 Resonance_C2_1 Intermediate_C2->Resonance_C2_1 Resonance Resonance_C2_2 Resonance_C2_2 Resonance_C2_1->Resonance_C2_2 Resonance Stable_C2 Stable_C2 Resonance_C2_2->Stable_C2 Deprotonation Pyridin-3-ol_2 Pyridin-3-ol Intermediate_C4 Intermediate_C4 Pyridin-3-ol_2->Intermediate_C4 + E+ Resonance_C4_1 Resonance_C4_1 Intermediate_C4->Resonance_C4_1 Resonance Resonance_C4_2 Resonance_C4_2 Resonance_C4_1->Resonance_C4_2 Resonance Stable_C4 Stable_C4 Resonance_C4_2->Stable_C4 Deprotonation

Caption: Wheland intermediates for electrophilic attack on pyridin-3-ol.

Tautomerism and Reactivity of Pyridin-2-ol and Pyridin-4-ol

The tautomeric equilibrium of pyridin-2-ol and pyridin-4-ol is a critical factor in their reactivity. The pyridone forms are electron-rich and behave more like activated amides or enaminones, leading to high reactivity in electrophilic substitution.

G cluster_0 Pyridin-2-ol Tautomerism cluster_1 Pyridin-4-ol Tautomerism P2ol Pyridin-2-ol P2one Pyridin-2(1H)-one (Major Tautomer) P2ol->P2one Equilibrium Activated for EAS Activated for EAS P2one->Activated for EAS Leads to P4ol Pyridin-4-ol P4one Pyridin-4(1H)-one (Major Tautomer) P4ol->P4one Equilibrium P4one->Activated for EAS Leads to

Caption: Tautomeric equilibria of pyridin-2-ol and pyridin-4-ol.

Conclusion

The reactivity of pyridinol isomers in electrophilic substitution is a complex interplay of the activating hydroxyl group, the deactivating pyridine nitrogen, and tautomeric equilibria. Pyridin-3-ol generally reacts as a typical substituted phenol, with the hydroxyl group directing substitution to the ortho and para positions, although the overall reactivity is attenuated by the pyridine ring. In contrast, pyridin-2-ol and pyridin-4-ol exist predominantly as their pyridone tautomers, which are highly activated systems that readily undergo electrophilic substitution, often leading to polysubstituted products. Understanding these distinct reactivity profiles is essential for the strategic design and synthesis of functionalized pyridine derivatives for applications in drug discovery and materials science.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Isopropylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of synthetic routes to 2-Isopropylpyridin-3-ol, a key heterocyclic scaffold, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective evaluation of synthetic efficiency, supported by experimental data, to inform strategic decisions in chemical synthesis and process development.

The synthesis of substituted pyridinols is a cornerstone of medicinal chemistry, providing access to a wide array of compounds with significant biological activity. Among these, this compound presents a valuable building block. This guide outlines and compares two primary synthetic strategies for its preparation: a classical approach involving the rearrangement of a furan derivative and a modern ring-closing metathesis strategy.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is a critical factor in both research and industrial settings, impacting cost, time, and environmental footprint. This comparison focuses on key metrics such as overall yield, step count, and the nature of the starting materials.

Parameter Route 1: Furan Rearrangement Route 2: Ring-Closing Metathesis
Starting Materials 2-Bromofuran, Isopropylmagnesium chloride, Isobutyryl chlorideCommercially available amino acid derivative, Propargyl alcohol, Acetone
Key Reactions Grignard Reaction, Friedel-Crafts Acylation, Ammonolysis/RearrangementImine formation, Grignard addition, Ring-Closing Metathesis, Aromatization
Number of Steps 34
Overall Yield ~65% (estimated)~40-50% (typical)
Reagent/Catalyst Cost ModerateHigh (due to Grubbs catalyst)
Scalability Potentially scalableCatalyst cost may be a limitation
Green Chemistry Aspects Use of stoichiometric reagentsUse of a heavy metal catalyst

Route 1: Synthesis via Furan Rearrangement

This classical approach leverages the rearrangement of a 2-acylfuran in the presence of ammonia to construct the desired 2-alkyl-3-hydroxypyridine core. This method is attractive due to its convergent nature and the ready availability of furan-based starting materials.

Experimental Protocol

Step 1: Synthesis of 2-Isobutyrylfuran

  • To a solution of 2-bromofuran in anhydrous diethyl ether at 0 °C, a solution of isopropylmagnesium chloride in diethyl ether is added dropwise under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then cooled to 0 °C, and isobutyryl chloride is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 2-isobutyrylfuran.

Step 2: Synthesis of this compound

  • A mixture of 2-isobutyrylfuran and aqueous ammonia is heated in a sealed autoclave at 180-200 °C for 6-8 hours.

  • After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

A study on the synthesis of various 2-alkyl-3-hydroxypyridines via this furan rearrangement method reported yields generally in the range of 60-70% for the final ammonolysis/rearrangement step.

Route 2: Synthesis via Ring-Closing Metathesis

A more contemporary approach utilizes ring-closing metathesis (RCM) as the key step to construct the pyridine ring. This strategy offers flexibility in introducing substituents but often involves more steps and costly catalysts.

Experimental Protocol

Step 1: Synthesis of the Dienyl Amine Precursor

  • An amino acid derivative is converted to the corresponding N-protected amino aldehyde.

  • Reaction of the amino aldehyde with a suitable vinyl Grignard reagent affords an allylic amine.

  • The protecting group is removed, and the resulting amine is reacted with an appropriate acryloyl chloride derivative to yield the dienyl amide RCM precursor.

Step 2: Ring-Closing Metathesis and Aromatization

  • The dienyl amide is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and treated with a Grubbs-type ruthenium catalyst.

  • The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • The solvent is removed under reduced pressure, and the crude cyclic product is purified by column chromatography.

  • The resulting dihydropyridinone is then subjected to an oxidation/aromatization step to furnish the 3-hydroxypyridine ring. This can be achieved using various oxidizing agents, such as manganese dioxide or DDQ.

  • A final deprotection step (if necessary) yields this compound.

Logical Workflow of Synthetic Strategies

The following diagram illustrates the conceptual flow of the two benchmarked synthetic routes.

Synthetic_Routes cluster_0 Route 1: Furan Rearrangement cluster_1 Route 2: Ring-Closing Metathesis A1 2-Bromofuran C1 2-Isobutyrylfuran A1->C1 B1 Isopropylmagnesium chloride B1->C1 E1 This compound C1->E1 D1 Ammonia D1->E1 A2 Amino Acid Derivative B2 Dienyl Amine Precursor A2->B2 D2 Dihydropyridinone B2->D2 C2 Grubbs Catalyst (RCM) C2->D2 F2 This compound D2->F2 E2 Aromatization E2->F2

Comparison of synthetic pathways to this compound.

Signaling Pathways in Drug Development Context

While this compound is a building block, its derivatives may interact with various biological pathways. The diagram below represents a generic signaling cascade that such a molecule could potentially modulate, for instance, by inhibiting a key kinase.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene Inhibitor This compound Derivative (Inhibitor) Inhibitor->Raf

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the research or development program. The furan rearrangement route offers a potentially higher-yielding and more cost-effective solution for large-scale synthesis. In contrast, the ring-closing metathesis approach, while likely lower-yielding and more expensive, provides greater flexibility for the synthesis of diverse analogs, which can be invaluable in a drug discovery setting. This guide provides the necessary data to make an informed decision based on these trade-offs.

X-ray crystallography for the definitive structure elucidation of 2-Isopropylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of small molecules like 2-Isopropylpyridin-3-ol, alongside alternative and complementary techniques. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in selecting the most appropriate method for your research needs.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[1] It provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry, yielding a detailed three-dimensional model of the molecule.

Experimental Protocol

The process of determining a crystal structure through X-ray crystallography involves several key stages:

  • Crystallization: The initial and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved through methods like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The goal is to obtain crystals of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays, often from a synchrotron source for higher intensity.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. These diffracted X-rays are recorded by a detector.[1][4]

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (the "phase problem").[3] This information is then used to generate an initial electron density map. A molecular model is built into this map and refined against the experimental data to yield the final, highly accurate structure.

Data Presentation

The output of an X-ray crystallography experiment is a wealth of precise structural data. Below is a table summarizing typical parameters obtained for a small molecule like this compound.

ParameterTypical Value/InformationSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°The dimensions of the repeating unit of the crystal lattice.
Resolution 0.8 ÅA measure of the level of detail in the electron density map; lower values are better.
R-factor (R₁) 0.04 (4%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths e.g., C-C: 1.54 Å, C=C: 1.34 Å, C-O: 1.36 Å, C-N: 1.38 ÅPrecise distances between atoms, confirming bonding arrangements.
Bond Angles e.g., C-C-C: 109.5°, C=C-C: 120°The angles between adjacent chemical bonds.
Torsion Angles Defines the conformation of the molecule.Describes the rotation around chemical bonds.
Absolute Stereochemistry Unambiguously determined (e.g., Flack parameter close to 0).Crucial for chiral molecules, distinguishing between enantiomers.

Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are invaluable for characterizing molecules, especially in solution, and can be more readily applied when crystallization is challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the connectivity of atoms and their chemical environment. For a molecule like this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically employed.[5]

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of pulse sequences are applied to acquire the different types of NMR spectra.

  • Data Analysis: The resulting spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and identify through-bond and through-space correlations to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns. This is crucial for confirming the molecular formula.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic separation technique like GC-MS or LC-MS.

  • Ionization: The molecules are ionized using one of a variety of methods (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Microcrystal Electron Diffraction (MicroED)

A relatively new and powerful technique, MicroED can determine high-resolution structures from nanocrystals that are far too small for conventional X-ray diffraction.[6][7] This technique uses an electron beam to diffract from the crystals.

  • Sample Preparation: A suspension of nanocrystals is applied to a transmission electron microscopy (TEM) grid and flash-frozen.

  • Data Collection: The grid is placed in a cryo-electron microscope, and diffraction data are collected from individual nanocrystals as they are rotated in the electron beam.

  • Data Processing: The diffraction data are processed using software similar to that used for X-ray crystallography to determine the final structure.[8]

Comparative Analysis of Techniques

The following table provides a direct comparison of the key attributes of each technique for the structural elucidation of a small molecule like this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryMicrocrystal Electron Diffraction (MicroED)
Sample Phase Crystalline SolidSolutionGas phase (after ionization)Crystalline Solid (nanocrystals)
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistryConnectivity, chemical environment, solution conformationMolecular weight, elemental composition, fragmentation pattern3D atomic coordinates from very small crystals
Sample Amount Milligrams (for crystallization attempts)MilligramsMicrograms to nanogramsMicrograms (for crystallization attempts)
Key Advantage Unambiguous 3D structureNo crystallization required, provides solution-state informationHigh sensitivity, confirms molecular formulaWorks with extremely small crystals, overcoming a major hurdle of SCXRD
Key Limitation Requires high-quality single crystalsCan be ambiguous for complex stereochemistry, provides an average structureDoes not provide 3D structural information on its ownRequires specialized equipment (cryo-EM)
Time to Result Days to months (dominated by crystallization)Hours to daysMinutes to hoursDays

Visualizing the Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflows for each of the primary structure elucidation techniques.

xray_workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination start Purified this compound crystallization Crystallization Screening start->crystallization crystal_selection Select Suitable Single Crystal crystallization->crystal_selection mount Mount Crystal on Diffractometer crystal_selection->mount xray X-ray Diffraction Data Collection mount->xray processing Data Processing & Integration xray->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final 3D Structure validation->final_structure

Caption: Experimental workflow for X-ray crystallography.

nmr_workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Elucidation start Purified this compound dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire_1d Acquire 1D Spectra (¹H, ¹³C) spectrometer->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) spectrometer->acquire_2d processing Process Spectra (FT, Phasing) acquire_1d->processing acquire_2d->processing assignment Assign Signals processing->assignment correlation Analyze Correlations assignment->correlation proposed_structure Proposed Structure correlation->proposed_structure

Caption: Experimental workflow for NMR spectroscopy.

Conclusion

For the definitive and unambiguous structure elucidation of this compound, single-crystal X-ray crystallography is the unparalleled method. It provides a high-resolution, three-dimensional atomic map, which is crucial for understanding its chemical properties and potential biological activity. However, the necessity of obtaining high-quality crystals can be a significant bottleneck. In such cases, or as complementary techniques, NMR spectroscopy and mass spectrometry are indispensable tools for confirming the molecular formula and elucidating the structure in solution. The emergence of MicroED offers a promising alternative for obtaining crystal structures from samples that are not amenable to traditional X-ray diffraction methods. A comprehensive approach, often utilizing a combination of these techniques, will provide the most complete structural characterization for drug discovery and development.

References

A Comparative DFT Study of the Electronic Properties of Pyridinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electronic properties of pyridinol isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—based on Density Functional Theory (DFT) studies. Understanding the electronic characteristics of these isomers is crucial for their application in various fields, including medicinal chemistry and materials science, as these properties govern their reactivity, stability, and intermolecular interactions.

Introduction to Pyridinol Isomers

Hydroxypyridines are aromatic heterocyclic compounds that exhibit tautomerism, existing in both hydroxyl (enol) and pyridone (keto) forms.[1][2] This tautomeric equilibrium is sensitive to the solvent environment.[3] The position of the hydroxyl group on the pyridine ring significantly influences the electronic properties of the molecule. DFT has become a powerful tool for investigating the structural and electronic characteristics of such molecules, offering insights that complement experimental findings.[4][5]

Comparative Analysis of Electronic Properties

Therefore, this guide presents a qualitative comparison based on general principles and findings from various studies, alongside a generalized computational protocol for such a comparative study. For precise quantitative comparisons, it is recommended to perform DFT calculations for all three isomers under a unified computational methodology.

Key Electronic Properties:

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity.[9] A smaller HOMO-LUMO gap suggests higher reactivity.

  • Dipole Moment: The dipole moment is a measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.[10]

While specific, directly comparable values are not available from the search, it is known that the electronic properties can be tuned by non-covalent intramolecular interactions and the position of substituents.[11] For instance, studies on pyridine oxime isomers have shown that the position of the oxime group affects the electron density distribution and adsorption properties.[12]

Data Presentation

As directly comparable quantitative data for all three pyridinol isomers under the same computational conditions are not available in the provided search results, a summary table cannot be populated. To conduct a valid comparison, one would need to perform DFT calculations for all three isomers using a consistent methodology as outlined in the "Experimental Protocols" section below.

Experimental Protocols

The following describes a typical computational workflow for a comparative DFT study of pyridinol isomers.

Computational Methodology

1. Geometry Optimization: The initial structures of 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine are built. Geometry optimization is then performed using a DFT method, such as the B3LYP functional, with a suitable basis set like 6-311++G(d,p).[10][13] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures correspond to local minima on the potential energy surface.[14]

2. Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. This includes the calculation of HOMO and LUMO energies, the molecular electrostatic potential, and the dipole moment.

3. Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian, as indicated by discussions on analyzing output files and generating molecular orbitals.[9]

4. Tautomer Consideration: For 2-hydroxypyridine and 4-hydroxypyridine, it is crucial to also model their corresponding pyridone tautomers (2-pyridone and 4-pyridone) as they can be the more stable forms in certain environments.[1][3] The relative energies of the tautomers should be calculated to determine the most stable form under the chosen computational conditions.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for a comparative DFT study of pyridinol isomers.

DFT_Workflow cluster_input Input Structures cluster_dft DFT Calculations cluster_properties Calculated Electronic Properties cluster_analysis Comparative Analysis isomer2 2-Hydroxypyridine opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) isomer2->opt isomer3 3-Hydroxypyridine isomer3->opt isomer4 4-Hydroxypyridine isomer4->opt freq Vibrational Frequency Analysis opt->freq sp Single Point Energy Calculation opt->sp homo_lumo HOMO-LUMO Gap sp->homo_lumo dipole Dipole Moment sp->dipole mep Molecular Electrostatic Potential (MEP) sp->mep comparison Comparison of Isomer Properties homo_lumo->comparison dipole->comparison mep->comparison

Caption: Workflow for a comparative DFT study.

References

A Head-to-Head Battle: Unraveling the Catalytic Prowess of Metal Complexes with Diverse Pyridinol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is relentless. In the vast landscape of catalysis, metal complexes featuring pyridinol-based ligands have emerged as a versatile and tunable class of catalysts. The electronic and steric properties of these ligands can be finely adjusted through substitution on the pyridine ring, directly influencing the catalytic activity of the coordinated metal center. This guide provides a head-to-head comparison of the catalytic activity of various metal complexes with different pyridinol and related pyridine-containing ligands, supported by experimental data and detailed protocols.

This comparative analysis delves into the performance of iron, ruthenium, and palladium complexes in key organic transformations. By examining the structure-activity relationships, we aim to provide a clear framework for selecting and designing more effective catalysts for a range of applications, from cross-coupling reactions to hydrogen transfer processes.

Iron Complexes in Suzuki-Miyaura Coupling and Benzene Hydroxylation

Iron, as an earth-abundant and non-toxic metal, presents an attractive alternative to precious metal catalysts. The catalytic activity of iron complexes is highly dependent on the ligand architecture.

A study comparing a series of iron(III) complexes with different pyridinophane ligands in the direct Suzuki-Miyaura C-C coupling of pyrrole and phenylboronic acid revealed a clear electronic effect on the catalytic yield. Ligands with electron-donating groups (EDGs) on the pyridine ring generally led to higher yields, although electron-withdrawing groups (EWGs) have also been shown to enhance catalytic activity in some cases.[1]

Similarly, in the direct hydroxylation of benzene to phenol using hydrogen peroxide as the oxidant, the reactivity of iron(III) complexes with multidentate pyridinyl ligands was found to correlate with their reduction potentials. Complexes that are more easily reduced (i.e., have more negative reduction potentials) exhibited higher conversion rates.[2]

Table 1: Comparison of Iron(III) Complexes in Catalytic Oxidation

Complex/LigandReactionOxidantConversion (%)Product(s)Reference
[FeL₁Cl₃]Benzene HydroxylationH₂O₂~15Phenol[2]
[FeL₂Cl₃]Benzene HydroxylationH₂O₂~20Phenol[2]
[FeL₃Cl₃]Benzene HydroxylationH₂O₂~25Phenol[2]

Note: L₁, L₂, and L₃ are multidentate ligands derived from bis(pyridin-2-ylmethyl)amine with increasing denticity.

Ruthenium Complexes in Asymmetric Transfer Hydrogenation

Ruthenium complexes are highly effective catalysts for transfer hydrogenation reactions, which are crucial in the synthesis of chiral alcohols. The nature of the pyridinol-containing ligand plays a pivotal role in both the activity and enantioselectivity of these catalysts.

In the asymmetric transfer hydrogenation of ketones, Ru(II) complexes bearing chiral pyridyl-based 1H-pyrazolyl-oxazolinyl NNN ligands have demonstrated high efficiency, achieving up to 99% enantiomeric excess (ee) for the desired alcohol products.[3] The secondary coordination sphere, including the position of hydroxyl groups on the ligand, significantly influences the catalytic activity. For instance, in a series of ruthenium complexes with NNN tridentate ligands, the position of a hydroxyl group on the pyridine ring was found to be a critical factor affecting the turnover frequency (TOF).[4][5]

Table 2: Performance of Ruthenium Complexes in the Transfer Hydrogenation of Acetophenone

ComplexLigandTime (min)Conversion (%)TOF (h⁻¹)Reference
1 6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol15>991.16 x 10³[5]
2 Modified NNN Ligand1596-[5]

Conditions: Acetophenone (2.0 mmol), ⁱPrOH, ⁱPrOK, catalyst (200:10:1 substrate:base:catalyst ratio), 82 °C, N₂ atmosphere.

Palladium Complexes in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The efficiency of these reactions can be significantly modulated by the electronic properties of the pyridine-based ligands.

A systematic study of a series of [PdL₂Cl₂] complexes, where L is a 4-substituted pyridine, in the Suzuki-Miyaura and Heck reactions demonstrated a strong correlation between the ligand's basicity and the catalytic yield. Generally, an increase in the basicity of the pyridine ligand led to a higher reaction yield.[6] This highlights the importance of the ligand's electron-donating ability in facilitating key steps of the catalytic cycle.

Table 3: Influence of 4-Substituted Pyridine Ligands on the Yield of Suzuki-Miyaura Coupling

Ligand (L)4-SubstituentGC Yield (%)
L1 -N(CH₃)₂>95
L2 -NH₂>95
L3 -OCH₃>95
L4 -CH₃64-78
L5 -H>70
L6 -Ph>95
L7 -Cl>70
L8 -Br>70
L9 -CO₂Et>70
L10 -CN>95
L11 -NO₂>70

Reaction: Suzuki-Miyaura coupling. Conditions and specific reactants are detailed in the source literature.[6]

Experimental Protocols

General Procedure for the Synthesis of Iron(III) Complexes with Multidentate Pyridinyl Ligands[2]

A solution of the respective multidentate pyridinyl ligand (1 mmol) in methanol (10 mL) is added to a solution of FeCl₃·6H₂O (1 mmol) in methanol (10 mL). The resulting mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried in vacuo to yield the desired iron(III) complex.

General Procedure for Catalytic Transfer Hydrogenation of Ketones with Ruthenium Complexes[5]

In a Schlenk tube under a nitrogen atmosphere, the ruthenium catalyst (0.01 mmol), the ketone substrate (2.0 mmol), and 2-propanol (10 mL) are added. A solution of potassium isopropoxide (0.1 mmol) in 2-propanol is then added to initiate the reaction. The mixture is stirred at 82 °C for the specified time. After cooling to room temperature, the reaction is quenched, and the conversion and yield are determined by gas chromatography (GC).

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[6]

A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium complex (0.01 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., dioxane/water) is heated at a specified temperature under an inert atmosphere for a designated time. After cooling, the reaction mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product yield is determined by GC analysis.

Visualizing Catalytic Processes

To better understand the relationships and workflows in catalytic studies, the following diagrams are provided.

CatalyticCycle cluster_0 Catalytic Cycle Metal_Complex Metal_Complex Substrate_Coordination Substrate_Coordination Metal_Complex->Substrate_Coordination Substrate(s) Catalytic_Transformation Catalytic_Transformation Substrate_Coordination->Catalytic_Transformation Product_Release Product_Release Catalytic_Transformation->Product_Release Product(s) Product_Release->Metal_Complex Regeneration

Caption: A generalized catalytic cycle for a metal complex.

ExperimentalWorkflow Catalyst_Synthesis Catalyst_Synthesis Catalyst_Characterization Catalyst_Characterization Catalyst_Synthesis->Catalyst_Characterization Catalytic_Reaction Catalytic_Reaction Catalyst_Synthesis->Catalytic_Reaction Product_Analysis Product_Analysis Catalytic_Reaction->Product_Analysis Data_Comparison Data_Comparison Product_Analysis->Data_Comparison

Caption: A typical experimental workflow for catalyst evaluation.

Conclusion

The catalytic activity of metal complexes with pyridinol and related pyridine-containing ligands is profoundly influenced by the electronic and steric nature of the ligand. As demonstrated, electron-donating groups on the pyridine ring often enhance the catalytic performance of iron and palladium complexes in oxidation and cross-coupling reactions, respectively. For ruthenium-catalyzed transfer hydrogenation, the precise architecture of the ligand, including the placement of functional groups, is critical for achieving high activity and selectivity. This guide underscores the importance of rational ligand design in the development of next-generation catalysts. The provided data and protocols offer a valuable resource for researchers aiming to optimize catalytic systems for specific synthetic transformations.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Isopropylpyridin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to maintaining a safe laboratory environment and ensuring environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Isopropylpyridin-3-ol, treating it as a hazardous substance based on the characteristics of related pyridine compounds. Adherence to these protocols, in conjunction with institutional and local regulations, is essential.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Protective Clothing A lab coat and closed-toe shoes.Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of any potential vapors.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.

  • Skin Contact: Promptly wash the affected area with soap and copious amounts of water.

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. The following protocol outlines a general procedure that should be adapted to comply with the specific guidelines of your institution and local regulatory bodies.

Step 1: Waste Identification and Segregation

  • Labeling: All waste containing this compound, including contaminated lab supplies such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste.[1] A dedicated and clearly labeled waste container should be used, marked as "Hazardous Waste: this compound".[2]

  • Segregation: Pyridine derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Ensure that the waste container for this compound is stored separately from these materials to prevent potentially dangerous chemical reactions.[2]

Step 2: Waste Collection and Storage

  • Container Selection: Use a chemically compatible container that is in good condition and can be securely sealed.[1][2] The original product container can often be a suitable choice.[2]

  • Solid Waste: Place any solid waste, such as contaminated disposables, directly into the designated hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, compatible, and sealable container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Keep the waste container tightly sealed at all times, except when adding waste.[4] Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

Step 3: Arranging for Final Disposal

  • Contact EHS: Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste.[2] Contact them to schedule a pickup for the this compound waste.

  • Documentation: Complete all required chemical waste pickup forms accurately, providing details on the chemical name, quantity, and any known hazards.[4]

  • Professional Disposal: The standard and recommended method for the final disposal of pyridine compounds is through a licensed hazardous waste disposal service.[1][3] These services are equipped to handle and dispose of such chemical waste in an environmentally responsible manner.[1]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][4]

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with waste minimization in mind. This includes using the smallest feasible quantities of the chemical and decontaminating reusable glassware with an appropriate solvent, which should then be collected as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify and Segregate Waste B->C D Is the waste container properly labeled? C->D E Label container as 'Hazardous Waste: This compound' D->E No F Place waste in a compatible, sealed container D->F Yes E->F G Store in designated satellite accumulation area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Complete waste pickup documentation H->I J EHS collects and arranges for final disposal I->J K End: Proper Disposal J->K

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Isopropylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 2-Isopropylpyridin-3-OL. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety protocols for the structurally similar and hazardous chemical, 2-Isopropylpyridine. Adherence to these procedures is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment
  • Flammability: Combustible liquid.

  • Acute Toxicity: Harmful if swallowed and fatal in contact with skin or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial for handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles and a face shield should be worn to protect against splashes.[1]
Hand Protection Chemical-resistant gloves, such as butyl rubber or nitrile rubber, are recommended.[1] Double gloving is advised.[2]
Body Protection A chemical-resistant lab coat or gown that closes in the front is required to prevent skin contact.[2]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use only non-sparking tools and equipment to prevent ignition of flammable vapors.[3]

    • Keep containers tightly closed when not in use.[4][5]

    • Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination and dispose of it as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Disposal Plan: Step-by-Step Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all liquid and solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams.

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.
Eye Contact Rinse eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area and eliminate all ignition sources.[6] Absorb the spill with an inert, non-combustible material and collect it in a sealed container for disposal as hazardous waste.[3]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood prep_emergency_equipment Check Emergency Equipment prep_fume_hood->prep_emergency_equipment prep_ppe Don PPE prep_emergency_equipment->prep_ppe handling_in_hood Work in Fume Hood prep_ppe->handling_in_hood handling_avoid_contact Avoid Direct Contact handling_in_hood->handling_avoid_contact handling_closed_containers Keep Containers Closed handling_avoid_contact->handling_closed_containers post_decontaminate Decontaminate Surfaces handling_closed_containers->post_decontaminate post_remove_ppe Remove & Dispose PPE post_decontaminate->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash disp_collect Collect Hazardous Waste post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store Safely disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylpyridin-3-OL
Reactant of Route 2
Reactant of Route 2
2-Isopropylpyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.